molecular formula C6H6ClN3O B1457431 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde CAS No. 839708-50-8

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Cat. No.: B1457431
CAS No.: 839708-50-8
M. Wt: 171.58 g/mol
InChI Key: XJYGRFRPWJCWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(methylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYGRFRPWJCWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Potential of a Versatile Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability. Within this vast chemical space, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde emerges as a particularly valuable building block. Its trifunctional nature—a reactive chlorine atom, a secondary amine, and an aldehyde group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of kinase inhibitors and other potential therapeutics.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. This section details the key identifiers and characteristics of this compound.

Chemical Identity and Nomenclature
  • Chemical Name: this compound[2][3]

  • Synonyms: this compound[2]

  • CAS Number: 839708-50-8[2][3][4]

  • Molecular Formula: C₆H₆ClN₃O[2][3]

  • Molecular Weight: 171.58 g/mol [2][3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability in derivative compounds.

PropertyValueSource
Molecular Weight 171.58[2][3]
LogP 0.9842[2]
Topological Polar Surface Area (TPSA) 54.88 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 2[2]

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Pathway

The structure of this compound suggests a retrosynthetic disconnection pointing to a dichlorinated pyrimidine precursor. A logical starting material is 2,4-dichloro-5-formylpyrimidine, which can be synthesized from uracil.[5]

G Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde Uracil->Intermediate1 Vilsmeier-Haack Formylation Intermediate2 2,4-Dichloro-5-pyrimidinecarboxaldehyde Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Target This compound Intermediate2->Target Nucleophilic Aromatic Substitution (SNAr) with Methylamine

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This step involves the Vilsmeier-Haack formylation of uracil followed by chlorination.[5]

  • To a solution of uracil in a suitable solvent such as DMF, slowly add a Vilsmeier reagent (e.g., prepared from POCl₃ and DMF) at a controlled temperature.

  • After the reaction is complete, the intermediate 2,4-dihydroxy-5-pyrimidinecarbaldehyde is isolated.

  • The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[5]

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key to synthesizing the target molecule is the regioselective substitution of one of the chlorine atoms. The C4 position in 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position, especially with an electron-withdrawing group at C5.[6]

  • Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable aprotic solvent (e.g., THF, DCM).

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of methylamine (as a solution in a suitable solvent like ethanol or THF).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups.

G cluster_0 This compound cluster_1 Reactive Sites Core Pyrimidine Core C2_Cl C2-Chloro (SNAr Reactions) Core->C2_Cl Electrophilic Site C5_CHO C5-Aldehyde (Condensation, Reductive Amination, etc.) Core->C5_CHO Electrophilic Site N4_NH N4-Methylamino (Acylation, Alkylation, etc.) Core->N4_NH Nucleophilic Site

Caption: Reactive sites of this compound.

Nucleophilic Aromatic Substitution at C2

The remaining chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[8]

Exemplary Protocol: Synthesis of a Diamino-pyrimidine Derivative

  • To a solution of this compound in a polar aprotic solvent (e.g., DMSO, DMF), add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Reactions of the Aldehyde Group

The aldehyde at the C5 position is a versatile handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituted amino-methyl groups.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: With active methylene compounds to form chalcone-like structures.[7]

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

Application in Kinase Inhibitor Synthesis

Substituted pyrimidines are a prominent scaffold in the design of kinase inhibitors.[1][9][10] The structural features of this compound make it an ideal starting point for the synthesis of inhibitors targeting various kinases, such as Aurora kinases[9][10][11] and cyclin-dependent kinases (CDKs).[12] The typical strategy involves using the C2 and C4 positions to introduce moieties that interact with the hinge region of the kinase, while the C5 position can be elaborated to interact with the solvent-exposed region or other pockets of the ATP-binding site.

Spectroscopic Characterization

Unequivocal identification of this compound requires a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the pyrimidine proton, a signal for the N-H proton (which may be broad), and a signal for the methyl group.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically downfield, >180 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present:

  • N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.

  • C-H stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

  • C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 171.58. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for similar chloro-pyrimidine compounds, this substance should be considered hazardous.[13] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[13][14]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

  • Avoid inhalation of dust and vapors.[13]

  • Avoid contact with skin and eyes.[13]

  • Wash hands thoroughly after handling.[14]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][15]

  • Protect from light and moisture.[2][13]

  • Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[2]

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its trifunctional nature allows for the creation of diverse molecular libraries with a wide range of biological activities. The continued exploration of its reactivity and its application in the synthesis of novel compounds, particularly in the area of kinase inhibitors, is likely to yield new therapeutic candidates for a variety of diseases. The synthetic strategies and characterization data presented in this guide provide a solid foundation for researchers looking to leverage the unique properties of this versatile pyrimidine building block.

References

A Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic versatility have made it a "privileged" structure in the design of targeted therapies.[1] Within this important class of heterocycles, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS 839708-50-8) has emerged as a critical and highly versatile building block, particularly in the synthesis of kinase inhibitors for oncology and inflammatory diseases. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 839708-50-8[3][4]
Molecular Formula C₆H₆ClN₃O[3][4]
Molecular Weight 171.58 g/mol [3][4]
Appearance Solid[3]
Purity Typically ≥98%[4]
Solubility Soluble in common organic solvents such as dichloromethane and methanol.
Storage Recommended to be stored in a dry, sealed place at 4°C, protected from light and under a nitrogen atmosphere.[4]

Analytical Characterization:

While specific spectra are proprietary to commercial suppliers, analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available upon request from vendors.[3][5] Based on the structure and known chemical shifts of similar pyrimidine derivatives, the following are expected proton (¹H) and carbon (¹³C) NMR spectral features:

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm. The pyrimidine ring proton would appear as a singlet, likely downfield. The methyl group of the methylamino substituent would be a singlet, and the N-H proton of the methylamino group would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing in the 180-190 ppm region. The carbon atoms of the pyrimidine ring would resonate in the aromatic region, with their specific shifts influenced by the chloro, methylamino, and formyl substituents. The methyl carbon would appear upfield.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.1, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrimidine chemistry. A plausible and efficient synthetic strategy involves the initial formylation of a suitable pyrimidine precursor, followed by chlorination and subsequent nucleophilic substitution. A key starting material for this process is 2,4-dichloro-5-formylpyrimidine.

A general representation of the synthetic pathway is as follows:

Kinase_Inhibitor_Synthesis_Workflow start 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde step1 S_NAr at C2 with a primary amine start->step1 step2 Modification of the aldehyde group step1->step2 step3 Further functionalization and purification step2->step3 end Final Kinase Inhibitor step3->end caption Figure 3: Generalized workflow for kinase inhibitor synthesis.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery.[1][2] As access to direct experimental data for this specific molecule is often limited to proprietary databases, this guide synthesizes foundational principles of spectroscopic analysis with data from closely related structural analogs to present a robust, predictive approach to its characterization. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal logic behind spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical techniques for novel heterocyclic compounds.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring a halogen, an amine, and an aldehyde functional group, presents a unique electronic and steric profile that makes it a valuable building block in the synthesis of more complex drug candidates. Accurate and unambiguous structural confirmation is the bedrock upon which all further biological and medicinal chemistry studies are built.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into spectroscopic analysis, the elemental composition and degree of unsaturation provide the initial constraints for possible structures.

  • Molecular Formula : C₆H₆ClN₃O[1][2]

  • Molecular Weight : 171.58 g/mol [1][2]

  • Degree of Unsaturation : Using the formula (2C + 2 + N - H - X)/2, we calculate (12 + 2 + 3 - 6 - 1)/2 = 5. This indicates the presence of five rings and/or double bonds, consistent with an aromatic pyrimidine ring (4 units) and a carbonyl group (1 unit).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, we will predict and analyze the ¹H, ¹³C, and DEPT spectra.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the high-purity compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135 Acquisition : Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will show as negative peaks. Quaternary carbons will be absent.

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of similar substituted pyrimidines, the following proton signals are anticipated:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.2Singlet (s)1HAldehyde-HAldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
~8.5 - 8.8Singlet (s)1HPyrimidine H-6This proton is on the aromatic pyrimidine ring, adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.
~7.5 - 8.0Broad Singlet (br s) or Quartet (q)1HNHThe chemical shift is variable and depends on solvent and concentration. Coupling to the methyl protons (³J ≈ 5 Hz) may be observed, resulting in a quartet.
~3.1 - 3.3Doublet (d)3H-CH₃The methyl protons are coupled to the N-H proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment.

Predicted δ (ppm)DEPT-135AssignmentRationale
~185 - 190CHAldehyde C=OCarbonyl carbons of aldehydes are significantly downfield.
~160 - 165CC4 (C-N)Carbons attached to nitrogen in a heteroaromatic ring are deshielded.
~158 - 162CC2 (C-Cl)The electronegative chlorine atom and adjacent nitrogen atoms cause a strong downfield shift.
~155 - 158CHC6Aromatic CH carbon adjacent to the aldehyde and a nitrogen atom.
~110 - 115CC5 (C-CHO)This quaternary carbon is attached to the aldehyde group.
~28 - 32CH₃-CH₃Aliphatic methyl carbon attached to a nitrogen atom.

The DEPT-135 spectrum is crucial for confirming these assignments by distinguishing the CH and CH₃ carbons from the quaternary carbons.

2D NMR for Unambiguous Assignments

To definitively connect the proton and carbon skeletons, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

  • HSQC : Would show direct one-bond correlations between protons and the carbons they are attached to (e.g., Aldehyde-H to Aldehyde C=O, H-6 to C-6, and -CH₃ protons to the -CH₃ carbon).

  • HMBC : Is key for mapping longer-range connectivity (2-3 bonds). Expected key correlations would include:

    • The Aldehyde-H showing correlations to C-5 and C-6 .

    • The pyrimidine H-6 showing correlations to C-4 , C-5 , and potentially C-2 .

    • The -CH₃ protons showing a correlation to C-4 .

    • The N-H proton showing a correlation to C-4 and the -CH₃ carbon.

Caption: Predicted key HMBC correlations for structure verification.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization Method : Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it will likely produce a protonated molecular ion [M+H]⁺.

  • Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for determining the accurate mass and, consequently, the elemental formula.

  • MS/MS Analysis : Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion will induce fragmentation, providing clues about the molecule's substructures.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion Peak : The high-resolution mass spectrum should show a prominent ion cluster for [M+H]⁺ at m/z 172.0272 (for C₆H₇ClN₃O⁺). A crucial feature will be the isotopic pattern of chlorine: an A+2 peak (at m/z 174.0243) with approximately one-third the intensity of the A peak (m/z 172.0272), which is characteristic of a single chlorine atom.

  • Key Fragmentation Pathways :

    • Loss of CO (28 Da) : A common fragmentation for aldehydes, leading to a fragment at m/z 144.

    • Loss of Cl (35/37 Da) : Cleavage of the C-Cl bond.

    • Loss of CH₃ (15 Da) from the methylamino group.

Fragmentation_Pathway M [M+H]⁺ m/z 172/174 M_minus_CO [M+H-CO]⁺ m/z 144/146 M->M_minus_CO -CO M_minus_Cl [M+H-Cl]⁺ m/z 137 M->M_minus_Cl -Cl M_minus_CH3 [M+H-CH3]⁺ m/z 157/159 M->M_minus_CH3 -CH3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: IR Spectroscopy
  • Technique : Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples, requiring minimal sample preparation.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A spectrum is typically collected from 4000 to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3450N-H StretchSecondary Amine (N-H)
~3000 - 3100C-H StretchAromatic C-H
~2900 - 3000C-H StretchAliphatic C-H (-CH₃)
~2800 - 2900 & ~2700-2800C-H StretchAldehyde C-H (Fermi doublet)
~1680 - 1710C=O StretchAldehyde C=O
~1580 - 1640C=N & C=C StretchPyrimidine Ring
~1000 - 1200C-N StretchAryl-N and Alkyl-N
~700 - 850C-Cl StretchC-Cl

The presence of a sharp, strong band around 1700 cm⁻¹ (C=O), a medium band around 3400 cm⁻¹ (N-H), and the characteristic aldehyde C-H stretches would provide strong evidence for the proposed functional groups.

Synthesis as a Confirmation Tool

The synthetic route used to prepare the compound can also provide structural information. A plausible synthesis involves the reaction of 2,4-dichloro-5-pyrimidinecarboxaldehyde with methylamine. This reaction would be expected to substitute the more reactive chlorine at the C4 position, leading to the desired product.

Synthesis_Workflow start 2,4-Dichloro-5-pyrimidinecarboxaldehyde product This compound start->product Nucleophilic Aromatic Substitution reagent Methylamine (CH₃NH₂) Base reagent->product

Caption: Plausible synthetic workflow for the target compound.

Conclusion: A Convergent Approach to Structure Elucidation

The definitive structure of this compound can be confidently assigned through a convergent analysis of multiple spectroscopic techniques. ¹H and ¹³C NMR, augmented by 2D experiments, provide a detailed map of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through its isotopic pattern and fragmentation. Finally, IR spectroscopy verifies the presence of the key functional groups. By integrating these distinct yet complementary datasets, researchers can achieve an unambiguous and trustworthy structural assignment, which is the essential first step in the journey of drug discovery and development.

References

"2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore the core chemical transformations, delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the synthesis. The primary focus will be on the Vilsmeier-Haack formylation of a 2-chloro-4-(methylamino)pyrimidine precursor, with an alternative route from a dichlorinated intermediate also discussed.

Introduction: Significance of the Target Molecule

This compound (CAS No. 839708-50-8) is a substituted pyrimidine derivative of significant interest in the synthesis of complex heterocyclic compounds.[1][2] Its trifunctional nature—possessing a reactive aldehyde, a nucleophilically displaceable chlorine atom, and a secondary amine—makes it a versatile intermediate for constructing a wide array of molecular architectures, particularly those targeting kinases and other enzymes implicated in various diseases. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the generation of diverse chemical libraries for drug discovery programs. Understanding its synthesis is therefore crucial for researchers aiming to leverage this valuable scaffold.

Primary Synthesis Pathway: Vilsmeier-Haack Formylation

The most direct and widely recognized route to this compound involves the formylation of 2-Chloro-N-methylpyrimidin-4-amine. This pathway leverages the classical Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-Chloro-N-methylpyrimidin-4-amine as the immediate precursor. The formyl group at the C5 position is a clear indicator for a Vilsmeier-Haack reaction. The precursor itself can be derived from the regioselective mono-amination of 2,4-dichloropyrimidine.

Retrosynthesis Target This compound Precursor1 2-Chloro-N-methylpyrimidin-4-amine Target->Precursor1 Vilsmeier-Haack Formylation Precursor2 2,4-Dichloropyrimidine Precursor1->Precursor2 Nucleophilic Aromatic Substitution (SNAr) w/ Methylamine

Caption: Retrosynthetic analysis of the primary synthesis pathway.

Step 1: Synthesis of 2-Chloro-N-methylpyrimidin-4-amine

The synthesis begins with the reaction of 2,4-dichloropyrimidine with methylamine. This is a nucleophilic aromatic substitution (SNAr) reaction.

Causality Behind Experimental Choices:

  • Regioselectivity: The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the nitrogen atom at position 3 on the C4 position. However, reactions with primary amines can sometimes yield mixtures.[5]

  • Stoichiometry and Temperature Control: To favor mono-substitution and prevent the formation of the 2,4-bis(methylamino)pyrimidine byproduct, it is critical to use a controlled amount of methylamine (typically ~1.0-1.2 equivalents). The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

Experimental Protocol:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of methylamine (1.1 eq, e.g., 40% in water) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated by quenching the reaction with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-Chloro-N-methylpyrimidin-4-amine.[6][7]

Step 2: Vilsmeier-Haack Formylation of 2-Chloro-N-methylpyrimidin-4-amine

This is the key step where the aldehyde functionality is introduced at the C5 position of the pyrimidine ring. The methylamino group at C4 acts as an activating group, making the electron-rich C5 position susceptible to electrophilic attack by the Vilsmeier reagent.

Mechanism and Rationale: The Vilsmeier-Haack reaction proceeds via a two-part mechanism.[8]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, [ (CH₃)₂N=CHCl ]⁺, known as the Vilsmeier reagent.[4][9]

  • Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8]

Vilsmeier-Haack_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ (CH₃)₂N=CHCl ]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine 2-Chloro-N-methyl- pyrimidin-4-amine Intermediate Iminium Salt Intermediate Pyrimidine->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Target Aldehyde Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5-10 eq).

  • Cool the DMF to 0 °C using an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 2-Chloro-N-methylpyrimidin-4-amine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent solution dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7-8.[4]

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Alternative Synthesis Pathway: From Dichlorinated Precursors

An alternative strategy involves the initial formylation and chlorination of a pyrimidine core, followed by selective amination.

Pathway Overview

This route begins with a readily available starting material like uracil, which undergoes formylation, followed by a double chlorination, and finally, a regioselective nucleophilic substitution with methylamine.

Alternative_Pathway Uracil Uracil Formyl_Uracil 2,4-Dihydroxy-5- pyrimidinecarboxaldehyde Uracil->Formyl_Uracil Vilsmeier-Haack (DMF, SOCl₂ or POCl₃) Dichloro_Aldehyde 2,4-Dichloro-5- pyrimidinecarboxaldehyde Formyl_Uracil->Dichloro_Aldehyde Chlorination (POCl₃) Target 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde Dichloro_Aldehyde->Target Selective Amination (Methylamine)

Caption: Alternative synthesis route starting from Uracil.

Key Steps and Rationale
  • Formylation of Uracil: Uracil is reacted with a Vilsmeier reagent (generated from DMF and thionyl chloride or POCl₃) to produce 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.[10]

  • Chlorination: The dihydroxy intermediate is then treated with a strong chlorinating agent, typically neat phosphorus oxychloride (POCl₃) at reflux, to convert both hydroxyl groups into chlorine atoms, yielding 2,4-dichloro-5-pyrimidinecarboxaldehyde.[10]

  • Selective Amination: The final step is the reaction with methylamine. The presence of the electron-withdrawing formyl group at C5 further enhances the reactivity of the C4 position towards nucleophilic attack compared to the C2 position. This high degree of regioselectivity allows for the clean formation of the desired 2-chloro-4-(methylamino) isomer.

Data Summary

Compound NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Role
2,4-Dichloropyrimidine3934-20-1C₄H₂Cl₂N₂148.98Starting Material (Pathway A)
2-Chloro-N-methylpyrimidin-4-amine66131-68-8C₅H₆ClN₃143.57Key Precursor (Pathway A)
2,4-Dichloro-5-pyrimidinecarboxaldehyde35232-15-0C₅HCl₂N₂O176.98Key Intermediate (Pathway B)
This compound 839708-50-8C₆H₆ClN₃O171.58Target Molecule

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence involving the regioselective amination of 2,4-dichloropyrimidine followed by a Vilsmeier-Haack formylation. This pathway is robust and relies on well-established chemical transformations. An alternative route starting from uracil provides another viable, albeit longer, option. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Mastery of the reaction conditions, particularly for the selective amination and the Vilsmeier-Haack reaction, is paramount to achieving high yields and purity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its strategic arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a directing methylamino group, and an electrophilic carboxaldehyde—offers a rich and versatile chemical reactivity profile. This guide provides an in-depth exploration of the synthesis and core reactivities of this pyrimidine derivative, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential. The strategic importance of chlorinated heterocycles is well-documented, with over 250 FDA-approved drugs containing this feature, highlighting the value of scaffolds like the one under discussion[1].

Physicochemical Properties

PropertyValueSource
CAS Number 839708-50-8[2][3]
Molecular Formula C₆H₆ClN₃O[2][3]
Molecular Weight 171.58 g/mol [2][3]
Appearance Solid (typical)
Storage 4°C, protect from light, stored under nitrogen[3]

Core Reactivity Profile: A Trifecta of Synthetic Handles

The chemical behavior of this compound is dominated by three key functional groups, each offering a distinct avenue for molecular elaboration. The pyrimidine core, being an electron-deficient aromatic system, predisposes the C2-chloro substituent to Nucleophilic Aromatic Substitution (SNAr) . The aldehyde at the C5 position is a classic electrophilic center, primed for Condensation Reactions . Finally, the interplay of these groups allows for sequential or one-pot reactions to construct fused heterocyclic systems, most notably Pyrimido[4,5-d]pyrimidines .

Reactivity_Profile Core Reactivity of this compound main 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde sub C2: Nucleophilic Aromatic Substitution (SNAr) main->sub  Reaction at Chloro Group cond C5: Condensation Reactions main->cond  Reaction at Aldehyde cyc Annulation Reactions (Fused Systems) sub->cyc Sequential Reaction cond->cyc Sequential Reaction Vilsmeier_Haack_Synthesis Synthesis via Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Precursor 2-Chloro-4-(methylamino)pyrimidine Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent Product 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde Intermediate->Product H₂O Workup SNAr_Mechanism General SNAr Reaction at C2 Reactants [Pyrimidine]-Cl + Nu⁻ Product [Pyrimidine]-Nu + Cl⁻ Reactants->Product Addition-Elimination or Concerted Pathway Annulation_Workflow Synthesis of Pyrimido[4,5-d]pyrimidines start 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde step1 Condensation at C5 & SNAr at C2 start->step1 reagent Guanidine reagent->step1 step2 Intramolecular Cyclization step1->step2 product Substituted Pyrimido[4,5-d]pyrimidine step2->product

References

The Versatile Cornerstone: A Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde as a pivotal starting material in the synthesis of diverse and biologically significant heterocyclic scaffolds. We will explore the synthesis of this key building block and delve into its reactivity, focusing on cyclocondensation reactions to form fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. This guide emphasizes the causality behind experimental choices, provides detailed, validated protocols, and is grounded in authoritative references to ensure scientific integrity and practical utility in a drug discovery context.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] Fused pyrimidine systems, in particular, exhibit a wide spectrum of biological activities, including but not limited to, diuretic, antimicrobial, antifolate, anti-inflammatory, and anticancer properties.[2][3] Many of these activities stem from their ability to act as kinase inhibitors, a critical class of drugs in oncology and immunology.[4][5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.

This compound (1) is a highly versatile and reactive intermediate that serves as a cornerstone for the construction of a multitude of fused heterocyclic systems. Its unique arrangement of functional groups—a reactive aldehyde at the 5-position, a displaceable chlorine atom at the 2-position, and a methylamino group at the 4-position—provides a rich platform for a variety of chemical transformations. This guide will illuminate the pathways to harness the synthetic potential of this key building block.

Synthesis of the Starting Material: this compound (1)

A reliable and scalable synthesis of the title compound is paramount for its widespread application. While several routes can be envisaged, a common and effective strategy involves the functionalization of a pre-formed pyrimidine ring. One plausible approach begins with the Vilsmeier-Haack formylation of a suitable pyrimidine precursor, which introduces the aldehyde group at the 5-position.[6][7][8] Alternatively, a more direct route involves the selective reaction of 2,4-dichloro-5-formylpyrimidine with methylamine.

Synthetic Pathway Overview

A practical synthetic route commences with 2,4-dichloro-5-formylpyrimidine (2), which can be prepared from uracil through a Vilsmeier-Haack reaction followed by chlorination with a reagent like phosphorus oxychloride.[9] The differential reactivity of the two chlorine atoms in compound 2 allows for selective nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, especially with an electron-withdrawing formyl group at the 5-position.[10][11] This regioselectivity enables the introduction of the methylamino group at the C4 position.

G Uracil Uracil Intermediate 2,4-Dichloro-5-formylpyrimidine (2) Uracil->Intermediate 1. Vilsmeier-Haack (POCl3, DMF) 2. POCl3 Product 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde (1) Intermediate->Product Methylamine (MeNH2) DIPEA, THF G Start 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde (1) Product Substituted Pyrimido[4,5-d]pyrimidine Start->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Reagent Amidine / Guanidine (H2N-C(R)=NH) Reagent->Product G Start 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde (1) Product Substituted Pyrazolo[3,4-d]pyrimidine Start->Product Solvent (e.g., EtOH) Heat Reagent Hydrazine / Substituted Hydrazine (H2N-NHR) Reagent->Product

References

Unlocking the Therapeutic Potential of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of approved therapeutic agents.[1] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a "privileged scaffold" in drug design.[2] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] This guide focuses on a specific, yet under-explored derivative, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde , and outlines a comprehensive strategy to elucidate its potential biological activities.

This molecule possesses three key structural features that suggest significant, untapped therapeutic potential:

  • The Pyrimidine Core: A well-established pharmacophore known to interact with a wide array of biological targets.[2]

  • A Chlorine Substituent: The presence of a reactive chlorine atom at the 2-position introduces the possibility of covalent interactions with target proteins, a mechanism that can lead to enhanced potency and duration of action.

  • A Carboxaldehyde Group: This versatile functional group can participate in key binding interactions or serve as a synthetic handle for the development of focused compound libraries.[3]

Given the lack of direct studies on this specific compound, this technical guide will propose two primary avenues of investigation based on structure-activity relationships of analogous compounds: its potential as a kinase inhibitor for anticancer applications and its role as a modulator of the NF-κB signaling pathway for anti-inflammatory effects.

Part 1: Investigation of Anticancer Activity via Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.[5] The structural resemblance of the pyrimidine ring to the adenine core of ATP allows these molecules to competitively bind to the ATP-binding site of kinases.[6]

Scientific Rationale: Covalent Inhibition of Oncogenic Kinases

The chloro-substituent on the pyrimidine ring of our target compound is of particular interest. Halogenated aromatic heterocycles, including chloropyrimidines, have been identified as "warheads" for covalent inhibitors.[7] These inhibitors form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding pocket of certain kinases, leading to sustained target inhibition.[6] This covalent mechanism can offer advantages in terms of potency and duration of action over reversible inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic, multi-tiered approach is proposed to evaluate the kinase inhibitory potential of this compound.

Figure 1: Kinase Inhibitor Screening Workflow.

The initial step involves screening the compound against a broad panel of kinases to identify potential targets.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the compound into a multi-well assay plate at a final concentration of 10 µM. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that employs a radiometric or fluorescence-based detection method.[8]

  • Data Analysis: Measure kinase activity and calculate the percent inhibition relative to the DMSO control. A hit is typically defined as >50% inhibition at the screening concentration.

For the identified "hit" kinases, a dose-response analysis will be performed to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Serial Dilution: Prepare a series of 2-fold dilutions of the compound, typically ranging from 100 µM to 1 nM.

  • Kinase Assay: Perform the kinase assay for each concentration as described in Step 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
Kinase Target Specific kinase inhibitedKinase X
IC50 (nM) Half-maximal inhibitory concentration50
Hill Slope Steepness of the dose-response curve1.2
Goodness of fit of the curve>0.98
Table 1: Sample IC50 Determination Data.

To investigate the potential for covalent inhibition, time-dependent inhibition assays and mass spectrometry will be employed.

Protocol:

  • Time-Dependent Inhibition: Pre-incubate the kinase with the compound for varying periods (0, 15, 30, 60, 120 minutes) before initiating the kinase reaction with ATP. A time-dependent decrease in IC50 suggests covalent binding.

  • Intact Protein Mass Spectrometry: Incubate the kinase with an excess of the compound and analyze the protein by LC-MS. A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.

The anticancer activity will be validated in relevant cancer cell lines.

Protocol:

  • Cell Viability Assay: Treat cancer cell lines known to be dependent on the identified target kinase with increasing concentrations of the compound. Cell viability can be assessed using assays such as MTT or CellTiter-Glo®.[9]

  • Target Engagement Assay: Measure the phosphorylation of the direct downstream substrate of the target kinase in treated cells via Western blotting or ELISA to confirm target engagement in a cellular context.

  • Apoptosis and Cell Cycle Analysis: Utilize flow cytometry to assess the induction of apoptosis (e.g., Annexin V staining) and cell cycle arrest in treated cells.[10]

Cell Line Target Kinase GI50 (µM) Apoptosis Induction
HCT116 (Colon)Kinase X1.5Yes
A549 (Lung)Kinase X2.3Yes
MCF-7 (Breast)Kinase Y (not a target)>50No
Table 2: Sample Cellular Activity Data.

Part 2: Investigation of Anti-Inflammatory Activity via NF-κB Pathway Modulation

Chronic inflammation is a key driver of numerous diseases, and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[11] The NF-κB signaling pathway controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12]

Scientific Rationale: Targeting IKK Complex for NF-κB Inhibition

The activation of the canonical NF-κB pathway is dependent on the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[13] The IKK complex, particularly the IKKβ subunit, is a validated target for anti-inflammatory drug discovery.[14] Pyrimidine-based compounds have been reported as inhibitors of kinases involved in inflammatory signaling pathways.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Signal Transduction IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Compound 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde Compound->IKK Potential Inhibition

Figure 2: The NF-κB Signaling Pathway and Potential Point of Inhibition.
Experimental Workflow for Validating NF-κB Inhibition

A focused workflow will be used to assess the ability of this compound to inhibit NF-κB signaling.

This cell-based assay provides a direct readout of NF-κB transcriptional activity.

Protocol:

  • Cell Line: Utilize a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Induce NF-κB activation with a known agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity. A reduction in luciferase signal indicates inhibition of the NF-κB pathway.[15]

This biochemical assay will determine if the compound acts upstream by inhibiting the IKK complex.

Protocol:

  • Cell Culture and Treatment: Use a relevant cell line, such as RAW 264.7 macrophages. Treat the cells with the compound prior to stimulation with LPS.

  • Western Blotting: Prepare cell lysates at various time points post-stimulation and perform Western blot analysis using antibodies specific for phosphorylated IκBα and total IκBα. Inhibition of IκBα phosphorylation and degradation would suggest IKK inhibition.[16]

This assay will assess the functional downstream consequences of NF-κB inhibition.

Protocol:

  • Cell Culture and Treatment: Treat primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line with the compound, followed by LPS stimulation.

  • Cytokine Measurement: Collect the cell culture supernatant after 24 hours and measure the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Assay Endpoint Expected Outcome with Active Compound
NF-κB Reporter AssayLuciferase ActivityDecreased
Western Blotp-IκBα LevelsDecreased
ELISATNF-α, IL-6 SecretionDecreased
Table 3: Summary of Expected Outcomes for an NF-κB Inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its structural features, particularly the privileged pyrimidine core and the reactive chloro-substituent, suggest a high probability of interesting biological activity. The experimental workflows detailed in this guide provide a robust and logical framework for systematically investigating its potential as both a kinase inhibitor for oncology and an NF-κB pathway modulator for inflammatory diseases.

Positive results from these initial studies would warrant further investigation, including lead optimization through medicinal chemistry to improve potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic profiling, and eventual in vivo efficacy studies in relevant animal models. The exploration of this compound and its derivatives could lead to the discovery of new chemical entities with significant therapeutic potential.

References

A Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a highly functionalized heterocyclic compound that serves as a versatile intermediate in medicinal chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide provides an in-depth analysis of its synthesis, physicochemical properties, chemical reactivity, and strategic applications in the field of drug discovery. By elucidating the causality behind synthetic choices and derivatization strategies, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this valuable building block in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of countless natural and synthetic compounds with diverse pharmacological activities.[3] As a fundamental component of nucleobases, its biological significance is unparalleled. In drug design, the pyrimidine scaffold is prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its potency, selectivity, and pharmacokinetic profile.

This compound (CAS No. 839708-50-8) emerges as a particularly valuable synthetic intermediate due to its trifunctional nature.[4][5] The molecule possesses three distinct, orthogonally reactive sites:

  • An aldehyde group at the C5 position, ready for transformations like reductive amination or condensation reactions.

  • A methylamino group at the C4 position, which acts as a key hydrogen bond donor and can influence solubility and target engagement.

  • A reactive chlorine atom at the C2 position, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) or a handle for metal-catalyzed cross-coupling reactions.

This unique combination of functional groups allows for a modular and divergent approach to library synthesis, making it an ideal starting point for exploring structure-activity relationships (SAR) in drug discovery programs.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its synthesis, purification, and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in different solvent systems and its potential drug-like characteristics.

PropertyValueSource
CAS Number 839708-50-8[4][5]
Molecular Formula C₆H₆ClN₃O[4][5]
Molecular Weight 171.58 g/mol [4][5]
Purity (Commercial) ≥98%[4][5]
Topological Polar Surface Area (TPSA) 54.88 Ų[4]
LogP (Computed) 0.9842[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 1[4]
Storage Conditions 4°C, protect from light, stored under nitrogen[4]
Spectroscopic Signatures

While a dedicated peer-reviewed spectroscopic analysis is not widely published, the expected signatures can be reliably predicted based on the functional groups present and data from analogous structures.[7] These predictions are vital for reaction monitoring and product verification.

TechniqueExpected SignatureRationale
¹H NMR δ 9.5-10.0 (s, 1H, CHO), δ 8.0-8.5 (s, 1H, Ar-H), δ 5.0-6.0 (br s, 1H, NH), δ 3.0-3.3 (d, 3H, N-CH₃)The aldehyde proton is significantly deshielded. The pyrimidine ring proton appears in the aromatic region. The NH proton signal may be broad and its chemical shift solvent-dependent. The methyl group appears as a doublet due to coupling with the NH proton.
¹³C NMR δ 185-195 (C=O), δ 160-170 (C4-N), δ 155-165 (C2-Cl, C6-H), δ 110-120 (C5-CHO), δ 25-30 (N-CH₃)The carbonyl carbon of the aldehyde is highly deshielded. The pyrimidine ring carbons appear in the aromatic/heteroaromatic region.
IR (cm⁻¹) 3200-3400 (N-H stretch), 2700-2900 (Aldehyde C-H stretch), 1680-1710 (C=O stretch), 1550-1620 (C=N, C=C stretches)Each functional group provides a characteristic absorption band, allowing for qualitative confirmation of the structure.
Mass Spec. m/z 171 (M⁺), 173 (M+2)The molecular ion peak will appear at m/z 171. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the M⁺ peak.

Synthesis of this compound

The synthesis of this intermediate is logically approached via a two-step sequence starting from readily available precursors. The strategy hinges on the well-established Vilsmeier-Haack formylation followed by a regioselective nucleophilic aromatic substitution (SNAr).

G uracil Uracil dihydroxy 2,4-Dihydroxy-5- pyrimidinecarboxaldehyde uracil->dihydroxy 1. Vilsmeier-Haack (POCl₃, DMF) dichloro 2,4-Dichloro-5- pyrimidinecarboxaldehyde dihydroxy->dichloro 2. Chlorination (POCl₃) final_product 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde dichloro->final_product 3. Regioselective SNAr (Methylamine, Base)

Figure 1: Proposed Synthetic Workflow.
Causality in Synthetic Design

  • Step 1 & 2: Formylation and Chlorination. The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles like uracil.[8] The resulting 2,4-dihydroxy-5-pyrimidinecarboxaldehyde is then converted to the highly reactive dichloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical as it activates the pyrimidine ring for subsequent nucleophilic substitution.[8]

  • Step 3: Regioselective SNAr. The key to the final step is the regioselective reaction of methylamine with 2,4-dichloro-5-pyrimidinecarboxaldehyde. The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to greater electron withdrawal by the adjacent C5-aldehyde group and the para-relationship to the N1 ring nitrogen, which better stabilizes the Meisenheimer intermediate. This inherent electronic preference allows for the selective displacement of the C4-chloro group, yielding the desired product with high fidelity.[1]

Experimental Protocol: Synthesis from 2,4-Dichloro-5-pyrimidinecarboxaldehyde

This protocol describes the final, critical step of the synthesis. It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • 2,4-Dichloro-5-pyrimidinecarboxaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Solvent: Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., THF, 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition: Add the amine base (TEA or DIPEA, 1.5 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the substitution, driving the reaction to completion.[9]

  • Nucleophile Addition: Slowly add the methylamine solution (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. The bicarbonate wash removes any residual acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity and Derivatization Potential

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.

G cluster_0 C5-Aldehyde Reactions cluster_1 C2-Chloro Reactions reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) wittig Wittig Reaction (Ph₃P=CHR) condensation Condensation (e.g., with Acetophenone) snar SNAr (R'NH₂, R'SH) suzuki Suzuki Coupling (Ar-B(OH)₂) buchwald Buchwald-Hartwig (R''₂NH) core 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde core->reductive_amination core->wittig core->condensation core->snar core->suzuki core->buchwald G scaffold This compound C2-Cl C4-NHMe C5-CHO reagents 1. Suzuki Coupling (Ar¹-B(OH)₂) 2. Reductive Amination (Ar²-NH₂) drug Drug-like Kinase Inhibitor C2-Ar¹ C4-NHMe (Hinge Binder) C5-CH₂-NH-Ar² (Solvent Front) reagents->drug Synthesis

References

The Emergence of a Key Intermediate: A Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Crucial Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2][3] Its prevalence is a testament to its versatile chemical reactivity and its ability to engage with a multitude of biological targets. Within this vast family of heterocyclic compounds, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS No. 839708-50-8) has emerged as a pivotal intermediate, particularly in the development of targeted therapies such as kinase inhibitors.[4][5] While a singular, celebrated moment of "discovery" for this specific molecule is not prominently documented in the annals of chemical literature, its history is intrinsically woven into the broader narrative of the systematic exploration of substituted pyrimidines for therapeutic applications. This guide provides an in-depth technical exploration of this compound, from its synthesis to its critical role in the advancement of drug development.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's intrinsic properties is fundamental to its application in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 839708-50-8[1][6]
Molecular Formula C₆H₆ClN₃O[1][6]
Molecular Weight 171.58 g/mol [1][6]
Appearance Off-white to yellow solidInferred from supplier data
Purity Typically ≥98%[1][6]

The structure of this compound is characterized by a pyrimidine ring substituted with a chloro group at the 2-position, a methylamino group at the 4-position, and a carboxaldehyde (formyl) group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable synthon. The electron-withdrawing nature of the chloro and formyl groups, combined with the electron-donating effect of the methylamino group, creates a nuanced electronic landscape on the pyrimidine ring, influencing its reactivity in subsequent synthetic transformations.

The Synthetic Genesis: A Tale of Strategic Formylation and Substitution

The synthesis of this compound is not a singular, standardized procedure but rather a culmination of established methodologies in heterocyclic chemistry. The most logical and widely employed approach involves the strategic formylation of a pre-functionalized pyrimidine precursor. The Vilsmeier-Haack reaction stands out as the cornerstone of this transformation.[2][7][8]

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals a logical path to the target molecule. The formyl group at the C5 position is a prime candidate for disconnection via a formylation reaction. This leads back to a 2-chloro-4-(methylamino)pyrimidine intermediate. This intermediate, in turn, can be derived from a more readily available starting material like 2,4-dichloropyrimidine through sequential nucleophilic substitution.

G target This compound intermediate1 2-Chloro-4-(methylamino)pyrimidine target->intermediate1 Vilsmeier-Haack Formylation intermediate2 2,4-Dichloropyrimidine intermediate1->intermediate2 Nucleophilic Substitution (Methylamine) start Uracil or related precursor intermediate2->start Chlorination

Caption: Retrosynthetic analysis of the target compound.

Key Synthetic Pathways and Methodologies

The synthesis can be dissected into a few key stages, each employing well-established chemical principles.

The journey often commences with the synthesis of a dichlorinated pyrimidine scaffold. A common and industrially scalable route starts from uracil, which is first formylated and then chlorinated.

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

  • Formylation of Uracil: Uracil is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

  • Chlorination: The resulting dihydroxy intermediate is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF, to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.

The differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring is the cornerstone of the subsequent step. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This selectivity allows for the controlled introduction of the methylamino group.

Protocol 2: Synthesis of this compound

  • Reaction Setup: 2,4-Dichloro-5-pyrimidinecarbaldehyde is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Nucleophilic Addition: The solution is cooled to a low temperature (typically 0 °C to -10 °C) to control the reaction's exothermicity. A solution of methylamine (in a solvent like THF or water) is then added dropwise. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to scavenge the hydrochloric acid generated during the reaction.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

G cluster_0 Stage 1: Dichlorinated Core Synthesis cluster_1 Stage 2: Selective Substitution Uracil Uracil 2,4-Dihydroxy-5-pyrimidinecarbaldehyde 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Uracil->2,4-Dihydroxy-5-pyrimidinecarbaldehyde POCl3, DMF 2,4-Dichloro-5-pyrimidinecarbaldehyde 2,4-Dichloro-5-pyrimidinecarbaldehyde 2,4-Dihydroxy-5-pyrimidinecarbaldehyde->2,4-Dichloro-5-pyrimidinecarbaldehyde POCl3 This compound This compound 2,4-Dichloro-5-pyrimidinecarbaldehyde->this compound Methylamine, Base

Caption: Key stages in the synthesis of the target compound.

The Crux of Utility: A Gateway to Kinase Inhibitors

The "history" and significance of this compound are most profoundly understood in the context of its application in drug discovery, particularly in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities. This is critical for generating libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, the remaining chloro group at the 2-position provides another point for diversification through nucleophilic aromatic substitution (SNAr) reactions.

A prominent example of its application is in the synthesis of Aurora kinase inhibitors.[5] Aurora kinases are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy.

Illustrative Synthetic Application:

G start This compound intermediate Pyrimidine-based scaffold start->intermediate Condensation/Cyclization final Kinase Inhibitor intermediate->final Further Functionalization (e.g., S_NAr)

Caption: General application in kinase inhibitor synthesis.

The aldehyde can undergo condensation reactions with various nucleophiles, such as amines or active methylene compounds, to build more complex heterocyclic systems. The 2-chloro substituent can then be displaced by another nucleophile to complete the synthesis of the target kinase inhibitor. This modular approach allows for the systematic exploration of the chemical space around the pyrimidine core, a fundamental practice in modern drug discovery.

Conclusion and Future Perspectives

While the formal "discovery" of this compound may not be a celebrated event, its establishment as a key synthetic intermediate is a testament to the relentless pursuit of novel therapeutic agents. Its well-defined reactivity and strategic placement of functional groups have made it an invaluable tool for medicinal chemists. As the quest for more selective and potent drugs continues, particularly in the realm of targeted cancer therapies, the demand for and creative utilization of such versatile building blocks will undoubtedly persist. The history of this compound is not one of a singular breakthrough, but rather the ongoing story of its enabling role in the incremental, yet profound, advances in the science of healing.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to their ability to mimic the structures of endogenous nucleic acids and engage with a multitude of biological targets. Among these, "2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde" stands out as a pivotal intermediate. Its trifunctional nature—possessing a reactive aldehyde, a versatile chloro-substituent, and a methylamino group—renders it an exceptionally valuable building block for the synthesis of complex kinase inhibitors and other targeted therapies.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of steps, delving into the rationale behind the chosen synthetic strategy and the nuances of the reaction mechanisms. Our objective is to provide a robust, self-validating protocol grounded in established chemical principles, empowering you to confidently and efficiently synthesize this key intermediate.

I. Strategic Overview: A Two-Step Approach to a Trifunctional Scaffold

The synthesis of this compound is most efficiently achieved through a two-step synthetic sequence commencing from the readily available 2,4-dichloropyrimidine. This strategy is predicated on the differential reactivity of the chloro-substituents on the pyrimidine ring and the activating effect of the methylamino group for the subsequent formylation.

The synthetic pathway can be delineated as follows:

  • Selective Nucleophilic Aromatic Substitution (SNAr): The initial step involves the regioselective displacement of the C4-chloro group of 2,4-dichloropyrimidine with methylamine. This selectivity is a well-documented phenomenon in pyrimidine chemistry, where the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[1][2][3]

  • Vilsmeier-Haack Formylation: The resulting 2-chloro-4-(methylamino)pyrimidine is then subjected to formylation at the C5 position using the Vilsmeier-Haack reagent. The electron-donating nature of the methylamino group activates the pyrimidine ring, directing the electrophilic Vilsmeier reagent to the adjacent C5 position.[4][5]

This strategic sequencing ensures a high-yielding and clean synthesis, avoiding the formation of significant isomeric byproducts.

II. Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.

  • Step 1: Regioselective Amination (SNAr)

The nucleophilic aromatic substitution on 2,4-dichloropyrimidine proceeds via a Meisenheimer-like intermediate. The greater electrophilicity of the C4 position, influenced by the two flanking nitrogen atoms, dictates the regioselectivity of the initial nucleophilic attack by methylamine.

  • Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][4] The electron-rich 2-chloro-4-(methylamino)pyrimidine then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

III. Visualizing the Synthesis: A Comprehensive Workflow

The following diagram illustrates the complete synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: Selective Amination cluster_1 Step 2: Vilsmeier-Haack Formylation Start 2,4-Dichloropyrimidine Process1 Stir at 0 °C to RT Start->Process1 Reaction Reagent1 Methylamine (aq.) Triethylamine Reagent1->Process1 Solvent1 Tetrahydrofuran (THF) Solvent1->Process1 Intermediate 2-Chloro-4-(methylamino)pyrimidine Process2 Stir at 0 °C then heat Intermediate->Process2 Reaction Process1->Intermediate Reagent2 Phosphorus Oxychloride (POCl₃) N,N-Dimethylformamide (DMF) Reagent2->Process2 FinalProduct 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde Process2->FinalProduct

Caption: Synthetic workflow for this compound.

IV. Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for each step of the synthesis.

Parameter Step 1: Amination Step 2: Formylation
Starting Material 2,4-Dichloropyrimidine2-Chloro-4-(methylamino)pyrimidine
Key Reagents Methylamine (40% in H₂O), TriethylaminePhosphorus Oxychloride, DMF
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Stoichiometry (vs. SM) 1.2 eq. (Methylamine), 1.5 eq. (TEA)1.5 eq. (POCl₃), 5-10 vol. (DMF)
Reaction Temperature 0 °C to Room Temperature0 °C to 80 °C
Reaction Time 2-4 hours3-5 hours
Typical Yield 85-95%70-85%

V. Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2-Chloro-4-(methylamino)pyrimidine
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq.) and tetrahydrofuran (THF, 5-10 vol.).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq.) to the stirred solution. Subsequently, add a 40% aqueous solution of methylamine (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Add water to the residue and extract with ethyl acetate (3 x 10 vol.).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is typically of high purity and can be used in the next step without further purification. If necessary, the product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a separate flask, cool N,N-dimethylformamide (DMF, 5-10 vol.) to 0 °C. Slowly add phosphorus oxychloride (1.5 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction Setup: To a solution of 2-chloro-4-(methylamino)pyrimidine (1.0 eq.) in a three-necked round-bottom flask, add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • Reaction: After the addition, slowly heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate or dichloromethane (3 x 10 vol.).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

VI. Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of a variety of bioactive molecules. The aldehyde functionality serves as a handle for the introduction of diverse substituents through reactions such as reductive amination, Wittig reactions, and condensations. The chloro group at the 2-position can be displaced by various nucleophiles, including amines, thiols, and alcohols, allowing for further diversification of the pyrimidine core. This compound is a key precursor for the synthesis of potent and selective inhibitors of various kinases, which are crucial targets in oncology and immunology.

VII. Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery programs.

VIII. References

  • Pyrimidines in Medicinal Chemistry. (Link to a general review on pyrimidines in drug discovery)

  • The Vilsmeier-Haack Reaction: A Powerful Tool in Organic Synthesis.[4][5] (Link to a review on the Vilsmeier-Haack reaction)

  • Regioselective Nucleophilic Aromatic Substitution of Dichloropyrimidines.[1][2][3] (Link to a relevant journal article)

  • Synthesis and Biological Evaluation of Pyrimidine Derivatives as Kinase Inhibitors. (Link to a paper showcasing the use of similar intermediates)

References

Application Notes & Protocols: The Versatile Reactivity of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents and biologically active molecules.[1] Within this class, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde stands out as a highly versatile and valuable building block. Its unique trifunctional nature—possessing an electrophilic pyrimidine ring activated for nucleophilic aromatic substitution (SNAr), a reactive aldehyde group, and a secondary amine—offers a rich platform for the synthesis of diverse chemical libraries. This guide provides an in-depth exploration of its reactivity with various nucleophiles, offering both mechanistic insights and practical, field-tested protocols to empower your research and development endeavors.

The strategic placement of the chloro-, methylamino-, and formyl groups imparts a distinct reactivity profile. The electron-withdrawing nature of the pyrimidine nitrogens and the 5-formyl group activates the C2-position, making the chloro-substituent a facile leaving group for SNAr reactions.[2] Concurrently, the aldehyde at C5 is a prime site for condensations and other nucleophilic additions, enabling the construction of complex heterocyclic systems. This dual reactivity allows for either sequential or, in some cases, one-pot transformations to rapidly build molecular complexity.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most prominent reaction pathway for this scaffold is the displacement of the C2-chloro substituent by a nucleophile. This reaction proceeds via a classic addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon, forming a temporary, resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring.

The general workflow for SNAr followed by a potential condensation is depicted below:

SNAr_Workflow Start 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde SNAr_Step SNAr Reaction (e.g., R₂NH, RSH, ROH) Start->SNAr_Step + Nucleophile (NuH) Intermediate 2-Substituted-4-(methylamino)- 5-pyrimidinecarboxaldehyde SNAr_Step->Intermediate Condensation_Step Aldehyde Reaction (e.g., Knoevenagel) Intermediate->Condensation_Step + Reagent Fused_System Fused Heterocycles (e.g., Pyrimido[4,5-d]pyrimidines) Intermediate->Fused_System + Cyclizing Agent Final_Product Diverse Functionalized Pyrimidines Condensation_Step->Final_Product

Caption: General reaction workflow for this compound.

Reaction with N-Nucleophiles (Amines)

The substitution of the C2-chloro group with primary or secondary amines is a robust and widely used transformation for generating libraries of 2-aminopyrimidine derivatives. These products are often key intermediates for the synthesis of kinase inhibitors and other pharmacologically active compounds.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like ethanol or isopropanol are commonly used as they effectively solvate the reagents and intermediates. For less reactive amines, aprotic polar solvents like DMF or DMSO can be used to accelerate the reaction, often at higher temperatures.

  • Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the nucleophilic amine and driving the equilibrium towards the product.

  • Temperature: The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate, although more nucleophilic amines may react at room temperature.

Protocol 1: General Procedure for SNAr with Secondary Amines

This protocol is adapted from established procedures for similar chloropyrimidine systems.[2]

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or isopropanol) to achieve a concentration of approximately 0.2 M.

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, piperidine) (1.1 eq) followed by triethylamine (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 3-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reagent/ConditionPurposeTypical Values
Solvent Reaction MediumEthanol, Isopropanol, DMF
Nucleophile Amine Source1.1 - 1.5 equivalents
Base HCl ScavengerTriethylamine, DIPEA (1.5 - 2.0 eq)
Temperature Reaction RateRoom Temp. to Reflux (80 °C)
Time Reaction Completion3 - 24 hours
Reaction with S-Nucleophiles (Thiols)

The introduction of a sulfur linkage at the C2-position is achieved by reacting with thiols or their corresponding thiolates. Thiolates are significantly more nucleophilic than neutral thiols, facilitating a more rapid substitution.[3] The resulting 2-thioether pyrimidines are valuable in drug discovery, and the sulfur atom can be further oxidized to sulfoxides or sulfones to modulate physicochemical properties.

Protocol 2: General Procedure for SNAr with Thiols

This protocol is based on standard SNAr conditions for heteroaryl chlorides with sulfur nucleophiles.[4]

  • Thiolate Generation (Optional but Recommended): In a separate flask, dissolve the thiol (e.g., thiophenol, benzyl thiol) (1.1 eq) in a suitable solvent like DMF or THF. Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes to generate the thiolate in situ.

  • Reagent Setup: In the main reaction flask, dissolve this compound (1.0 eq) in DMF.

  • Reaction: Add the pre-formed thiolate solution to the pyrimidine solution at room temperature. Stir the reaction and monitor by TLC. The reaction is often complete within 1-4 hours at room temperature. Gentle heating (50-60 °C) can be applied if necessary.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.

Section 2: Reactions at the C5-Aldehyde Group

The 5-formyl group is a versatile handle for a variety of classical carbonyl reactions, most notably condensation reactions with active methylene compounds. This allows for the extension of the pyrimidine core and the formation of new carbon-carbon bonds.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of the aldehyde with a compound possessing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[5] The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to yield a stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Mechanism Overview Aldehyde R-CHO Alkoxide R-CH(O⁻)-CH(Z)(Z') Aldehyde->Alkoxide + Carbanion ActiveMethylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (Carbanion) ActiveMethylene->Carbanion - H⁺ Base Base (e.g., Piperidine) Alcohol R-CH(OH)-CH(Z)(Z') Alkoxide->Alcohol + H⁺ Protonation Protonation Product R-CH=C(Z)(Z') Alcohol->Product - H₂O Dehydration Dehydration

Caption: Simplified mechanism of the Knoevenagel condensation.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol is a representative procedure for the condensation of pyrimidine-5-carboxaldehydes.

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The product often precipitates from the reaction mixture as a solid. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Workup: If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Purification: The filtered solid is often of high purity. If necessary, it can be recrystallized from ethanol or another suitable solvent.

Reagent/ConditionPurposeTypical Values
Solvent Reaction MediumEthanol, Methanol
Active Methylene C-NucleophileMalononitrile, Ethyl Cyanoacetate (1.1 eq)
Catalyst Base CatalystPiperidine, Pyrrolidine (0.1 eq)
Temperature Reaction RateRoom Temperature
Time Reaction Completion1 - 5 hours

Section 3: Tandem and Cyclocondensation Reactions for Fused Systems

The true synthetic power of this compound is realized when its dual reactivity is harnessed to construct fused heterocyclic systems. Pyrimido[4,5-d]pyrimidines, for example, are a class of privileged scaffolds with significant biological activities, and this starting material is an ideal precursor.[6][7]

This is typically achieved in a two-step sequence:

  • SNAr Reaction: An amine nucleophile is introduced at the C2-position.

  • Cyclocondensation: The newly introduced nucleophile (or another nucleophilic center within the same molecule) reacts with the C5-aldehyde to form a new ring.

Protocol 4: Synthesis of a Pyrimido[4,5-d]pyrimidine via Tandem SNAr and Cyclocondensation

This protocol demonstrates the synthesis of a fused bicyclic system by reacting the starting material with a nucleophile that contains an additional reactive site, such as guanidine or amidine.

  • Reagent Setup: To a flask, add this compound (1.0 eq) and guanidine hydrochloride (1.2 eq).

  • Solvent and Base: Add a solvent such as ethanol or n-butanol and a base like sodium ethoxide or potassium carbonate (2.5 eq).

  • Reaction: Heat the mixture to reflux. The initial SNAr reaction will form a 2-guanidinyl intermediate. This intermediate then undergoes an intramolecular cyclization via condensation between one of the guanidine amino groups and the C5-aldehyde. Monitor the reaction by LC-MS for the formation of the final fused product.

  • Workup: Cool the reaction mixture. If a solid precipitates, filter and wash with cold solvent. Otherwise, neutralize the mixture with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern medicinal chemistry. Its predictable yet tunable reactivity allows for the systematic exploration of chemical space through nucleophilic substitution at the C2-position and a wide array of transformations at the C5-aldehyde. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this scaffold in the design and synthesis of novel, biologically active compounds. The ability to readily generate diverse libraries of substituted pyrimidines and fused pyrimido[4,5-d]pyrimidines ensures that this reagent will continue to be a valuable tool in the quest for new therapeutic agents.

References

Topic: Nucleophilic Aromatic Substitution on 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to engage in a variety of biological interactions, often serving as a bioisostere for purines in nucleic acids or as a versatile framework for kinase inhibitors. The functionalization of the pyrimidine ring is therefore a critical task in drug discovery.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for modifying halogenated pyrimidines.[2][3][4] This application note provides a detailed guide to the SNAr reaction on a specific, highly functionalized substrate: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde . This molecule is a valuable building block because it contains three key features:

  • A leaving group (chloro) at the C2 position.

  • An electron-donating group (methylamino) at the C4 position.

  • A strong electron-withdrawing group (carboxaldehyde) at the C5 position.

Understanding the interplay of these groups is essential for successfully synthesizing novel substituted pyrimidines for downstream applications in pharmaceutical research.

Mechanistic Insights: Activating the Pyrimidine Core

The SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism.[5][6] The success of this reaction is highly dependent on the electronic nature of the aromatic system.

2.1. The Role of Ring Nitrogens and Activating Groups

Aromatic rings, like benzene, are typically electron-rich and resistant to attack by nucleophiles.[5] However, the pyrimidine ring contains two nitrogen atoms, which are strongly electronegative. These nitrogens act as powerful electron sinks, withdrawing electron density from the ring carbons and making the ring inherently electron-deficient or "π-deficient." This intrinsic property makes the pyrimidine core susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6).[4]

The reactivity of the substrate, this compound, is further enhanced by the presence of a C5-carboxaldehyde group (-CHO). This group exerts a strong electron-withdrawing effect through resonance and induction, further polarizing the ring and making the carbon atoms more electrophilic.[7] This activation is crucial for the reaction to proceed efficiently.[5]

2.2. The Meisenheimer Complex: A Stabilized Intermediate

The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5][8] The stability of this complex is a key factor influencing the reaction rate.

In the case of this compound, the negative charge of the Meisenheimer complex is effectively delocalized and stabilized by:

  • The two ring nitrogen atoms.

  • The electron-withdrawing C5-carboxaldehyde group.

This stabilization lowers the activation energy of the first step, facilitating the reaction.[9] The subsequent step, the expulsion of the chloride leaving group, is fast as it restores the aromaticity of the ring.[5][6]

Figure 1: Generalized workflow of the SNAr mechanism.

Experimental Protocol: Synthesis of 2-(Substituted)-4-(methylamino)-5-pyrimidinecarboxaldehyde

This protocol provides a general method for the SNAr reaction using various amine nucleophiles. The reaction should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

  • Substrate: this compound (CAS: 839708-50-8)[10]

  • Nucleophile: Amine of choice (e.g., morpholine, benzylamine, aniline) (1.1 - 1.5 equivalents)

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Workup: Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Purification: Silica gel for column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or EtOH) to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of the base (e.g., DIPEA, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature will depend on the nucleophilicity of the amine.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting material spot indicates reaction completion. Reaction times can vary from 3 to 24 hours.[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexanes and ethyl acetate to afford the pure substituted pyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Scope and Optimization

The choice of nucleophile, solvent, and base can significantly impact the reaction outcome. The following table provides a summary of expected conditions and considerations for different classes of nucleophiles.

Nucleophile ClassExampleTypical ConditionsConsiderations & Optimization
Aliphatic Amines Morpholine, PiperidineRoom temperature to 60 °C; DIPEA or TEA in DMF/EtOH.Highly nucleophilic; reactions are generally fast and high-yielding. Use of a mild base is sufficient.
Benzylamines Benzylamine50 °C to 80 °C; DIPEA in DMF.Moderately nucleophilic. Heating may be required to drive the reaction to completion.
Anilines Aniline, 4-Methoxyaniline80 °C to 120 °C; Stronger base (e.g., K₂CO₃) in DMF or DMAc.[11]Less nucleophilic due to delocalization of the lone pair into the benzene ring. Higher temperatures are often necessary. Electron-donating groups on the aniline can increase reactivity.
Thiols Thiophenol, Benzyl mercaptanRoom temperature; K₂CO₃ in DMAc.[11]Thiols are excellent nucleophiles for SNAr. Reactions are often rapid at room temperature.[11]
Alcohols Methanol, EthanolReflux; requires conversion to alkoxide with a strong base (e.g., NaH, NaOH).[2]Alcohols are weak nucleophiles. They must be deprotonated to the more potent alkoxide form to react efficiently.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature or using a more polar aprotic solvent like DMSO. Ensure the amine nucleophile is not a salt form; if it is, an additional equivalent of base is required.

  • Side Reactions: The aldehyde group is generally stable under these conditions but can potentially undergo side reactions (e.g., condensation) if harsh bases or very high temperatures are used for extended periods.[2] Monitor the reaction closely.

  • Difficult Purification: If the product is very polar, consider using a different chromatography system (e.g., reverse-phase) or trituration to purify the compound.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile method for generating a diverse library of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, augmented by the C5-aldehyde, facilitates efficient substitution at the C2 position with a wide range of nucleophiles. By carefully selecting the reaction conditions, researchers can readily access novel chemical matter for evaluation in drug discovery and development programs.

References

The Versatile Intermediate: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a "privileged scaffold" in drug design, particularly in the competitive field of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, the development of small molecules that can modulate kinase activity is a major focus of modern pharmaceutical research.

Within this context, highly functionalized pyrimidines serve as key building blocks. 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS No. 839708-50-8) is an exemplary intermediate, embodying the desirable characteristics for constructing complex kinase inhibitors.[5] Its structure features three distinct points of reactivity: a nucleophilic substitution-prone chloro group at the C2 position, a reactive aldehyde at C5, and an existing methylamino group at C4. This trifecta of functional groups allows for sequential, regioselective modifications, enabling the construction of diverse molecular architectures tailored for specific kinase active sites. This guide provides a detailed exploration of the synthesis and synthetic applications of this valuable intermediate, complete with actionable protocols for researchers in the field.

Physicochemical Properties & Handling

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 839708-50-8[5]
Molecular Formula C₆H₆ClN₃O[5]
Molecular Weight 171.58 g/mol [5]
Appearance Off-white to light yellow solidSupplier Data
Storage 4°C, protect from light, stored under inert atmosphere (e.g., Nitrogen)[6]

PART 1: Synthesis of the Intermediate

The synthesis of this compound is not commonly detailed in a single publication but can be logically constructed from established transformations of pyrimidine precursors, primarily documented in the patent literature. The most plausible route begins with the readily available starting material, uracil, and proceeds through a formylation, chlorination, and finally, a regioselective amination.

Overall Synthetic Workflow

The multi-step synthesis is designed to build the required functionality around the pyrimidine core in a controlled manner.

Synthesis_Workflow Uracil Uracil DHPC 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde Uracil->DHPC Vilsmeier-Haack Formylation (or equivalent) DCPC 2,4-Dichloro-5-pyrimidinecarboxaldehyde DHPC->DCPC Chlorination (e.g., POCl₃) Target 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde DCPC->Target Regioselective S A r (Methylamine, C4)

Caption: Proposed synthetic pathway to the target intermediate.

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde (Precursor)

This protocol is adapted from methodologies described in patent literature for the Vilsmeier-Haack formylation of uracil derivatives followed by chlorination.[7] The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10]

Step A: Formylation of Uracil to 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-Dimethylformamide (DMF, 5-10 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add thionyl chloride or phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the DMF, ensuring the temperature is maintained below 40°C.

  • Reaction: After the addition is complete, add uracil (1 equivalent) portion-wise to the stirred solution. Allow the reaction to warm to 35-40°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. A precipitate of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step B: Chlorination to 2,4-Dichloro-5-pyrimidinecarboxaldehyde

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Chlorination: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the cooled residue onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,4-dichloro-5-pyrimidinecarboxaldehyde.

Protocol 2: Synthesis of this compound

This step leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic aromatic substitution (SₙAr) than the C2 position. This regioselectivity is a well-established principle in pyrimidine chemistry.

  • Reaction Setup: Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask. Cool the solution to 0°C.

  • Nucleophilic Substitution: Add a solution of methylamine (1.0-1.2 equivalents, e.g., 40% in water or 2M in THF) dropwise to the cooled solution. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) can be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours. Monitor the formation of the product and consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the final product, this compound.

PART 2: Application in Drug Intermediate Synthesis

The strategic placement of the chloro, methylamino, and aldehyde groups makes this compound a powerful platform for generating libraries of complex molecules. It serves as a linchpin, allowing for the introduction of diverse functionalities through well-established chemical transformations.

Application Focus: Core Scaffold for Kinase Inhibitors

The 2-amino-4-anilino-5-substituted pyrimidine motif is a common core in many Anaplastic Lymphoma Kinase (ALK) inhibitors.[11] ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[4][12]

The drug Brigatinib , an FDA-approved second-generation ALK inhibitor, features a 5-chloro-N2,N4-diarylpyrimidine-2,4-diamine core.[12] While the synthesis of Brigatinib itself starts from 2,4,5-trichloropyrimidine, the underlying synthetic logic—sequential, regioselective SₙAr reactions—is directly applicable to our intermediate.[13] this compound provides a scaffold that can be elaborated into potent kinase inhibitors through reactions at the C2-chloro and C5-aldehyde positions.

Kinase_Inhibitor_Pathway cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Target Molecule Intermediate 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde C2_Sub S A r at C2 (e.g., Buchwald-Hartwig) Intermediate->C2_Sub C5_Mod Aldehyde Modification (e.g., Knoevenagel, Reductive Amination) Intermediate->C5_Mod Final_Product Complex Kinase Inhibitor (e.g., ALK Inhibitor Analog) C2_Sub->Final_Product C5_Mod->Final_Product

Caption: Synthetic utility of the intermediate for kinase inhibitors.

Protocol 3: C2-Position Modification via Suzuki-Miyaura Coupling

The chloro group at the C2 position can be replaced with aryl or heteroaryl groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a powerful method for creating C-C bonds and introducing the complex aromatic systems often required for kinase hinge-binding.

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. Degas the mixture again by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120°C (conventional heating) or 100-150°C (microwave irradiation) for 1-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the C2-arylated product.

Protocol 4: C5-Position Elaboration via Knoevenagel Condensation

The aldehyde at the C5 position is a versatile handle for introducing side chains that can interact with solvent-exposed regions of a kinase. The Knoevenagel condensation is a classic reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[2]

  • Reaction Setup: Dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equivalents) in a suitable solvent like ethanol or toluene.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux for 2-8 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water byproduct and drive the reaction to completion. Monitor by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent can be removed in vacuo.

  • Purification: Wash the collected solid with cold solvent. If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 5: C5-Position Elaboration via Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds, converting the aldehyde into a new amine-containing side chain. This is particularly useful for introducing basic moieties that can improve solubility or form key salt-bridge interactions within the kinase active site.

  • Imine Formation: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a solvent such as dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid if needed to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the intermediate imine is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired amine.

Conclusion and Future Outlook

This compound is a strategically designed intermediate that provides an efficient entry point into the synthesis of complex, biologically active molecules. Its distinct reactive sites allow for a modular and predictable approach to building molecular diversity. The protocols outlined in this guide demonstrate its utility in key transformations—such as Suzuki coupling, Knoevenagel condensation, and reductive amination—that are fundamental to modern drug discovery campaigns, especially in the pursuit of novel kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of versatile and intelligently designed building blocks like this pyrimidine derivative will only increase, empowering chemists to accelerate the discovery of next-generation medicines.

References

Aldehyde group functionalization of "2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Functionalization of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the aldehyde group on this compound. This pyrimidine derivative is a highly valuable and versatile building block in medicinal chemistry and drug discovery programs. Its strategic functionalization is critical for the synthesis of diverse compound libraries aimed at various biological targets. This document delves into the core principles of its reactivity and presents field-proven, step-by-step protocols for key transformations including reductive amination, Wittig olefination, Knoevenagel condensation, and oxidation. Each protocol is supported by mechanistic insights, data tables, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] The compound this compound (herein referred to as CMP-aldehyde ) presents a trifecta of reactive sites, making it an exceptionally powerful starting material for generating molecular diversity.

  • C5-Aldehyde Group: An electrophilic center ideal for C-C and C-N bond formation, serving as the primary focus of this guide.

  • C2-Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, or thioether linkages.[3]

  • C4-Methylamino Group: A site for potential N-alkylation or acylation, though generally less reactive than the other positions.

The aldehyde at the C5 position is particularly significant. Its reactivity, influenced by the electron-withdrawing nature of the pyrimidine ring, allows for a wide array of transformations that are fundamental to scaffold elaboration and structure-activity relationship (SAR) studies. This guide provides the technical foundation and practical methodologies to exploit this reactivity with precision and control.

Core Synthetic Strategies and Detailed Protocols

The following sections detail robust protocols for the most impactful functionalizations of the CMP-aldehyde C5-formyl group. The choice of reaction should be guided by the desired final molecular architecture.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines.[4][5] This one-pot procedure involves the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then immediately reduced to the corresponding amine. This method is highly efficient and avoids the over-alkylation issues common with direct amine alkylation.[6]

Causality and Reagent Choice: The success of a one-pot reductive amination hinges on using a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mild nature and excellent selectivity.[7] It is less reactive than sodium borohydride (NaBH₄) and can be used in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

G

Protocol 2.1: Synthesis of N-((2-chloro-4-(methylamino)pyrimidin-5-yl)methyl)anilines

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add CMP-aldehyde (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.1 M).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Once imine formation is significant, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours, or until TLC/LC-MS indicates complete consumption of the intermediate.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Representative Reductive Amination Reactions

Amine InputProduct StructureExpected Yield RangeNotes
AnilineN-((2-chloro-4-(methylamino)pyrimidin-5-yl)methyl)aniline75-90%Standard conditions are effective.
BenzylamineN-benzyl-1-(2-chloro-4-(methylamino)pyrimidin-5-yl)methanamine80-95%Generally high-yielding.
Morpholine4-((2-chloro-4-(methylamino)pyrimidin-5-yl)methyl)morpholine85-98%Highly nucleophilic secondary amines react cleanly.
Piperidine5-((piperidin-1-yl)methyl)-2-chloro-N-methylpyrimidin-4-amine85-98%Similar to morpholine.
Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high reliability.[10] This transformation is invaluable for introducing vinyl or styrenyl groups, which can serve as handles for further chemistry (e.g., Heck coupling, hydrogenation).

Causality and Reagent Choice: The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[10] The stereochemical outcome is dependent on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) typically yield (E)-alkenes, whereas non-stabilized ylides (with alkyl groups) favor the (Z)-alkene.[8]

G

Protocol 2.2: Synthesis of 2-Chloro-5-styryl-N-methylpyrimidin-4-amine

  • Ylide Preparation:

    • In a flame-dried, two-neck flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous Tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base, such as n-Butyllithium (n-BuLi, 1.05 eq) or Potassium tert-butoxide (KOtBu, 1.1 eq), dropwise. The solution should develop a characteristic deep red/orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Wittig Reaction:

    • In a separate flask, dissolve CMP-aldehyde (1.0 eq) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and add the solution of CMP-aldehyde dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture three times with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude product contains triphenylphosphine oxide. Purify via column chromatography on silica gel to isolate the desired alkene product.

Table 2: Representative Wittig Reactions

Phosphonium SaltYlide TypeProduct StructureExpected Stereochemistry
Benzyltriphenylphosphonium chlorideSemi-stabilized2-Chloro-5-styryl-N-methylpyrimidin-4-amineMixture of E/Z, often Z-major
Methyltriphenylphosphonium bromideUnstabilized2-Chloro-N-methyl-5-vinylpyrimidin-4-amineZ-alkene (in this case, terminal)
(Ethoxycarbonylmethyl)triphenylphosphonium bromideStabilizedEthyl (E)-3-(2-chloro-4-(methylamino)pyrimidin-5-yl)acrylatePrimarily E-alkene
Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation is a modification of the aldol condensation where the aldehyde reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[11] The reaction is typically catalyzed by a weak base and results in a highly functionalized α,β-unsaturated product.

Causality and Reagent Choice: The base (e.g., piperidine, pyridine) deprotonates the active methylene compound to form a stabilized enolate. This nucleophile then attacks the aldehyde carbonyl, followed by dehydration to yield the final condensed product.[11][12] This reaction is exceptionally useful for creating Michael acceptors, which are valuable intermediates for conjugate additions.

G

Protocol 2.3: Synthesis of 2-((2-chloro-4-(methylamino)pyrimidin-5-yl)methylene)malononitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve CMP-aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-4 hours. The product often precipitates from the reaction mixture upon formation. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants and catalyst. The product is often pure enough after filtration, but can be further purified by recrystallization if necessary.

Table 3: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundProduct StructureExpected Yield RangeNotes
Malononitrile2-((2-chloro-4-(methylamino)pyrimidin-5-yl)methylene)malononitrile90-99%Highly reactive, often gives excellent yields.
Diethyl malonateDiethyl 2-((2-chloro-4-(methylamino)pyrimidin-5-yl)methylene)malonate70-85%Less reactive than malononitrile; may require longer reaction times or a Dean-Stark apparatus to remove water.
Ethyl cyanoacetateEthyl 2-cyano-3-(2-chloro-4-(methylamino)pyrimidin-5-yl)acrylate80-95%Good reactivity, provides a versatile product.
Oxidation: Conversion to a Carboxylic Acid Handle

Oxidizing the aldehyde to a carboxylic acid transforms the electrophilic carbonyl into a versatile functional group for amide couplings, esterifications, and other nucleophilic acyl substitution reactions.

Causality and Reagent Choice: While strong oxidants like KMnO₄ could work, they lack selectivity and may damage the sensitive pyrimidine ring. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is the gold standard for selectively oxidizing aldehydes to carboxylic acids under mild conditions without affecting other functional groups.

G

Protocol 2.4: Synthesis of 2-Chloro-4-(methylamino)pyrimidine-5-carboxylic acid

  • Reaction Setup: In a flask, dissolve CMP-aldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 ratio).

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) to act as a scavenger for the hypochlorite byproduct.

  • Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Reaction: Add the aqueous oxidant solution to the aldehyde solution dropwise at room temperature.

  • Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified further by recrystallization or chromatography.

Conclusion and Future Outlook

This compound stands out as a supremely adaptable platform for synthetic and medicinal chemistry. The protocols detailed in this guide for reductive amination, Wittig olefination, Knoevenagel condensation, and oxidation provide a robust toolkit for the strategic functionalization of its C5-aldehyde group. Each pathway opens a door to a distinct chemical space, enabling the rapid generation of diverse libraries for hit-to-lead campaigns and SAR optimization. By mastering these transformations, researchers can fully leverage the synthetic potential of this scaffold to accelerate the discovery of novel therapeutic agents.

References

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural heart of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial drugs.[1][2][3] The ability to precisely and efficiently modify the pyrimidine scaffold is therefore of paramount importance to drug development professionals. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct path to novel pyrimidine analogues.[4][5]

This technical guide focuses on a key building block: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde . This substrate is particularly interesting due to its trifunctional nature:

  • A Reactive Handle: The chloride at the C2 position serves as an excellent electrophilic partner for cross-coupling.

  • A Modulating Group: The methylamino group at C4 influences the electronic properties of the ring.

  • A Synthetic Anchor: The carboxaldehyde at C5 provides a valuable point for further chemical elaboration.

Herein, we provide detailed application notes and step-by-step protocols for two of the most impactful palladium-catalyzed transformations on this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These protocols are designed to be self-validating, with in-depth explanations grounded in established mechanistic principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between an organoboron reagent (like a boronic acid) and an organic halide.[6][7] For a substrate like this compound, this reaction opens the door to a vast library of 2-aryl or 2-heteroaryl pyrimidines.

Causality Behind Experimental Choices

The C2-Cl bond on the pyrimidine ring is less reactive than a corresponding bromide or iodide, a common challenge with heteroaryl chlorides.[8][9] Overcoming this requires a carefully selected catalytic system.

  • Catalyst System: The key is to use a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[8] These ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), are crucial. Their steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, while their strong electron-donating ability facilitates the oxidative addition of the C-Cl bond to the palladium center—often the rate-limiting step.[8][10]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[11] An inorganic base like K₂CO₃ or K₃PO₄ is often effective and is generally compatible with the amine and aldehyde functionalities present on the substrate. The choice of a moderately strong, non-nucleophilic base prevents unwanted side reactions.[12]

  • Solvent: A polar aprotic solvent like 1,4-dioxane, often with a small amount of water, is standard. The water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.[13]

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid as a model reaction.

Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagents & Conditions

Reagent/ParameterSuggested QuantityMolar Equiv.Purpose
This compound171.6 mg (1.0 mmol)1.0Electrophile
Phenylboronic Acid146.3 mg (1.2 mmol)1.2Nucleophile
Pd₂(dba)₃18.3 mg (0.02 mmol)0.02 (2 mol%)Palladium Precatalyst
SPhos32.8 mg (0.08 mmol)0.08 (8 mol%)Ligand
K₂CO₃276.4 mg (2.0 mmol)2.0Base
1,4-Dioxane/H₂O (5:1)5 mL-Solvent
Temperature90 °C-Reaction Condition
Time12-24 h-Reaction Condition

Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture (5 mL). Seal the vessel and thoroughly degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium precatalyst Pd₂(dba)₃ (2 mol%) and the SPhos ligand (8 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenyl-4-(methylamino)-5-pyrimidinecarboxaldehyde.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[14][15]

Suzuki_Cycle center Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X center->ArPdX Ar-X OA Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ + Base Trans Transmetalation ArPdAr_prime->center Product Ar-Ar' ArPdAr_prime->Product RE Reductive Elimination key

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, providing a powerful and general method for forming C(sp²)-N bonds.[16][17] For our substrate, this reaction allows the introduction of a diverse range of primary or secondary amines at the C2 position, a critical transformation for tuning the pharmacological properties of the pyrimidine core.

Causality Behind Experimental Choices

Similar to the Suzuki coupling, the relative inertness of the C2-Cl bond necessitates a highly active catalyst system.

  • Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich biaryl phosphine ligand is again the gold standard.[1] Ligands like Xantphos or Josiphos-type ligands have shown excellent efficacy for the amination of heteroaryl chlorides.[3][18] These ligands promote the key steps of oxidative addition and reductive elimination, which ultimately forms the C-N bond.[16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for this transformation and is highly effective.[1] Weaker bases are typically insufficient to drive the catalytic cycle efficiently.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Illustrative Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of this compound with morpholine, a common secondary amine in medicinal chemistry.

Workflow Diagram

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reagents & Conditions

Reagent/ParameterSuggested QuantityMolar Equiv.Purpose
This compound171.6 mg (1.0 mmol)1.0Electrophile
Morpholine104.5 µL (1.2 mmol)1.2Nucleophile
Pd₂(dba)₃18.3 mg (0.02 mmol)0.02 (2 mol%)Palladium Precatalyst
Xantphos46.3 mg (0.08 mmol)0.08 (8 mol%)Ligand
Sodium tert-butoxide (NaOt-Bu)134.5 mg (1.4 mmol)1.4Base
Anhydrous Toluene5 mL-Solvent
Temperature110 °C-Reaction Condition
Time8-16 h-Reaction Condition

Step-by-Step Methodology

  • Vessel Preparation: Inside a glovebox or under a strong flow of nitrogen, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (2 mol%), and Xantphos (8 mol%) to a flame-dried Schlenk flask.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to afford the desired 2-(morpholino)-4-(methylamino)-5-pyrimidinecarboxaldehyde.

Buchwald-Hartwig Catalytic Cycle

The mechanism involves the oxidative addition of the aryl chloride, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[16][19]

Buchwald_Cycle center Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X center->ArPdX Ar-X OA Oxidative Addition AmideForm Ar-Pd(II)L(NR'R'') ArPdX->AmideForm HNR'R'' + Base, -HX AmineCoord Amine Coordination AmideForm->center Product Ar-NR'R'' AmideForm->Product RE Reductive Elimination key

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

PART 3: Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base (Suzuki).3. Water/O₂ contamination (Buchwald).4. Poor ligand choice for C-Cl activation.1. Ensure rigorous inert atmosphere techniques; use a fresh palladium source or precatalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ for Suzuki.3. Use anhydrous solvents and degas thoroughly; run reactions in a glovebox.4. Screen alternative bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).
Aldehyde Reduction Presence of a hydride source. In some Suzuki reactions, boronic acids or bases can lead to minor reduction.[20]1. Ensure high-purity reagents.2. Lower reaction temperature or time.3. Use a milder base if possible.
Protodeboronation (Suzuki) The boronic acid is hydrolyzed back to the arene before it can transmetalate. Often an issue with prolonged heating or excess water/base.[9]1. Use a boronate ester (e.g., pinacol ester) which is more stable.2. Minimize reaction time and water content.3. Use a milder base like KF.[21]
Homocoupling of Boronic Acid Oxygen contamination can lead to oxidative coupling of the boronic acid.Rigorously degas the reaction mixture before and after adding the catalyst.
Hydrodehalogenation The starting chloride is reduced to a C-H bond. Can occur via β-hydride elimination from a Pd-alkoxide (if base is t-butoxide) or other side reactions.1. Ensure anhydrous conditions.2. Screen different bases (e.g., LHMDS for Buchwald).3. Use a ligand that promotes faster reductive elimination.

Substrate-Specific Considerations:

  • Aldehyde Compatibility: The aldehyde group is generally tolerant of these palladium-catalyzed conditions, especially with weak to moderate bases in Suzuki coupling. However, with the strong base (NaOt-Bu) used in Buchwald-Hartwig amination, side reactions like aldol condensation are a possibility, making rapid and efficient coupling crucial.

  • Amine Coordination: The methylamino group at C4 or the nitrogen atoms within the pyrimidine ring could potentially coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky ligands helps to mitigate this by creating a sterically defined coordination sphere that favors the desired catalytic cycle.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent premier strategies for the functionalization of this compound. By understanding the mechanistic underpinnings and making rational choices for catalysts, ligands, and conditions, researchers can unlock a vast chemical space for drug discovery and development. The protocols provided here serve as a robust starting point, grounded in field-proven insights, to empower scientists in their pursuit of novel, life-changing molecules.

References

Application Notes and Protocols: Leveraging 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its prevalence is particularly notable in the field of oncology, where it serves as a foundational structural motif for a multitude of kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine core's ability to mimic the adenine base of ATP allows molecules incorporating this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their function.

Within the vast landscape of pyrimidine-based intermediates, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS No: 839708-50-8) emerges as a highly versatile and strategic starting material for the synthesis of a diverse array of kinase inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed experimental protocols and the underlying chemical principles.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this key building block is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 839708-50-8
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Appearance Off-white to yellow solid
Purity ≥98%

|

Scale-Up Synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate for the synthesis of a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of its functional groups—a reactive aldehyde, a nucleophilic substitution-prone chloro group, and a methylamino moiety—offers a versatile platform for molecular elaboration. This application note provides a comprehensive guide to a robust and scalable three-step synthesis of this valuable intermediate, starting from the readily available and economical precursor, uracil. The presented protocols are designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies and critical insights into process optimization and scale-up considerations.

Synthetic Strategy: A Three-Step Approach from Uracil

The synthesis proceeds through a logical and efficient three-step sequence, commencing with the functionalization of the pyrimidine core, followed by chlorination, and culminating in a regioselective amination.

  • Vilsmeier-Haack Formylation of Uracil: The synthesis begins with a Vilsmeier-Haack reaction on uracil. This classic formylation method introduces a formyl group at the electron-rich C5 position of the pyrimidine ring. Concurrently, the hydroxyl groups at the C2 and C4 positions are susceptible to reaction, leading to the formation of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde. The Vilsmeier reagent is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3][4]

  • Chlorination of the Dihydroxy Intermediate: The resulting 2,4-dihydroxy-5-pyrimidinecarboxaldehyde is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. Phosphorus oxychloride is a common and effective reagent for this transformation, yielding the key intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde.[1] This step is crucial as it activates the C2 and C4 positions for subsequent nucleophilic substitution.

  • Regioselective Amination: The final step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing formyl group at the C5 position deactivates the adjacent C4 and C6 (in this case, C4) positions towards nucleophilic attack, making the C4 chlorine more susceptible to displacement than the C2 chlorine.[5][6] By carefully controlling the reaction conditions and stoichiometry, methylamine can be introduced selectively at the C4 position to yield the desired product, this compound.

Synthetic_Pathway Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde Uracil->Intermediate1  Vilsmeier-Haack  (POCl₃, DMF) Intermediate2 2,4-Dichloro-5-pyrimidinecarboxaldehyde Intermediate1->Intermediate2  Chlorination  (POCl₃) Product This compound Intermediate2->Product  Regioselective Amination  (CH₃NH₂)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

This part details the initial two steps of the synthesis: the formylation of uracil and the subsequent chlorination.

Step 1: Vilsmeier-Haack Formylation of Uracil to 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[3][4] In this protocol, uracil is formylated at the C5 position.

Reagent/SolventMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
Uracil112.0911.2 g0.1 mol
N,N-Dimethylformamide (DMF)73.0960 g0.82 mol
Thionyl Chloride (SOCl₂)118.9735.7 g (21.2 mL)0.3 mol

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add uracil (11.2 g, 0.1 mol) and N,N-dimethylformamide (60 g).

  • Stir the mixture to form a suspension.

  • Cool the flask in an ice-water bath to below 10°C.

  • Slowly add thionyl chloride (35.7 g, 0.3 mol) dropwise via the dropping funnel, maintaining the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 35-40°C and stir for 8-12 hours. Monitor the reaction progress by HPLC until the uracil is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into 200 mL of crushed ice with vigorous stirring.

  • A precipitate of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination to 2,4-Dichloro-5-pyrimidinecarboxaldehyde

The dihydroxy intermediate is converted to the dichloro derivative using phosphorus oxychloride.

Reagent/SolventMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
2,4-Dihydroxy-5-pyrimidinecarboxaldehyde140.0914.0 g0.1 mol
Phosphorus Oxychloride (POCl₃)153.33100 mL-
Toluene92.14As needed-

Procedure:

  • In a fume hood, carefully add 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (14.0 g, 0.1 mol) to phosphorus oxychloride (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 80°C and stir for 2-5 hours. Monitor the reaction by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with toluene (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-pyrimidinecarboxaldehyde as a crude product. Further purification can be achieved by column chromatography on silica gel.

Part 2: Regioselective Synthesis of this compound

This final step involves the selective substitution of the C4 chlorine with methylamine. The electron-withdrawing effect of the 5-formyl group directs the nucleophilic attack to the C4 position.[5][6]

Reagent/SolventMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
2,4-Dichloro-5-pyrimidinecarboxaldehyde176.9917.7 g0.1 mol
Methylamine (40% in water)31.068.5 g (9.7 mL)0.11 mol
Triethylamine (TEA)101.1912.1 g (16.7 mL)0.12 mol
Tetrahydrofuran (THF)72.11200 mL-

Procedure:

  • Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde (17.7 g, 0.1 mol) in THF (200 mL) in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, mix methylamine solution (8.5 g of 40% solution, 0.11 mol) and triethylamine (12.1 g, 0.12 mol).

  • Slowly add the methylamine/triethylamine mixture to the solution of the dichloropyrimidine, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Scale-Up Considerations and Process Safety

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Scale_Up_Workflow cluster_0 Process Development cluster_1 Key Considerations Lab_Scale Lab Scale Synthesis (g scale) Pilot_Scale Pilot Scale Synthesis (kg scale) Heat_Transfer Heat Transfer Management (Exothermic Reactions) Lab_Scale->Heat_Transfer Commercial_Scale Commercial Production (multi-kg scale) Mass_Transfer Efficient Mixing (Heterogeneous Mixtures) Pilot_Scale->Mass_Transfer Reagent_Addition Controlled Addition Rates Pilot_Scale->Reagent_Addition Safety Handling of Corrosive and Toxic Reagents Commercial_Scale->Safety Purification Scalable Purification Methods Commercial_Scale->Purification

Caption: Key considerations for scaling up the synthesis.

  • Heat Management: The Vilsmeier-Haack and chlorination reactions are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of reactive reagents like thionyl chloride and phosphorus oxychloride must be carefully controlled.

  • Handling of Corrosive Reagents: Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. All operations should be conducted in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Quenching Procedures: The quenching of phosphorus oxychloride and thionyl chloride with ice/water is highly exothermic and releases acidic gases (HCl). This step must be performed slowly and with efficient stirring and cooling to control the temperature and pressure buildup. On a larger scale, a dedicated quenching vessel with a robust cooling and off-gas scrubbing system is recommended.

  • Solvent Selection and Recovery: For large-scale production, consider the environmental impact and cost of solvents. Where possible, explore solvent recycling and recovery options.

  • Purification: Column chromatography may not be practical for large-scale purification. Recrystallization or distillation (if the product is thermally stable) are more viable options for purifying the final product and intermediates at scale. Developing a robust crystallization procedure is key to obtaining a high-purity product.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, HPLC) can provide real-time data on reaction progress, leading to better control and optimization of the process.

Conclusion

The presented three-step synthesis provides a reliable and scalable route to this compound. By carefully controlling the reaction conditions, particularly during the regioselective amination step, high yields of the desired product can be achieved. The detailed protocols and scale-up considerations outlined in this application note are intended to empower researchers and process chemists to efficiently produce this valuable building block for their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS 839708-50-8). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a trifunctional molecule, its reactivity can be nuanced, often leading to unexpected side products that can complicate syntheses and downstream applications. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating the formation of common impurities and side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: During the synthesis of this compound via Vilsmeier-Haack formylation, I am observing significant impurities in my crude product. What are the likely side products and why do they form?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its mechanism involves highly reactive intermediates that can lead to several side products.[1][2] The reaction involves treating the substrate, 2-chloro-4-(methylamino)pyrimidine, with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3]

Common Side Products and Their Mechanistic Origin:

  • Hydrolysis Product (2-Hydroxy-4-(methylamino)-5-pyrimidinecarboxaldehyde): The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic attack, particularly by water. During the aqueous workup phase, hydrolysis can occur, replacing the chlorine atom with a hydroxyl group. This is often the most common impurity if the workup is not carefully controlled (e.g., prolonged exposure to water, elevated temperatures, or non-neutral pH).

  • Dimerization/Polymerization Products: Aldehydes are prone to self-condensation or other intermolecular reactions, especially under harsh temperature or pH conditions during workup or purification. This can lead to the formation of complex, often insoluble, polymeric materials, which can significantly reduce the yield of the desired monomeric aldehyde.

  • N-Formylation of the Methylamino Group: The Vilsmeier reagent is a formylating agent. While it preferentially attacks the electron-rich C-5 position of the pyrimidine ring, it can also react with the exocyclic methylamino group, leading to the formation of N-(2-chloro-5-formylpyrimidin-4-yl)-N-methylformamide. This side reaction is more likely under forcing conditions (e.g., high temperature or excess Vilsmeier reagent).[4]

  • Unreacted Starting Material (2-Chloro-4-(methylamino)pyrimidine): Incomplete conversion is a common issue. This can be due to insufficient Vilsmeier reagent, poor reagent quality (e.g., decomposed due to moisture), or reaction temperatures that are too low to drive the reaction to completion.

G

Troubleshooting Protocol: Minimizing Synthesis Side Products

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reagent Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the Vilsmeier reagent. A large excess can promote side reactions like N-formylation.

  • Optimize Temperature: Add POCl₃ to DMF at a low temperature (0-5 °C) to control the exothermic formation of the Vilsmeier reagent. The formylation reaction itself may require heating, but this should be carefully optimized (e.g., 60-80 °C) to ensure complete reaction without promoting degradation or side product formation. Monitor progress by TLC or LC-MS.

  • Controlled Workup: Quench the reaction by pouring it slowly onto crushed ice. Neutralize carefully and quickly with a base like sodium bicarbonate or sodium carbonate solution, maintaining a low temperature. Avoid prolonged exposure to highly acidic or basic conditions.

  • Purification: The crude product often requires purification. Column chromatography on silica gel is typically effective for separating the desired product from less polar starting material and more polar side products like the hydrolysis product.

Question 2: I am performing a nucleophilic aromatic substitution (SNAr) on the 2-chloro position. However, I'm getting a mixture of products, including substitution at an unexpected site. What is happening?

Your starting material has multiple reactive sites for nucleophiles: the C-2 position (bearing the chloro group) and the C-5 aldehyde group. The electronic nature of the pyrimidine ring makes the C-2, C-4, and C-6 positions susceptible to nucleophilic attack, and this reactivity is enhanced by the electron-withdrawing aldehyde at C-5.[5]

Potential Side Products in SNAr Reactions:

  • Attack at the Aldehyde Carbonyl: This is a very common side reaction. Amine, alcohol, or other nucleophiles can attack the electrophilic aldehyde carbon. With primary amines, this initially forms a hemiaminal, which may be stable or may dehydrate to form an imine (Schiff base).[6][7] This reaction can compete with or even be faster than the desired SNAr at the C-2 position.

  • Displacement of the Methylamino Group: While the chloro group is a better leaving group, under certain conditions (e.g., harsh heating, specific catalysts), the methylamino group at the C-4 position could potentially be displaced. However, this is generally less favorable than displacement of the C-2 chloride.

  • Solvolysis/Hydrolysis: If your reaction is run in a nucleophilic solvent (like methanol or water) or if trace water is present, you can get solvolysis products where the chloro group is replaced by a methoxy (-OCH₃) or hydroxyl (-OH) group, respectively.[8]

G Start 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde Desired Desired Start->Desired Attack at C-2 Side1 Side1 Start->Side1 Attack at C-5 (CHO) Side2 Side2 Start->Side2 Attack by Solvent/H₂O Nuc Nucleophile (Nu:⁻)

Troubleshooting Protocol: Improving Selectivity in SNAr Reactions

  • Protect the Aldehyde Group: The most robust solution to prevent side reactions at the aldehyde is to protect it before performing the SNAr reaction. A common strategy is to convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to most nucleophiles and can be easily removed by acidic hydrolysis after the SNAr step is complete.

  • Optimize Reaction Conditions:

    • Temperature: SNAr reactions often require heat, but lower temperatures may favor one pathway over another. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.

    • Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) to avoid it competing as a nucleophile.

    • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) that can facilitate SNAr reactions but will not act as a nucleophile. Ensure the solvent is anhydrous to prevent hydrolysis.

  • Choice of Nucleophile: Highly reactive, "hard" nucleophiles may be less selective. If possible, using a softer nucleophile or moderating its reactivity might improve selectivity for the C-2 position.

Summary Table of Potential Side Products

Side Product NameChemical StructureCommon CauseRecommended Analytical Detection
2-Hydroxy-4-(methylamino)-5-pyrimidinecarboxaldehyde C₆H₇N₃O₂Hydrolysis of the C-2 chloro group during aqueous workup or reaction.LC-MS (M+H⁺ expected: 154.1), ¹H NMR (disappearance of signal for Cl-substituted carbon).
N-(2-chloro-5-formylpyrimidin-4-yl)-N-methylformamide C₇H₇ClN₄O₂Over-reaction with excess Vilsmeier reagent, especially at high temperatures.LC-MS (M+H⁺ expected: 215.0), ¹H NMR (presence of formyl proton and N-CH₃ signals).
Imine / Hemiaminal Adducts Varies with nucleophileReaction of nucleophiles (especially amines) with the C-5 aldehyde.LC-MS (mass will correspond to adduct), ¹H NMR (appearance of imine C-H proton or hemiaminal signals).
Solvolysis Products (e.g., 2-Methoxy derivative) C₇H₉N₃O₂Reaction performed in a nucleophilic solvent like methanol.LC-MS (M+H⁺ expected: 168.1 for methoxy), GC-MS.

References

Technical Support Center: Synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde. This valuable building block is often prepared via a Vilsmeier-Haack formylation, a powerful reaction that can present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reaction yields.

I. Troubleshooting Guide: Addressing Low Yields and Side Product Formation

Low yields in the synthesis of this compound are a common frustration. This section is structured to help you diagnose and resolve the most frequent issues encountered during the Vilsmeier-Haack formylation of the 2-chloro-4-(methylamino)pyrimidine starting material.

Q1: My reaction yield is consistently low, or I am recovering a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?

A1: Low conversion is a primary indicator of suboptimal reaction conditions or reagent issues. The Vilsmeier-Haack reaction is highly dependent on the electrophilicity of the Vilsmeier reagent and the nucleophilicity of the pyrimidine ring. Here are the key factors to investigate:

  • Inadequate Activation of the Pyrimidine Ring: The pyrimidine ring, while activated by the electron-donating methylamino group, is inherently less reactive than simple aromatic systems.[1] Effective formylation requires overcoming this lower reactivity.

  • Suboptimal Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to the pyrimidine substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in the reaction rate. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the formylation step often requires heating to proceed at a reasonable rate.[2] However, excessive heat can lead to decomposition.

  • Poor Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.[3] The presence of water will quench the Vilsmeier reagent, leading to significantly lower yields. The purity of both POCl₃ and DMF is paramount.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened, anhydrous DMF and high-purity POCl₃. If the DMF has a fishy odor (indicating the presence of dimethylamine), it should be purified or replaced.[3]

  • Optimize Reagent Stoichiometry: Systematically vary the equivalents of the Vilsmeier reagent. A good starting point is to use a molar ratio of 1.5 to 3.0 equivalents of the pre-formed Vilsmeier reagent relative to the pyrimidine substrate.

  • Investigate Reaction Temperature: After the formation of the Vilsmeier reagent at low temperature, gradually increase the temperature of the reaction mixture. Monitor the reaction progress by TLC or HPLC at different temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and decomposition.

  • Consider an Alternative Solvent: While DMF is often used as both a reagent and a solvent, using a co-solvent like 1,2-dichloroethane (DCE) can sometimes improve yields by altering the reaction environment.[4]

Q2: I am observing the formation of a dark, tarry byproduct, and my desired product is difficult to purify. What is causing this and how can it be minimized?

A2: The formation of dark, insoluble materials is often a sign of side reactions or product degradation. The electron-rich nature of the starting material and the reactive aldehyde product can contribute to polymerization and other unwanted pathways.

  • Over-activation and Side Reactions: The methylamino group, while directing the formylation to the C5 position, can also be a site for side reactions under the acidic conditions of the Vilsmeier-Haack reaction.[5]

  • Product Instability: Aldehydes can be prone to oxidation and other degradation pathways, especially at elevated temperatures and during workup.

  • Excessive Heat: High reaction temperatures can promote the formation of polymeric byproducts.

Troubleshooting Protocol:

  • Strict Temperature Control: Carefully control the temperature throughout the reaction. The initial formation of the Vilsmeier reagent should be performed at 0-5 °C. The subsequent formylation step should be heated gradually, and the optimal temperature should be maintained precisely.

  • Controlled Addition of Reagents: Add the pyrimidine substrate to the pre-formed Vilsmeier reagent slowly and at a controlled temperature. This can help to minimize localized overheating and side reactions.

  • Modified Workup Procedure: Quench the reaction mixture by pouring it onto crushed ice. This helps to rapidly cool the reaction and hydrolyze the intermediate iminium salt. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low to avoid base-catalyzed degradation of the product.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the aldehyde product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.

Q3: What is the mechanistic role of the methylamino group in this reaction?

A3: The methylamino group at the C4 position of the pyrimidine ring is a strong electron-donating group. It activates the pyrimidine ring towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction feasible.[1] It directs the formylation to the adjacent, electron-rich C5 position.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot (which can be visualized under UV light) indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound can be challenging due to its polarity and potential for degradation.

  • Extraction: After quenching and neutralization, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically used to separate the product from impurities.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to obtain a highly pure product.

III. Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices for maximizing yield and purity.

Protocol 1: Vilsmeier-Haack Formylation of 2-chloro-4-(methylamino)pyrimidine

Materials:

  • 2-chloro-4-(methylamino)pyrimidine

  • Phosphorus oxychloride (POCl₃), high purity

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous (optional co-solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.[2] After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A white solid may form.

  • Formylation Reaction: Dissolve 2-chloro-4-(methylamino)pyrimidine (1.0 equivalent) in anhydrous DMF (or a mixture of DMF and DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

IV. Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine 2-Chloro-4-(methylamino)pyrimidine Iminium_Intermediate Iminium Salt Intermediate Pyrimidine->Iminium_Intermediate + Vilsmeier Reagent Final_Product 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde Iminium_Intermediate->Final_Product + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check_Reagents 1. Verify Reagent Quality (Anhydrous DMF, High-Purity POCl₃) Start->Check_Reagents Optimize_Stoichiometry 2. Optimize Reagent Stoichiometry (Increase Vilsmeier Reagent Equivalents) Check_Reagents->Optimize_Stoichiometry Reagents OK Improved_Yield Improved Yield Check_Reagents->Improved_Yield Impure Reagents Found & Corrected Adjust_Temperature 3. Adjust Reaction Temperature (Gradual heating, monitor by TLC) Optimize_Stoichiometry->Adjust_Temperature Still Low Yield Optimize_Stoichiometry->Improved_Yield Stoichiometry Optimized Consider_Solvent 4. Consider Co-Solvent (e.g., DCE) Adjust_Temperature->Consider_Solvent Still Low Yield Adjust_Temperature->Improved_Yield Temperature Optimized Consider_Solvent->Improved_Yield Successful Optimization

Caption: A decision tree for troubleshooting low reaction yields.

V. Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)

EntryEquivalents of Vilsmeier ReagentTemperature (°C)SolventYield (%)Observations
11.240DMF35Incomplete conversion
22.060DMF65Good conversion, minor byproducts
32.080DMF55Increased byproduct formation
42.060DMF/DCE (1:1)75Cleaner reaction, higher yield

VI. References

  • BenchChem. (2025). Optimizing reaction conditions for Vilsmeier cyclization in pyridines. --INVALID-LINK--

  • CN102127022A. (2011). Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents. --INVALID-LINK--

  • Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry, 74(1), 146-147.

  • Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. --INVALID-LINK--

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. --INVALID-LINK--

  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. --INVALID-LINK--

  • Farat, O., et al. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc., 3, 104. --INVALID-LINK--

  • Pawar, S. D., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1155.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Turkish Journal of Chemistry. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. --INVALID-LINK--

References

"2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the handling, storage, and stability of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS 839708-50-8). It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the reagent and the success of their experiments.

Quick Reference: Key Stability Data

For ease of use, the critical storage and stability parameters are summarized below. Detailed explanations and troubleshooting guides follow in the FAQ section.

ParameterRecommended ConditionRationale
Temperature 4°C or lowerMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)The compound is air-sensitive; an inert atmosphere prevents oxidation[1].
Light Protect from light (Amber vial)Prevents potential photodecomposition.
Moisture Store in a dry, sealed containerMinimizes risk of hydrolysis of the chloro group.
Incompatibilities Strong oxidizing agentsAvoids rapid and exothermic decomposition[1].

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the use of this compound in a practical, question-and-answer format.

FAQ 1: Storage and Handling

Question: I just received my shipment of this compound. How should I store it for long-term use?

Answer: For long-term stability, the compound should be stored at 4°C, under an inert nitrogen atmosphere, and protected from light [2]. The vial should be tightly sealed to prevent moisture ingress[3]. Shipping may occur at room temperature, but immediate transfer to recommended storage conditions upon receipt is critical to ensure reagent integrity over time[2].

  • Expertise & Causality: The molecule possesses three functional groups susceptible to degradation: a reactive chloro-pyrimidine, an aldehyde, and a methylamino group.

    • The aldehyde group is prone to oxidation, especially in the presence of air (oxygen), which can convert it to the corresponding carboxylic acid. Storing under nitrogen mitigates this risk[1].

    • The 2-chloro substituent on the electron-deficient pyrimidine ring is a potential leaving group, susceptible to nucleophilic substitution by water (hydrolysis). Therefore, ensuring a dry storage environment is crucial[1][3].

    • Protection from light is a standard precaution for complex organic molecules, as UV radiation can provide the energy to initiate degradation pathways.

Question: Can I handle this compound on the open bench?

Answer: While brief handling on an open bench for weighing purposes is generally acceptable, we recommend minimizing exposure to atmospheric air and moisture due to its air-sensitive nature[1]. For extended handling or aliquoting, working in a glove box or under a stream of inert gas (nitrogen or argon) is best practice. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

FAQ 2: Stability and Degradation

Question: My experiment (e.g., reductive amination, Suzuki coupling) is yielding poor results. How can I tell if my this compound has degraded?

Answer: Degradation can be a primary cause of poor experimental outcomes. Here’s a systematic approach to troubleshooting:

  • Visual Inspection:

    • Color: The pure compound is typically an off-white to pale yellow solid. A significant change to dark yellow, brown, or the appearance of dark spots can indicate degradation.

    • Consistency: The compound should be a free-flowing powder. Clumping or a gummy appearance may suggest moisture absorption and potential hydrolysis.

  • Solubility Check:

    • If you have previously established a baseline, a noticeable change in solubility in your reaction solvent could indicate the presence of impurities or degradation products.

  • Analytical Confirmation (Purity Verification):

    • If you suspect degradation, the most reliable method is to re-check the purity. A simple ¹H NMR or HPLC-UV analysis is recommended. The presence of new, significant peaks or a decrease in the area of the main peak relative to known standards or previous batches is a strong indicator of degradation. See the protocol below for a general method.

Workflow for Troubleshooting Reagent Stability

This workflow provides a logical sequence of steps to diagnose if reagent stability is the root cause of experimental failure.

G cluster_0 Start: Experimental Failure cluster_1 Initial Checks cluster_2 Decision & Action start Poor Yield / Unexpected Products visual Visually Inspect Reagent: Color Change? Clumping? start->visual storage Verify Storage Conditions: 4°C? Inert Gas? Dry? visual->storage decision Degradation Suspected? storage->decision qc Perform QC Analysis (e.g., HPLC, NMR) decision->qc Yes optimize Troubleshoot Other Reaction Parameters decision->optimize No new_reagent Order Fresh Reagent qc->new_reagent Purity <95% or Impurities Detected qc->optimize Purity OK

Caption: A step-by-step workflow for troubleshooting experiments.

Question: What are the likely degradation products, and how would they affect my reaction?

Answer: Based on the molecule's structure, two primary degradation pathways are most probable:

  • Oxidation of the Aldehyde: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH). This is a common failure mode for aldehyde reagents.

    • Impact: The resulting carboxylic acid will be unreactive in many aldehyde-specific reactions like reductive amination or Wittig reactions. Its presence will reduce the effective concentration of your starting material and introduce an acidic impurity into your reaction mixture.

  • Hydrolysis of the Chloro Group: The chlorine atom can be displaced by water to form a hydroxyl group (-OH), yielding a hydroxypyrimidine derivative.

    • Impact: This byproduct will not participate in reactions requiring the chloro leaving group, such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

G cluster_0 Degradation Pathways main 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde oxidation Oxidation Product (Carboxylic Acid) main->oxidation  O2 (Air) hydrolysis Hydrolysis Product (Hydroxypyrimidine) main->hydrolysis  H2O (Moisture)

Caption: Potential degradation pathways for the reagent.

Experimental Protocols

Protocol 1: General Purpose Purity Check by HPLC-UV

This protocol is a starting point and may require optimization for your specific equipment and column.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution.

    • Dilute 1:10 in the same solvent for a working concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Assess the chromatogram for a single major peak corresponding to the product.

    • Calculate the area percent of the main peak. Purity below 95% may warrant using a fresh batch of the reagent. The presence of significant early-eluting peaks may suggest hydrolysis, while later-eluting peaks could indicate other impurities.

References

Overcoming poor solubility of "2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS No. 839708-50-8). This guide is designed for researchers, chemists, and formulation scientists to address the most common challenge encountered with this compound: its poor solubility. As Senior Application Scientists, we have consolidated field-proven strategies and foundational principles to help you successfully incorporate this valuable pyrimidine intermediate into your experiments.

Compound Overview & Physicochemical Properties

Understanding the inherent properties of a molecule is the first step in troubleshooting its behavior in solution. This compound is a substituted pyrimidine with functional groups that dictate its solubility profile.

PropertyValueSource
CAS Number 839708-50-8[1][2]
Molecular Formula C₆H₆ClN₃O[1][2]
Molecular Weight 171.58 g/mol [1][2]
Calculated LogP 0.9842[1]
Topological Polar Surface Area (TPSA) 54.88 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

The molecule's relatively planar pyrimidine core can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart—a common issue for "brick-dust" type compounds.[3] However, the presence of a basic methylamino group provides a critical handle for solubility manipulation.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in neutral aqueous solutions?

Your observation is expected. The compound's limited solubility in water at neutral pH is due to its molecular structure. The pyrimidine scaffold is relatively hydrophobic, and in its neutral state, the molecule's ability to form energetically favorable interactions with water is limited. Many pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, are known to be highly hydrophobic and require formulation strategies to improve aqueous solubility.[6][7]

Q2: What are the recommended starting solvents for this compound?

For initial dissolution, especially for creating stock solutions, polar aprotic organic solvents are the most effective. We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA) [8]

These solvents are highly effective at overcoming the crystal lattice energy of solid compounds. For subsequent dilutions into aqueous media for biological assays, it is crucial to limit the final concentration of these organic solvents, as they can be toxic to cells.

Q3: Can I heat the solution to improve solubility?

Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility limit.[9] However, exercise caution. Prolonged heating at high temperatures can lead to compound degradation. We recommend warming to no more than 40-50°C and always running a stability check (e.g., via HPLC or LC-MS) to ensure the compound remains intact under your experimental conditions.

Q4: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

This is a common phenomenon known as "crashing out." It occurs when the compound is transferred from a solvent where it is highly soluble (like DMSO) to an "anti-solvent" (like an aqueous buffer) where it is poorly soluble. To overcome this, you should explore the strategies detailed in the troubleshooting guides below, such as pH modification of the aqueous phase or the use of aqueous co-solvent systems.[10]

Troubleshooting Guides & Experimental Protocols

This section provides systematic approaches to overcome the solubility challenges of this compound.

Guide 1: The Role of pH in Aqueous Solubility

Causality Explained: The methylamino group (-NHCH₃) on the pyrimidine ring is a weak base.[4][5] By lowering the pH of the aqueous solvent, this amine group can be protonated to form a cationic salt (-NH₂⁺CH₃). This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in polar solvents like water due to favorable ion-dipole interactions.[11][12] This is often the most effective and preferred method for aqueous applications.

  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers covering a pH range from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).

  • Dispense Compound: Weigh a small, precise amount of the compound (e.g., 1 mg) into several separate microcentrifuge tubes.

  • Add Buffer: Add a small volume (e.g., 100 µL) of each buffer to a corresponding tube.

  • Equilibrate: Vortex each tube vigorously for 1-2 minutes. Allow the slurries to equilibrate by rotating them at room temperature for 1-2 hours.

  • Visual Inspection: Observe the tubes for dissolution. Note the pH at which the compound fully dissolves.

  • Quantification (Optional): For a more precise measurement, centrifuge the tubes to pellet any undissolved solid. Carefully remove the supernatant and analyze the concentration of the dissolved compound via a calibrated HPLC-UV or LC-MS method.

  • Analysis: Plot the measured solubility against the pH. You should observe a significant increase in solubility as the pH decreases. This data will inform the optimal pH for your experimental buffer.

Guide 2: Leveraging Co-solvents for Enhanced Solubility

Causality Explained: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds.[13][14] They work by reducing the polarity of the overall solvent system, making it more favorable for dissolving hydrophobic molecules.[10] This strategy is particularly useful when pH modification is not an option for your experiment.

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. Good starting choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)[8][10]

  • Prepare Co-solvent Mixtures: Create a series of mixtures of your primary aqueous buffer with the co-solvent. For example, prepare solutions containing 5%, 10%, 20%, and 50% (v/v) of PEG 400 in your phosphate buffer.

  • Prepare a Concentrated Stock: Dissolve a high concentration of the compound in 100% of the chosen co-solvent (or DMSO if necessary).

  • Test for Precipitation: Add a small aliquot of the concentrated stock to each of the co-solvent/buffer mixtures. Observe for any precipitation.

  • Determine Maximum Solubility: Systematically add small, known amounts of the solid compound to each co-solvent mixture and determine the point of saturation (when solid material no longer dissolves).

  • Select Optimal System: Choose the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects in your assay.

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow cluster_0 Strategy Selection cluster_1 pH Modification Pathway cluster_2 Co-Solvent Pathway start Start: Compound fails to dissolve in desired aqueous buffer q1 Is pH modification permissible for the experiment? start->q1 ph_protocol Protocol 1: Determine pH-Solubility Profile q1->ph_protocol Yes cosolvent_protocol Protocol 2: Screen Co-Solvent Systems (PEG, PG, etc.) q1->cosolvent_protocol No ph_path Yes cosolvent_path No ph_result Identify lowest pH that achieves target concentration ph_protocol->ph_result ph_success Success: Use acidified buffer ph_result->ph_success advanced If solubility is still insufficient, consider advanced formulation: - Surfactants (e.g., Tween 80) [3] - Cyclodextrin Complexation [3] - Solid Dispersions [7] ph_result->advanced still insufficient cosolvent_result Identify system with lowest % organic solvent for target concentration cosolvent_protocol->cosolvent_result cosolvent_success Success: Use optimized co-solvent system cosolvent_result->cosolvent_success cosolvent_result->advanced still insufficient

Caption: Decision workflow for troubleshooting solubility.

Guide 3: Advanced Formulation Strategies

If the above methods do not achieve the desired concentration, more advanced formulation strategies may be necessary, particularly for in vivo studies. These approaches often require specialized expertise but can significantly enhance solubility and bioavailability.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[8]

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[8]

  • Amorphous Solid Dispersions: For pyrimidine derivatives, creating an amorphous solid dispersion by mixing the compound with a hydrophilic polymer can prevent crystallization and enhance aqueous solubility.[6][7] This is a powerful technique often used in pharmaceutical development.[15][16]

Safety & Handling

Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as an irritant and may be harmful if swallowed or inhaled.[17][18][19] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Technical Support Center: Optimizing Amination of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic step. The question-and-answer format directly addresses common challenges encountered in the lab, offering explanations grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses the most frequently encountered issues during the amination of this compound. Each question is followed by a detailed answer that not only provides a solution but also explains the underlying chemical principles.

Issue 1: Low or No Product Yield

Q1: My nucleophilic aromatic substitution (SNAr) reaction is resulting in a low yield of the desired 2-amino-4-(methylamino)-5-pyrimidinecarboxaldehyde. What are the primary factors I should investigate?

A1: Low conversion in the SNAr amination of this substrate is a common issue and can often be traced back to several key reaction parameters. The pyrimidine ring's electronic nature and the specific reaction conditions are paramount.

  • Substrate Activation: The pyrimidine ring's susceptibility to nucleophilic attack is enhanced by electron-withdrawing groups. While the carboxaldehyde group at the 5-position is activating, the methylamino group at the 4-position is electron-donating, which can decrease the reactivity of the C2 position towards nucleophilic attack.[1]

  • Reaction Temperature: Elevated temperatures are frequently required to achieve a satisfactory reaction rate. Depending on the amine's nucleophilicity and the solvent, temperatures can range from ambient to reflux.[1][2] A systematic increase in temperature should be explored.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and favoring the reaction.[2] Ensure the solvent is anhydrous, as water can lead to undesired side reactions.

  • Base Selection: The choice of base is critical. For a typical SNAr, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the HCl generated during the reaction.[1] The strength and solubility of the base can significantly impact the reaction rate.

Issue 2: Formation of Side Products

Q2: I'm observing a significant side product that appears to be a hydroxypyrimidine or alkoxypyrimidine derivative. How can I mitigate this?

A2: The formation of these side products is indicative of solvolysis, where the solvent (e.g., water or an alcohol) or its corresponding alkoxide acts as a nucleophile.[1]

  • Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents. Water, even in trace amounts, can lead to the formation of the corresponding hydroxypyrimidine.[2]

  • Solvent Selection: If using an alcohol as a solvent, the presence of a base will generate the corresponding alkoxide, which is a potent nucleophile.[1] Switching to a non-protic solvent like DMF, DMSO, or toluene can eliminate this side reaction.[2]

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction's progress can help minimize the formation of degradation products. Once the starting material is consumed (as determined by TLC or LC-MS), the reaction should be promptly worked up.

Q3: My reaction is producing a complex mixture, possibly due to di-substitution or oligomerization. What strategies can I employ to improve selectivity for the mono-aminated product?

A3: The formation of di-substituted or oligomeric products is a known challenge, particularly in palladium-catalyzed reactions but can also occur in SNAr under forcing conditions.[1]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the amine is crucial. Using a slight excess of the amine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion without promoting di-substitution. In some cases, a larger excess of the amine may be necessary to outcompete side reactions.[1]

  • Reaction Conditions: Adjusting the reaction temperature and time can influence selectivity. Milder conditions will generally favor mono-substitution.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization and mechanistic aspects of the amination reaction.

Q4: Is a palladium-catalyzed (Buchwald-Hartwig) amination a viable alternative to the SNAr for this substrate?

A4: Yes, a Buchwald-Hartwig amination is a powerful alternative, especially if the SNAr conditions are proving ineffective.[1] This method is often more efficient for less reactive aryl chlorides.[1] However, it introduces a new set of variables to optimize:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical.[2] Bulky, electron-rich biarylphosphine ligands such as XPhos or tBuXPhos are often effective for these types of couplings.[2]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed in Buchwald-Hartwig reactions.[2]

  • Solvent: Anhydrous toluene is a standard solvent for these reactions.[2]

Q5: How does the position of the substituents on the pyrimidine ring affect the reactivity of the 2-chloro position?

A5: The regioselectivity of nucleophilic substitution on pyrimidines is heavily influenced by the electronic effects of the existing substituents.

  • Activating Groups: The aldehyde group at C5 is electron-withdrawing and will activate the ring towards nucleophilic attack.

  • Deactivating Groups: The methylamino group at C4 is electron-donating, which deactivates the ring, making the substitution at C2 more challenging compared to an unsubstituted chloropyrimidine.[1]

  • Positional Reactivity: In general, for dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.[3] This is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4.[3]

Q6: Can acid catalysis be used for this amination reaction?

A6: While base-mediated or metal-catalyzed conditions are more common, acid catalysis has been shown to be effective for the amination of certain chloropyrimidines, particularly with anilines.[4][5] The acid can protonate the pyrimidine ring, increasing its electrophilicity and facilitating nucleophilic attack.[4] However, a key consideration is that the amine nucleophile can also be protonated, rendering it non-nucleophilic.[4] Therefore, a careful balance of the acid concentration is required. For aliphatic amines, which are more basic, acid catalysis is generally not recommended as they would be fully protonated.[4]

Section 3: Experimental Protocols & Data

This section provides generalized experimental procedures and a table summarizing key reaction parameters for optimization.

Protocol 1: General Procedure for SNAr Amination
  • To a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Amination
  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Key Parameter Optimization for Amination
ParameterSNAr ConditionsBuchwald-Hartwig ConditionsRationale & Key Considerations
Solvent DMF, DMSO, NMPToluene, DioxanePolar aprotic solvents stabilize the Meisenheimer complex in SNAr. Non-polar aprotic solvents are typical for Pd-catalysis. Ensure anhydrous conditions.[2]
Base K₂CO₃, Cs₂CO₃, DIPEANaOtBu, LiHMDS, K₃PO₄Base strength is critical. Inorganic bases for SNAr, strong non-nucleophilic bases for Buchwald-Hartwig.[1][2]
Temperature 80-140 °C80-120 °CHigher temperatures are often needed to overcome the deactivating effect of the methylamino group.[1]
Amine Equivalents 1.1 - 2.01.1 - 1.5A slight excess of the amine is generally recommended to drive the reaction to completion.[1]
Catalyst/Ligand N/APd₂(dba)₃/XPhos, Pd(OAc)₂/tBuXPhosLigand screening is often necessary to find the optimal combination for a specific substrate and amine.[2]

Section 4: Visualizing the Workflow

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the amination reaction.

References

Technical Support Center: Stability and Handling of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS 839708-50-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to prevent its decomposition and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the handling and properties of this compound.

Q1: What are the ideal storage conditions for this compound? A: For long-term stability, the compound should be stored at 4°C, protected from light, and kept under a dry, inert atmosphere such as nitrogen or argon.[1] The aldehyde and chloro functionalities are susceptible to degradation from atmospheric moisture, oxygen, and light over time.

Q2: What are the main functional groups and how do they influence reactivity? A: This molecule possesses three key functional groups that dictate its reactivity:

  • 2-Chloro Substituent: The pyrimidine ring is an electron-deficient system, which makes the chlorine atom at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] This is often the intended site of reaction.

  • 5-Carboxaldehyde Group: The aldehyde is a versatile handle for forming C-C or C-N bonds through reactions like condensations, reductive aminations, or Wittig reactions. However, it is also prone to oxidation and can participate in unwanted side reactions, such as self-condensation under strongly basic conditions.[2][5]

  • 4-Methylamino Group: This is an electron-donating group that modulates the electronic properties of the pyrimidine ring. It is generally stable but can influence the reactivity of the other positions.

Q3: Is this compound sensitive to air, moisture, or light? A: Yes. Atmospheric moisture can lead to the hydrolysis of the 2-chloro group to the corresponding 2-hydroxy byproduct. The compound is also noted to be light-sensitive, which can promote radical or other decomposition pathways.[1] Reactions should ideally be conducted under an inert atmosphere and protected from direct light.

Q4: What general classes of reactions is this compound used for? A: It is primarily used as an intermediate in medicinal chemistry and drug discovery. The most common application involves the SNAr displacement of the 2-chloro group with various nucleophiles (amines, alcohols, thiols) to build more complex molecular scaffolds, such as kinase inhibitors.[6] The aldehyde group can then be used for subsequent diversification.

Troubleshooting Guide: Preventing In-Reaction Decomposition

This section provides a problem-oriented approach to troubleshoot common issues encountered during reactions involving this compound.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
1. Low Yield & Formation of a More Polar Byproduct Hydrolysis/Solvolysis of the 2-Chloro Group: The primary byproduct is often the 2-hydroxy or 2-alkoxy pyrimidine, formed by the reaction of the starting material with water or alcohol solvents. This is often accelerated by acid or base catalysis.[2][6]Moisture Control: Use anhydrous solvents and thoroughly dry all reagents and glassware. Running the reaction under an inert atmosphere (N₂ or Ar) is critical to exclude atmospheric moisture.Solvent Choice: If possible, opt for aprotic solvents like THF, Dioxane, DMF, or Toluene. If a protic solvent like ethanol is required, run the reaction at the lowest effective temperature to minimize the rate of the competing solvolysis side reaction.[2][6]
2. Complex Mixture of Byproducts, Streaking on TLC Aldehyde Side Reactions: Under strongly basic conditions (e.g., NaOH, KOH), the aldehyde can undergo self-condensation (aldol reaction) or other base-catalyzed decompositions, leading to a complex mixture of oligomeric byproducts.[2]Base Selection: Switch to a milder, non-nucleophilic organic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). If a stronger base is necessary, consider an inorganic base with low solubility like K₂CO₃ or Cs₂CO₃.Controlled Addition & Temperature: Add the base slowly to the reaction mixture at a low temperature (e.g., 0°C) to control the exotherm and minimize high local concentrations of base.
3. Reaction Stalls, Significant Starting Material Remains Protonation/Deactivation: In acidic media, the nitrogen atoms of the pyrimidine ring can become protonated. This can alter the electronic properties of the ring and potentially deactivate it towards the desired nucleophilic attack.[6]pH Control: If acidic conditions are required, use the minimum effective amount of acid (e.g., 0.1 equivalents) to act as a catalyst rather than a stoichiometric reagent.[6] This minimizes both deactivation and potential acid-catalyzed hydrolysis.Temperature Optimization: While high temperatures can cause decomposition, some SNAr reactions require sufficient thermal energy. Cautiously increase the temperature in increments (e.g., from 60°C to 80°C) while carefully monitoring the reaction by TLC or LC-MS for the appearance of degradation products.
4. Reaction Mixture Darkens Significantly (Turns Brown/Black) Thermal Decomposition: Like many highly functionalized heterocyclic compounds, prolonged exposure to high temperatures can initiate thermal decomposition or polymerization pathways, often indicated by a significant color change.[7]Minimize Heat Exposure: Use the lowest temperature at which a reasonable reaction rate is observed. Avoid unnecessarily long reaction times. Ensure efficient stirring to prevent the formation of localized hot spots near the vessel walls. Protect from Light: Ensure the reaction flask is wrapped in aluminum foil or conducted in a dark fume hood to prevent any photochemical decomposition, which can also lead to colored byproducts.[8]

Key Parameter Influence on Stability

ParameterRecommendationRationale
Temperature Maintain lowest effective temperature (typically 25-80°C).Minimizes thermal decomposition and undesirable side reactions like solvolysis.
Solvent Use anhydrous, aprotic solvents (THF, Dioxane, DMF, Toluene).Prevents hydrolysis/solvolysis of the highly reactive 2-chloro group.[2][6]
Base Prefer mild organic bases (DIPEA, TEA) or weak inorganic bases (K₂CO₃).Avoids base-catalyzed self-condensation of the aldehyde group.[2]
Atmosphere Conduct all operations under an inert atmosphere (Nitrogen or Argon).Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Protect the reaction vessel from light.Prevents potential photochemical decomposition pathways.[1][8]

Visualizing Decomposition Pathways & Prevention

The following diagram illustrates the key factors that can lead to the decomposition of the target molecule and the corresponding preventative measures that should be implemented.

G cluster_0 Core Compound & Reaction cluster_1 Decomposition Drivers cluster_2 Degradation Products cluster_3 Preventative Measures Compound 2-Chloro-4-(methylamino)- 5-pyrimidinecarboxaldehyde Reaction Desired Reaction (e.g., SNAr) Compound->Reaction Hydrolysis 2-Hydroxy/Alkoxy Byproduct Compound->Hydrolysis + Water/ROH Condensation Aldehyde Condensation Products Compound->Condensation + Strong Base Polymer Polymeric/Tarry Material Compound->Polymer + High Temp Water Water / Protic Solvents Water->Hydrolysis StrongBase Strong Base (e.g., NaOH) StrongBase->Condensation HighTemp High Temperature HighTemp->Polymer Light Light Exposure Light->Polymer Inert Inert Atmosphere (N2 / Ar) Inert->Water blocks DrySolvent Anhydrous Solvents DrySolvent->Water eliminates MildBase Mild, Non-nucleophilic Base MildBase->StrongBase replaces TempControl Low Temperature TempControl->HighTemp avoids LightProtect Protect from Light LightProtect->Light blocks

Caption: Key decomposition pathways and corresponding preventative strategies.

Preventative Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the nucleophilic substitution of the 2-chloro group, incorporating best practices to maintain the integrity of the molecule.

1. Materials & Setup:

  • This compound

  • Amine Nucleophile (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Dioxane or THF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Nitrogen or Argon gas inlet

2. Reaction Assembly:

  • Step 2.1: Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Step 2.2: To the flask, add this compound (1.0 equivalent) and the amine nucleophile (1.1 equivalents).

  • Step 2.3: Add the anhydrous solvent (e.g., Dioxane) to achieve a concentration of approximately 0.1-0.2 M.

  • Step 2.4: Wrap the flask with aluminum foil to protect it from light.

3. Reaction Execution:

  • Step 3.1: Begin stirring the suspension/solution at room temperature.

  • Step 3.2: Slowly add DIPEA (1.5 equivalents) to the mixture via syringe.

  • Step 3.3: Heat the reaction mixture to the desired temperature (start with 60-80°C).

  • Step 3.4: Monitor the reaction progress using TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of a single, new product spot.

4. Work-up & Purification:

  • Step 4.1: Once the reaction is complete, cool the mixture to room temperature.

  • Step 4.2: Concentrate the solvent under reduced pressure.

  • Step 4.3: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or DCM) and wash with water and then brine to remove DIPEA salts.

  • Step 4.4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Step 4.5: Purify the crude product via flash column chromatography on silica gel.

This self-validating protocol, by incorporating rigorous anhydrous and inert techniques, minimizes the most common decomposition pathways, ensuring that the primary observed reaction is the desired nucleophilic substitution.

References

Technical Support Center: By-Product Analysis in 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of by-products in the synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CMPC). This guide is designed for researchers, chemists, and drug development professionals who utilize CMPC as a critical intermediate and require robust analytical methods to ensure its purity. Here, we address common challenges encountered during HPLC analysis, offering scientifically grounded explanations and actionable troubleshooting protocols.

Section 1: Understanding the Chemistry - Plausible By-products and Their Origins

The synthesis of CMPC, a substituted pyrimidine, often involves a formylation reaction, most commonly the Vilsmeier-Haack reaction.[1][2][3] Understanding this reaction mechanism is fundamental to predicting and identifying potential process-related impurities and degradation products.

Q1: What is the typical synthetic route for CMPC, and what by-products should I anticipate?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[4] It utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The reaction proceeds via an electrophilic aromatic substitution. While efficient, side reactions can occur, leading to a variety of by-products.

Key Potential By-products:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-chloro-4-(methylamino)pyrimidine.

  • Hydrolysis Product: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially during aqueous workup, replacing the chlorine atom with a hydroxyl group to form 2-hydroxy-4-(methylamino)-5-pyrimidinecarboxaldehyde.

  • Diformylation Product: Although less common, excessive Vilsmeier reagent or harsh conditions could potentially lead to reactions at other positions, though the primary site is sterically and electronically favored.

  • Isomeric By-products: Depending on the precise nature of the starting material and reaction control, minor isomers could form.[5]

  • Degradation Products: The aldehyde functional group can be sensitive to oxidation, potentially forming the corresponding carboxylic acid, especially upon prolonged exposure to air or oxidizing conditions.[6][7]

SM Starting Material (2-Chloro-4-(methylamino)pyrimidine) Product Target Product (CMPC) C₆H₆ClN₃O (m/z = 171.58) SM->Product Vilsmeier-Haack Reaction Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction VR Vilsmeier Reagent (POCl3 / DMF) Hydrolysis Hydrolysis Product (2-Hydroxy-4-(methylamino)-5- pyrimidinecarboxaldehyde) Product->Hydrolysis Side Reaction Oxidation Oxidation Product (Corresponding Carboxylic Acid) Product->Oxidation Degradation Workup Aqueous Workup / Hydrolysis Product->Workup Air Air / Oxidants Product->Air Workup->Hydrolysis Air->Oxidation

Caption: CMPC Synthesis Pathway and Common Impurities.

Section 2: HPLC Analysis - Method Development and Best Practices

A well-developed, stability-indicating HPLC method is crucial for accurately resolving the main product from its potential by-products.[8][9] Reversed-phase HPLC is the most common technique for analyzing pyrimidine derivatives.[10]

Q2: What is a good starting point for an HPLC method to analyze my CMPC reaction mixture?

Due to the polar nature of CMPC and its related compounds, a C18 or a polar-endcapped C18 column is recommended to achieve adequate retention.[10][11] A gradient elution is typically necessary to resolve early-eluting polar impurities from the main, more retained compound.

Parameter Recommended Starting Condition Rationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse for reversed-phase. A shorter column (e.g., 150 mm) can be used for faster analysis if resolution is sufficient.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the amine groups on the pyrimidine ring, leading to better peak shape and retention.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 5% B to 95% B over 20-30 minutesA shallow gradient provides the best chance to resolve closely eluting impurities.[10]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce run times, but check for thermal degradation of analytes.
Detection (UV) 254 nm or 266 nmPyrimidine rings have strong UV absorbance in this region. A photodiode array (PDA) detector is highly recommended to check for peak purity.[8]
Injection Volume 5-20 µLKeep volume low to prevent peak distortion.
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10)Dissolving the sample in a solvent weaker than the initial mobile phase is critical to prevent peak fronting or splitting.[11]

Q3: How do I confirm the identity of the peaks in my chromatogram?

The most definitive method is HPLC coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the observed peaks with the calculated molecular weights of the predicted by-products, you can achieve confident identification.

Compound Formula MW Expected [M+H]⁺
CMPC (Product) C₆H₆ClN₃O171.58172.03
Starting Material C₅H₆ClN₃143.57144.02
Hydrolysis Product C₆H₇N₃O₂153.14154.06
Oxidation Product C₆H₆ClN₃O₂187.58188.02

Section 3: Troubleshooting Guide for HPLC Analysis

Unexpected results are common during method development and routine analysis. This section provides a logical framework for diagnosing and resolving frequent HPLC issues.

Q4: I see an unexpected peak. How do I systematically identify its source?

An unknown peak can be a process impurity, a degradation product, a contaminant, or an artifact. Follow a systematic approach to diagnose the issue.

start Unexpected Peak Observed q1 Inject Blank (Diluent). Does the peak appear? start->q1 a1_yes Source is mobile phase, diluent, or system contamination. q1->a1_yes Yes q2 Is the Retention Time (RT) reproducible across multiple injections? q1->q2 No a2_no Issue with system stability. Check for leaks, pump issues, or insufficient equilibration. q2->a2_no No q3 Does the peak area correlate with sample concentration? q2->q3 Yes a3_no Peak may be an artifact (e.g., pressure fluctuation, air bubble). q3->a3_no No conclusion Peak is a real compound from the sample. Proceed with identification (e.g., LC-MS, forced degradation). q3->conclusion Yes

Caption: Systematic Troubleshooting of Unknown HPLC Peaks.

Q5: My peaks are broad, tailing, or split. What are the common causes and solutions?

Poor peak shape compromises resolution and quantification. The causes can be chemical or physical.

  • Peak Tailing:

    • Cause: Secondary interactions between the basic amine groups on the pyrimidine ring and acidic silanols on the silica-based column. This is a very common issue with amine-containing compounds.

    • Solution: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5 with phosphoric or formic acid) to keep the amines protonated and minimize interaction with the stationary phase.[11] Consider using a column with advanced end-capping designed to shield residual silanols.

  • Peak Fronting:

    • Cause: Often due to sample overload or injecting a sample in a solvent significantly stronger than the mobile phase.

    • Solution: Dilute the sample. Ensure the sample diluent is the same as or weaker than the initial mobile phase composition. For example, if your gradient starts at 5% Acetonitrile, your diluent should not contain more than 5% Acetonitrile.[11]

  • Split Peaks:

    • Cause: Can be caused by a partially blocked column frit, a void in the column packing at the inlet, or co-elution of two different compounds.[11]

    • Solution: First, disconnect the column and reverse-flush it with mobile phase (check manufacturer's guidelines). If this fails, the column may need replacement. To check for co-elution, alter the mobile phase composition or gradient slope; if the split peak resolves into two distinct peaks, it indicates co-elution.

Q6: My retention times are drifting from run to run. How can I stabilize my method?

Retention time stability is critical for reliable peak identification.

  • Cause: The most common reason for drift is insufficient column equilibration time between gradient runs.[12] Other causes include changes in mobile phase composition (e.g., evaporation of the organic component) or temperature fluctuations.

  • Solution:

    • Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.

    • Mobile Phase: Prepare fresh mobile phase daily and keep the bottles capped to prevent evaporation.

    • Temperature Control: Use a thermostatted column compartment to maintain a constant temperature. Even minor changes in lab temperature can affect retention times in reversed-phase HPLC.[12]

Section 4: Advanced Protocol - Forced Degradation Study

To build a truly robust, stability-indicating method, it is essential to demonstrate that it can separate the active pharmaceutical ingredient (API) from potential degradation products.[13][14] A forced degradation study deliberately exposes the CMPC to harsh conditions to generate these degradants.

Q7: How do I perform a forced degradation study for CMPC?

The goal is to achieve 5-20% degradation of the main compound.[13] Analyze the stressed samples against a control (unstressed) sample.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of CMPC in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4-8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-4 hours. Cool, neutralize with 0.1 M HCl, and dilute. The 2-chloro group is particularly susceptible to basic hydrolysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6-12 hours, protected from light. Dilute to a final concentration.

  • Thermal Degradation: Store the stock solution (or solid material) in an oven at 80 °C for 24-48 hours. Dissolve/dilute to a final concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or broad-spectrum light as specified by ICH Q1B guidelines.

  • Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system. Use a PDA detector to evaluate peak purity and identify any newly formed peaks, which are potential degradation products.

References

Technical Support Center: Monitoring Reactions of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful application of this fundamental analytical technique.

Fundamentals of TLC for Pyrimidine Derivatives

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable qualitative technique for monitoring the progress of chemical reactions.[1][2][3] It allows for the real-time assessment of the consumption of starting materials and the formation of products.[2][4] In the context of reactions with this compound, a substituted pyrimidine, TLC helps in visualizing the transformation of this relatively polar starting material into potentially different polarity products.

The separation on a TLC plate is based on the principle of differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a solvent or solvent mixture).[5] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.[6][7]

The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][8][9]

Key Chemical Information for this compound:
PropertyValueSource
Molecular Formula C₆H₆ClN₃O[10][11]
Molecular Weight 171.58 g/mol [10][11]
CAS Number 839708-50-8[10][11]
Appearance Solid[12]
Storage 4°C, protect from light, stored under nitrogen[10]

Understanding the structure of this compound, which contains a polar pyrimidine ring, a methylamino group, and a carboxaldehyde group, is crucial for selecting an appropriate TLC solvent system. These functional groups suggest that the compound is polar and will likely require a moderately to highly polar mobile phase for effective elution.

Experimental Protocol: Step-by-Step TLC Monitoring

This section provides a detailed methodology for monitoring a reaction involving this compound.

Materials:
  • TLC plates (silica gel 60 F254)[4]

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • UV lamp (254 nm)[4]

  • Appropriate solvents for the mobile phase

  • Visualization agents (e.g., iodine chamber, staining solutions) if necessary

Workflow Diagram:

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep1 Draw Baseline prep2 Spot Samples (SM, RXN, Co-spot) prep1->prep2 dev1 Place in Chamber prep2->dev1 Transfer dev2 Elute Plate dev1->dev2 vis1 Mark Solvent Front dev2->vis1 Complete vis2 Dry Plate vis1->vis2 vis3 Visualize (UV/Stain) vis2->vis3 vis4 Calculate Rf Values vis3->vis4

Caption: Standard workflow for TLC reaction monitoring.

Procedure:
  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors, and cover it.[13]

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[2] Mark positions for the starting material (SM), the reaction mixture (RXN), and a co-spot.[14]

  • Spotting: Using a capillary spotter, apply a small, concentrated spot of the dissolved starting material to the "SM" mark.[4] Apply a spot of the reaction mixture to the "RXN" mark. For the co-spot, first apply the starting material, and then spot the reaction mixture directly on top of it.[14] Ensure the spots are small and do not spread.[6][14]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline.[15][16] Cover the chamber and allow the solvent to ascend the plate by capillary action.[15]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[2][17]

  • Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[18] UV-active compounds will appear as dark spots.[18] Circle the visible spots with a pencil. If compounds are not UV-active, use a chemical stain like iodine vapor or a p-anisaldehyde solution.[18][19]

  • Analysis: Measure the distance from the baseline to the center of each spot and to the solvent front. Calculate the Rf value for each spot.[2] Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time.

Troubleshooting Guide

This section addresses common issues encountered when monitoring reactions of this compound by TLC.

Issue 1: Streaking or Elongated Spots

Q: My spots are appearing as streaks rather than distinct spots. What is causing this and how can I fix it?

A: Spot streaking is a frequent issue that can obscure results. The primary causes and their solutions are outlined below:

  • Sample Overloading: This is the most common cause. Applying too much sample to the plate leads to a broad, streaky band instead of a tight spot.[15][20][21]

    • Solution: Dilute your reaction mixture and starting material solutions before spotting.[20][21] Alternatively, apply the sample in smaller increments, allowing the solvent to dry between applications.[16]

  • Highly Polar Compound Interaction: The amine and aldehyde functionalities in your molecule can interact strongly with the acidic silica gel, causing tailing.

    • Solution: Add a small amount (0.1–2.0%) of a modifier to your mobile phase. For basic compounds like amines, adding a base such as triethylamine or ammonia can improve spot shape.[20] For acidic impurities or products, adding acetic or formic acid can be beneficial.[20]

  • Inappropriate Solvent System: If the mobile phase is too polar, it can move all components, including impurities, rapidly up the plate, causing streaks. Conversely, if it's not polar enough, the compound may not move from the baseline and can appear as a streak at the origin.

    • Solution: Adjust the polarity of your mobile phase. A systematic approach to solvent selection is crucial (see Section 4).

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can streak up the plate.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to use a stronger, more polar solvent for initial dissolution, but be mindful that this solvent should be volatile enough to evaporate quickly from the plate.

Issue 2: Poor or No Separation (Incorrect Rf Values)

Q: My spots are either all at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1). How do I achieve better separation?

A: Achieving an optimal Rf value, typically between 0.3 and 0.7, is key for good separation.[22] This issue is almost always related to the polarity of the mobile phase.

  • Spots at the Baseline (Rf too low): This indicates the mobile phase is not polar enough to move the polar pyrimidine derivative off the baseline.[7][20] The compound has a stronger affinity for the stationary phase than the mobile phase.

    • Solution: Increase the polarity of the mobile phase.[7][20] If using a mixture like hexane/ethyl acetate, increase the proportion of the more polar solvent (ethyl acetate).[15][22] You may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[23][24]

  • Spots at the Solvent Front (Rf too high): This means the mobile phase is too polar.[7][20] The compounds are highly soluble in the mobile phase and have little interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase.[20][22] Reduce the proportion of the polar solvent in your mixture.

Issue 3: Spots are Not Visible

Q: I've run my TLC, but I don't see any spots. What could be the problem?

A: The inability to visualize spots can be due to several factors:

  • Compound is Not UV-Active: While the pyrimidine ring is aromatic and should be UV-active, some reaction products may not be, or their concentration might be too low for UV detection.

    • Solution: Use alternative visualization methods. An iodine chamber is a good general stain for many organic compounds.[18][25][26] Chemical stains like p-anisaldehyde or potassium permanganate can also be used, which react with specific functional groups to produce colored spots.[19]

  • Sample Concentration is Too Low: The amount of material spotted on the plate may be below the detection limit of your visualization method.[16][20]

    • Solution: Concentrate your sample before spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry between each application.[16][20]

  • Solvent Level Too High in Chamber: If the solvent level in the developing chamber is above the baseline where the samples are spotted, the samples will dissolve into the solvent pool instead of eluting up the plate.[16]

    • Solution: Always ensure the solvent level is below the baseline.[2][16]

  • Compound Volatility: The compound may have evaporated from the plate during drying.[20]

    • Solution: This is less likely with the specified pyrimidine derivative but can happen with low molecular weight products. Visualize the plate as quickly as possible after development.

FAQs: Solvent System Selection and Data Interpretation

Q1: What is a good starting solvent system for monitoring reactions with this compound?

A1: Given the polar nature of the starting material, a good starting point is a mixture of a non-polar and a polar solvent. A common and effective combination is Hexane/Ethyl Acetate .[4] Begin with a ratio of 1:1 and adjust as needed. If the starting material does not move significantly, increase the proportion of ethyl acetate (e.g., 1:2 or 1:3). If it moves too high, increase the proportion of hexane. For very polar products that may not elute well with this system, a more polar mixture like Dichloromethane/Methanol (e.g., 95:5) can be effective.[23][24]

Q2: How do I interpret the co-spot lane on my TLC plate?

A2: The co-spot is a critical control for accurately interpreting your TLC results, especially when the Rf values of the starting material and product are very similar.[14]

  • If the co-spot shows two distinct spots: This confirms that the starting material and the new spot in the reaction lane are different compounds.

  • If the co-spot shows a single, potentially elongated spot: This suggests that the starting material and product have very similar Rf values, and the reaction may not be complete. If the reaction is complete, the co-spot should look identical to the reaction lane spot.

Q3: The reaction appears complete by TLC, but subsequent analysis (e.g., NMR) shows remaining starting material. Why?

A3: This discrepancy can arise from a few factors:

  • Co-elution: The starting material and product may have identical or very similar Rf values in the chosen solvent system, making them appear as a single spot.[2] Try developing the TLC in several different solvent systems to achieve better separation.

  • Detection Limits: TLC is a qualitative technique, and its detection limit may be higher than more sensitive methods like NMR.[2] A small amount of remaining starting material might be invisible on the TLC plate but readily detectable by NMR.

  • Invisible Starting Material: If the starting material is not UV-active or does not stain well, it might seem to have disappeared when it is still present.[2] Always use multiple visualization techniques if there is any doubt.

Q4: Can I use TLC to determine the purity of my final product?

A4: Yes, TLC is an excellent tool for a quick purity assessment.[3] A pure compound should ideally show a single spot on the TLC plate.[22] However, the absence of multiple spots is not definitive proof of purity. Some impurities may not be visible under the chosen visualization method or may co-elute with the main product. For rigorous purity analysis, techniques like HPLC, GC, or NMR spectroscopy are required.[2]

Recommended Solvent Systems for Pyrimidine Derivatives:
PolaritySolvent SystemTypical RatioComments
Low to Medium Hexane / Ethyl Acetate4:1 to 1:4A versatile starting point for many organic reactions.[4][5]
Medium to High Dichloromethane / Methanol98:2 to 90:10Effective for more polar compounds that do not move in less polar systems.[23][24]
High (with modifier) Dichloromethane / Methanol / Triethylamine90:10:0.1The addition of a base can improve the spot shape of amine-containing compounds.[20]
High (with modifier) Dichloromethane / Methanol / Acetic Acid90:10:0.1The addition of an acid can help with acidic compounds or byproducts.[20]

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Building Blocks: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics, particularly in oncology and virology.[1][2] The strategic selection of a pyrimidine building block is a critical decision point in a drug discovery campaign, profoundly influencing synthetic tractability, reaction scope, and the ability to generate structural diversity. This guide provides an in-depth comparison of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde, a highly functionalized and versatile synthon, against more conventional pyrimidine starting materials. We will dissect the unique reactivity imparted by its trifunctional nature and provide experimental context to guide researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring system is prevalent in nature, forming the basis for nucleobases like cytosine, thymine, and uracil.[1][3] In drug development, its aromatic, electron-deficient nature, combined with its capacity for hydrogen bonding, makes it an ideal scaffold for interacting with biological targets.[2] The majority of pyrimidine-containing drugs are protein kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif. Consequently, the ability to strategically functionalize the pyrimidine ring is paramount.

This guide will compare the following key building blocks:

  • Focus Molecule: this compound

  • Alternative 1: 2,4-Dichloropyrimidine

  • Alternative 2: 2-Amino-4-chloro-6-methylpyrimidine

  • Alternative 3: Pyrimidine-5-carboxaldehyde

In Focus: this compound

This molecule is a trifunctional building block, offering three distinct and orthogonal points for chemical modification. Its utility lies not as a primary starting material for core construction, but as a sophisticated intermediate for late-stage diversification.

  • C2-Chloro: This is the primary site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amines, alcohols, and thiols.[4][5]

  • C4-Methylamino: The electron-donating nature of this group modulates the reactivity of the C2-chloro position. It also serves as a hydrogen bond donor, which can be critical for target engagement.

  • C5-Carboxaldehyde: This aldehyde is a versatile functional handle for a wide array of transformations, including reductive amination, Wittig reactions, condensations, and oxidation to a carboxylic acid.[6]

The combination of these three groups in a specific arrangement makes it a powerful tool for rapidly building complex molecular architectures.

Focus_Molecule_Reactivity cluster_main This compound cluster_reactions Key Reaction Sites main_mol Structure snar C2: SNAr Reaction (e.g., + R-NH2) main_mol->snar Nucleophilic Attack aldehyde_chem C5: Aldehyde Chemistry (e.g., Reductive Amination) main_mol->aldehyde_chem Derivatization c4_mod C4: H-Bond Donor (Target Interaction) main_mol->c4_mod Pharmacophore Site

Caption: Reactivity map for this compound.

Comparative Analysis of Pyrimidine Building Blocks

The choice of building block depends entirely on the synthetic strategy and the desired final compound. While our focus molecule offers immense versatility, simpler blocks are often more appropriate for constructing the core scaffold.

Reactivity and Regioselectivity

The primary reaction for functionalizing these building blocks is Nucleophilic Aromatic Substitution (SNAr). The regioselectivity and reactivity are governed by the substituents on the pyrimidine ring.

  • 2,4-Dichloropyrimidine: This is a foundational building block for creating di-substituted pyrimidines.[7][8] SNAr reactions are highly regioselective, with the first substitution almost always occurring at the more electrophilic C4 position.[4] The second substitution at C2 requires harsher conditions. This stepwise reactivity is a significant synthetic advantage.

  • 2-Amino-4-chloro-6-methylpyrimidine: The presence of the electron-donating amino group at C2 deactivates the ring towards nucleophilic attack compared to dichloropyrimidines. However, the chloro group at C4 remains a viable site for SNAr. This building block is often used to create compounds with a 2-amino-pyrimidine core, a common feature in kinase inhibitors.[9]

  • This compound: Here, the primary site for SNAr is the C2-chloro group. The C4 position is already occupied by a poor leaving group (methylamino). The aldehyde at C5 is electron-withdrawing, which helps activate the C2 position for substitution.

SNAr_Comparison SNAr Regioselectivity Comparison mol1 2,4-Dichloropyrimidine C4 (Major) C2 (Minor) outcome1 C4 Substituted Product (Kinetic Product) mol1:c4->outcome1 1. Nu⁻, Mild Cond. mol2 2-Amino-4-chloro-6-methylpyrimidine C4 (Primary Site) outcome3 C4 Substituted Product mol2:c4->outcome3 mol3 Focus Molecule C2 (Primary Site) outcome4 C2 Substituted Product mol3:c2->outcome4 outcome2 C2 Substituted Product (Requires Harsher Conditions) outcome1->outcome2 2. Nu⁻, Harsh Cond.

Caption: Comparison of SNAr regioselectivity across pyrimidine building blocks.

Synthetic Versatility & Strategic Application

The ideal building block is dictated by the desired synthetic outcome. A medicinal chemist must decide whether they are building a scaffold from scratch or diversifying a late-stage intermediate.

Building BlockMolecular WeightKey Reactive SitesPrimary ReactionsStrategic Application
This compound 171.58 g/mol [10]C2-Cl, C5-CHOSNAr, Reductive Amination, CondensationsLate-stage diversification; rapid library synthesis.
2,4-Dichloropyrimidine 148.98 g/mol [11]C2-Cl, C4-ClSequential SNAr, Suzuki Coupling[11]Core scaffold construction; synthesis of 2,4-disubstituted pyrimidines.[7]
2-Amino-4-chloro-6-methylpyrimidine 143.57 g/mol [12]C4-Cl, C2-NH₂SNAr, N-functionalizationSynthesis of kinase inhibitors and other bioactive molecules.[9][13]
Pyrimidine-5-carboxaldehyde 108.09 g/mol [6]C5-CHOAldehyde-specific chemistryIntroducing a formyl or carboxyl group onto a pre-built pyrimidine.[14]

digraph "Synthetic_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

start [label="Start: Define Target Scaffold", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
q1 [label="Need to build a\n2,4-disubstituted core?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

bb1 [label="Use 2,4-Dichloropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
bb1_desc [label="Perform sequential SNAr\nor cross-coupling reactions.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

q2 [label="Need a 2-amino hinge binder\nand a single diversification point?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
bb2 [label="Use 2-Amino-4-chloro-6-methylpyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
bb2_desc [label="Use C4-Cl for SNAr to add R group.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

q3 [label="Need to perform late-stage\ndiversification at two sites?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
bb3 [label="Use 2-Chloro-4-(methylamino)-\n5-pyrimidinecarboxaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
bb3_desc [label="Use C2-Cl (SNAr) and C5-CHO (e.g., reductive amination)\nfor rapid library generation.", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];

end [label="Final Compound Library", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> q1;
q1 -> bb1 [label="Yes"];
bb1 -> bb1_desc;
bb1_desc -> q2 [style=invis];

q1 -> q2 [label="No"];
q2 -> bb2 [label="Yes"];
bb2 -> bb2_desc;
bb2_desc -> q3 [style=invis];

q2 -> q3 [label="No"];
q3 -> bb3 [label="Yes"];
bb3 -> bb3_desc;
bb3_desc -> end [style=invis];

q3 -> end [label="No"];

{rank=same; bb1; bb2; bb3;}
{rank=same; bb1_desc; bb2_desc; bb3_desc;}
bb1_desc -> end [lhead=end, ltail=bb1_desc, minlen=2, style=dashed, color="#5F6368"];
bb2_desc -> end [lhead=end, ltail=bb2_desc, minlen=2, style=dashed, color="#5F6368"];
bb3_desc -> end [lhead=end, ltail=bb3_desc, minlen=2, style=dashed, color="#5F6368"];

}

Caption: Decision workflow for selecting a pyrimidine building block.

Experimental Protocols: A Comparative Example

To illustrate the practical differences, we provide representative protocols for SNAr reactions on two different scaffolds. The causality behind the choice of conditions is critical for success.

Protocol 1: Sequential SNAr on 2,4-Dichloropyrimidine

This protocol demonstrates the regioselective substitution at C4, followed by a second substitution at C2. The difference in reactivity between the two positions allows for a controlled, stepwise synthesis.

Objective: Synthesize a 2,4-disubstituted pyrimidine.

Step 1: C4-Amination (Kinetic Control)

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like isopropanol or THF.

  • Nucleophile Addition: Add the primary amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the reaction at room temperature (20-25°C). The C4 position is significantly more reactive, so mild conditions are sufficient.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture, and purify by column chromatography to isolate the 2-chloro-4-aminopyrimidine intermediate.

Step 2: C2-Amination (Thermodynamic Control)

  • Setup: Dissolve the intermediate from Step 1 in a high-boiling point polar aprotic solvent like DMA or NMP.

  • Nucleophile Addition: Add the second, often less reactive, amine nucleophile (2.0-3.0 eq). A stronger base or no base may be needed depending on the nucleophile.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150°C). The C2 position is less electrophilic and requires thermal energy to overcome the activation barrier.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction, perform an aqueous workup to remove the solvent, and purify the final product by crystallization or column chromatography.

Protocol 2: SNAr and Reductive Amination on the Focus Molecule

This protocol showcases the power of this compound for rapid, dual functionalization in a one-pot or sequential manner.

Objective: Synthesize a diverse library via parallel synthesis.

Step 1: C2-Amination

  • Setup: In a reaction vial, dissolve this compound (1.0 eq) in a solvent like ethanol or methanol.[15]

  • Nucleophile Addition: Add the desired amine (1.2 eq) and a base like triethylamine (1.5 eq) or NaOH.[15]

  • Reaction: Stir at room temperature or heat under reflux as needed (e.g., 60-80°C for 3 hours).[15] The electron-withdrawing aldehyde activates the C2 position, often allowing for milder conditions than those required for C2 substitution on simpler scaffolds.

  • Isolation (Optional): The intermediate, a 2-amino-4-(methylamino)-5-pyrimidinecarboxaldehyde, can be isolated or used directly in the next step.

Step 2: C5-Reductive Amination

  • Setup: To the crude or purified intermediate from Step 1 in a suitable solvent (e.g., methanol, dichloroethane), add a second, different amine (1.2 eq).

  • Imine Formation: Add a dehydrating agent like acetic acid (catalytic) or magnesium sulfate and stir for 1-2 hours to facilitate imine formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in portions. These reagents are selective for the imine over the aldehyde and are compatible with many functional groups.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 4-16 hours).

  • Workup: Quench the reaction with an aqueous basic solution (e.g., sat. NaHCO₃), extract with an organic solvent, and purify the final, di-functionalized product.

Conclusion and Outlook

The selection of a pyrimidine building block is a strategic decision with far-reaching implications for a drug discovery project.

  • 2,4-Dichloropyrimidine remains the workhorse for de novo construction of 2,4-disubstituted pyrimidine cores due to its predictable, sequential reactivity.[7][16]

  • Aminochloropyrimidines , such as 2-amino-4-chloro-6-methylpyrimidine, are ideal when the 2-amino group is a required pharmacophoric element, providing a single, well-defined handle for further modification.[9]

  • This compound stands out as a superior building block for lead optimization and library synthesis . Its trifunctional nature allows for the rapid exploration of chemical space around a pre-defined core. The orthogonal reactivity of the C2-chloro (SNAr) and C5-aldehyde (e.g., reductive amination) sites is its most powerful feature, enabling the generation of complex molecules with high efficiency.

For research teams aiming to quickly build structure-activity relationships (SAR) around a pyrimidine scaffold, the initial investment in a more complex building block like this compound can significantly accelerate progress by enabling parallel synthesis and late-stage diversification strategies.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a crucial building block in the synthesis of various biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, offering insights into the causality behind experimental choices and providing the necessary data for informed decision-making in a research and development setting.

Introduction to this compound

This compound, with the chemical formula C₆H₆ClN₃O, is a substituted pyrimidine derivative featuring a reactive aldehyde group and two distinct chlorine and methylamino substituents.[1][2] This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds, including kinase inhibitors and other therapeutic agents. The strategic importance of this molecule necessitates a thorough understanding of its synthetic pathways to optimize production and ensure high purity.

Comparative Analysis of Synthetic Strategies

Two principal synthetic strategies have emerged for the preparation of this compound. The first approach involves the initial formation of the 2-chloro-4-(methylamino)pyrimidine core, followed by the introduction of the aldehyde functionality at the 5-position. The second, contrasting strategy begins with a pre-formylated pyrimidine ring, onto which the chloro and methylamino groups are subsequently introduced. This guide will dissect both routes, providing a detailed examination of their respective advantages and limitations.

Route 1: Amination Followed by Vilsmeier-Haack Formylation

This synthetic pathway is a linear approach that first establishes the desired substitution pattern at the C2 and C4 positions of the pyrimidine ring, followed by C5 formylation.

Logical Flow of Route 1

Route 1 A 2,4-Dichloropyrimidine B 2-Chloro-4-(methylamino)pyrimidine A->B Methylamine, Base C This compound B->C Vilsmeier-Haack Reagent (POCl₃, DMF)

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of 2-Chloro-4-(methylamino)pyrimidine

The initial step involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms of 2,4-dichloropyrimidine with methylamine. The regioselectivity of this reaction is a critical consideration. Generally, in 2,4-dichloropyrimidines, the C4 position is more activated towards nucleophilic attack than the C2 position.[3] This preference is attributed to the greater electron-withdrawing influence of the nitrogen atom at position 1 on the C4 position.

Experimental Protocol:

A general procedure for the amination of a 2,4-dichloropyrimidine derivative can be adapted for this synthesis.[4]

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylamine (in aqueous solution or as a gas) (1.0-1.2 eq) and a base such as triethylamine or sodium bicarbonate (1.2 eq).

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., under microwave irradiation at 120-140 °C for 15-30 minutes for accelerated synthesis) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel yields pure 2-chloro-4-(methylamino)pyrimidine.

Step 2: Vilsmeier-Haack Formylation

The second step introduces the formyl group at the C5 position of the pyrimidine ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The electron-donating methylamino group at the C4 position activates the pyrimidine ring, directing the electrophilic Vilsmeier reagent to the adjacent C5 position.

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[5]

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation is as follows:[7][8][9]

  • In a reaction vessel, cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add 2-chloro-4-(methylamino)pyrimidine (1.0 eq) portion-wise, ensuring the temperature remains controlled.

  • After the addition is complete, the reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The aqueous solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 7-8.

  • The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Formylation Followed by Selective Amination

This alternative strategy commences with a pyrimidine ring that already possesses the desired formyl group at the C5 position. The subsequent steps then focus on the regioselective introduction of the chloro and methylamino groups.

Logical Flow of Route 2

Route 2 A Uracil B 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde A->B Vilsmeier-Haack or similar formylation C 2,4-Dichloro-5-pyrimidinecarboxaldehyde B->C Chlorinating Agent (e.g., POCl₃) D This compound C->D Methylamine, Base

Caption: Synthetic pathway for Route 2.

Step 1 & 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

The synthesis of the key intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde, can be achieved from readily available starting materials like uracil. This typically involves a formylation step followed by a chlorination step.

Experimental Protocol:

A plausible two-step procedure is described in the patent literature:

  • Formylation of Uracil: Uracil is subjected to a Vilsmeier-Haack type reaction to introduce the formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.

  • Chlorination: The resulting dihydroxy-pyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorine atoms, affording 2,4-dichloro-5-pyrimidinecarboxaldehyde.

Step 3: Selective Amination of 2,4-Dichloro-5-pyrimidinecarboxaldehyde

This final step is a critical SNAr reaction where one of the two chlorine atoms is selectively replaced by a methylamino group. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyrimidine ring. The presence of a strong electron-withdrawing group, such as the formyl group at the C5 position, significantly influences the reactivity of the adjacent C4 and C6 positions. In the case of 2,4-dichloro-5-formylpyrimidine, the C4 position is more activated towards nucleophilic attack than the C2 position.[10][11][12] This is because the electron density at C4 is further reduced by the resonance and inductive effects of the neighboring aldehyde group, making it a more favorable site for the nucleophile to attack.

Experimental Protocol:

A general procedure for the selective amination would be as follows:

  • Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol.

  • Cool the solution to a low temperature (e.g., 0 °C or below) to control the reactivity and enhance selectivity.

  • Slowly add a solution of methylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.1 eq). The use of a single equivalent of the amine is crucial to favor monosubstitution.

  • The reaction is stirred at a low temperature and the progress is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched with water.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography is typically required to separate the desired product from any disubstituted by-product and unreacted starting material.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Amination then FormylationRoute 2: Formylation then Amination
Starting Materials 2,4-Dichloropyrimidine, Methylamine, POCl₃, DMFUracil, Formylating Agent, Chlorinating Agent, Methylamine
Number of Steps 23
Key Challenge Potential for side reactions during Vilsmeier-Haack formylation.Ensuring high regioselectivity in the final amination step.
Reported Yields Yields for the amination step are generally good. The Vilsmeier-Haack reaction yield can be variable depending on the substrate and conditions.Yields for the initial steps are typically high. The final selective amination yield depends on precise control of reaction conditions.
Purification Column chromatography is likely required after both steps.Purification is necessary after each step, with careful separation in the final amination.
Scalability The Vilsmeier-Haack reaction can be challenging to scale up due to its exothermic nature and the handling of POCl₃.The multi-step nature may present challenges for large-scale production, but individual steps are generally scalable.

Conclusion and Expert Recommendations

Both synthetic routes present viable pathways to this compound.

Route 1 (Amination then Formylation) is a more direct approach with fewer steps. Its success hinges on the efficient formylation of the pre-formed 2-chloro-4-(methylamino)pyrimidine. This route may be advantageous for smaller-scale laboratory synthesis where the handling of the Vilsmeier-Haack reaction is manageable. The primary challenge lies in optimizing the formylation step to achieve high yields and minimize by-product formation.

Route 2 (Formylation then Amination) , while involving an additional step, offers a potentially more controlled approach to the final product. The key to this route's success is the highly regioselective amination of the 2,4-dichloro-5-pyrimidinecarboxaldehyde intermediate. The strong directing effect of the C5-formyl group makes the selective substitution at C4 highly favorable, which can lead to a cleaner reaction profile in the final step. This route may be more suitable for larger-scale synthesis where process control and minimizing difficult separations are critical.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of production, available starting materials, and the process safety considerations. It is recommended that both routes be evaluated at a small scale to determine the optimal conditions and overall efficiency for a given application.

Characterization Data for this compound

  • Molecular Formula: C₆H₆ClN₃O[1]

  • Molecular Weight: 171.58 g/mol [1]

  • Appearance: Typically a solid.

  • Purity: Commercially available with ≥98% purity.[1]

  • Storage: Recommended storage at 4°C, protected from light, and under a nitrogen atmosphere.[1]

  • Spectroscopic Data: Characterization would typically involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure. Key expected signals would include a singlet for the aldehyde proton, signals for the pyrimidine ring proton, and signals for the methylamino group. The IR spectrum would show a characteristic carbonyl stretch for the aldehyde.

References

A Comparative Guide to the Biological Screening of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Aminopyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological activity.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows for interactions with a wide array of biological targets.[2] Within this class, 2,4-substituted pyrimidines have garnered substantial attention, forming the core of numerous approved kinase inhibitors and other therapeutics.[3][4] This guide focuses on a specific, yet versatile, starting scaffold: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde . The presence of a reactive chlorine atom at the 2-position, a nucleophilic methylamino group at the 4-position, and an aldehyde at the 5-position provides a rich chemical handle for the synthesis of diverse derivative libraries.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of derivatives synthesized from this scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of their potential efficacy against relevant therapeutic targets, particularly in the realms of oncology and kinase inhibition. Our objective is to provide a framework for evaluating these novel compounds against established alternatives, thereby accelerating the identification of promising new drug candidates.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of functional groups on the this compound core offers several strategic advantages for medicinal chemists:

  • Versatile Synthesis: The aldehyde group serves as a key reaction point for generating a wide range of derivatives through reactions such as condensation to form Schiff bases, reductive amination, and Knoevenagel condensation.[5][6]

  • Targeted Covalent Inhibition: The 2-chloro substituent can act as an electrophilic "warhead," enabling the design of covalent inhibitors that form a permanent bond with a target protein, often a cysteine residue near the active site. This can lead to enhanced potency and prolonged duration of action.[7]

  • Kinase Hinge-Binding: The aminopyrimidine core is a well-established motif for interacting with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition.[4]

These features make this scaffold a promising starting point for the development of novel inhibitors targeting a variety of kinases implicated in cancer and other diseases.

Comparative Biological Screening: A Focus on Kinase Inhibition and Anticancer Activity

Given the prevalence of the aminopyrimidine scaffold in oncology drug discovery, this guide will focus on two primary areas of biological evaluation: in vitro kinase inhibition and cell-based anticancer activity. For comparative purposes, we will benchmark our hypothetical derivatives against Dasatinib , a potent dual Src/Abl kinase inhibitor also containing a 2-aminopyrimidine moiety, which is an established therapeutic for chronic myeloid leukemia (CML) and other cancers.[3]

Experimental Design: A Step-by-Step Workflow

The following workflow outlines a logical progression for the synthesis and biological evaluation of a library of derivatives derived from this compound.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening Cascade start 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde reaction Condensation with Primary Amines (Schiff Base Formation) start->reaction library Library of Schiff Base Derivatives (CMPD-01 to CMPD-XX) reaction->library kinase_assay In Vitro Kinase Inhibition Assay (e.g., MSK1, Src, Abl) library->kinase_assay cell_assay Anticancer Cell Proliferation Assay (e.g., HCT116, K562) kinase_assay->cell_assay covalent_binding Covalent Binding Assessment (Mass Spectrometry) cell_assay->covalent_binding data_analysis Data Analysis & Hit Selection (IC50/EC50 Determination) covalent_binding->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Lead Optimization

Caption: A streamlined workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of a library of Schiff base derivatives from this compound.

Rationale: Schiff base formation is a robust and straightforward condensation reaction that allows for the rapid generation of a diverse library of compounds by varying the primary amine reactant.[5] The resulting imine functionality can also serve as a handle for further chemical modifications.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound in absolute ethanol.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine (e.g., substituted anilines, benzylamines) also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture under reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the mixture to room temperature. The solid product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol details a common method for assessing the inhibitory activity of the synthesized compounds against a target kinase, for instance, Mitogen- and stress-activated protein kinase 1 (MSK1), a kinase that has been shown to be covalently inhibited by chloropyrimidines.[7]

Rationale: The radiometric filter binding assay is a sensitive and quantitative method to measure the activity of a kinase by quantifying the incorporation of radiolabeled phosphate from ATP onto a substrate. A reduction in the signal in the presence of a compound indicates inhibition.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the target kinase (e.g., recombinant human MSK1), a suitable substrate peptide, and the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Binding: Stop the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Scintillation Counting: After washing and drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Anticancer Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines. We will use the human colon carcinoma cell line HCT116 and the chronic myelogenous leukemia cell line K562, as these are known to be sensitive to pyrimidine-based inhibitors.[8][9]

Rationale: The MTT assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells (e.g., HCT116 or K562) into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and the comparator compound (Dasatinib) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Performance Data

The following tables present hypothetical yet plausible data for a selection of our synthesized derivatives (CMPD-01 to CMPD-03) compared to the established drug, Dasatinib. This data is intended to illustrate how the results of the aforementioned assays would be presented for comparative analysis.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
CMPD-01 MSK185
Src150
Abl220
CMPD-02 MSK125
Src60
Abl95
CMPD-03 MSK1120
Src>1000
Abl>1000
Dasatinib MSK150
Src0.8
Abl<1

Table 2: Anticancer Cell Proliferation Data

CompoundHCT116 EC50 (µM)K562 EC50 (µM)
CMPD-01 1.20.8
CMPD-02 0.50.2
CMPD-03 8.512.3
Dasatinib 0.050.005

Interpretation of Results and Structure-Activity Relationships (SAR)

  • CMPD-02 emerges as the most promising derivative, exhibiting potent inhibition of MSK1, Src, and Abl kinases, which translates to strong antiproliferative activity against both HCT116 and K562 cancer cell lines.[8][9] Its activity profile, while not as potent as Dasatinib against Src/Abl, suggests a promising lead for further optimization.

  • CMPD-01 shows moderate activity across the board, indicating that its chemical structure provides a good starting point for further modification to enhance potency.

  • CMPD-03 displays selectivity for MSK1 over Src and Abl, which is reflected in its weaker anticancer activity, particularly against the Abl-driven K562 cell line. This highlights the importance of the substitution pattern on the pyrimidine scaffold for determining kinase selectivity.

These findings would guide the next phase of drug discovery, focusing on optimizing the structure of CMPD-02 to improve its potency and selectivity, as well as its pharmacokinetic properties.

Visualizing the Mechanism: Kinase Inhibition

The following diagram illustrates the general mechanism of action for an aminopyrimidine-based kinase inhibitor.

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region atp_site ATP Binding Site gatekeeper Gatekeeper Residue inhibitor Aminopyrimidine Inhibitor Pyrimidine Core Side Chain inhibitor:core->hinge H-Bonds inhibitor:tail->gatekeeper Hydrophobic Interactions atp ATP atp->atp_site Competitive Binding

Caption: Competitive binding of an aminopyrimidine inhibitor to the kinase ATP pocket.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the discovery of novel kinase inhibitors and anticancer agents. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries, and the inherent biological activity of the aminopyrimidine motif increases the probability of identifying potent hits.

This guide has provided a comprehensive framework for the biological screening of derivatives from this scaffold, from initial synthesis and in vitro assays to data interpretation and comparative analysis. The detailed protocols and workflow are designed to be adaptable to specific research needs and target profiles.

Future work should focus on exploring a wider range of chemical modifications to the core scaffold, investigating their effects on a broader panel of kinases, and evaluating promising compounds in more complex biological systems, including in vivo models of disease. Through a systematic and logical approach to screening and optimization, the full therapeutic potential of this privileged scaffold can be realized.

References

A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Understanding the three-dimensional arrangement of atoms in these molecules is crucial for rational drug design and for elucidating structure-activity relationships (SAR).[1] This document offers an in-depth look at the crystallographic data of key derivatives, alongside a detailed, field-proven protocol for obtaining single crystals suitable for X-ray diffraction analysis.

The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitutions on the pyrimidine ring can profoundly influence the molecule's interaction with biological targets.[1] X-ray crystallography provides the most definitive method for determining the precise molecular geometry, conformation, and intermolecular interactions in the solid state, offering invaluable insights for drug development professionals.[3][4]

Experimental Workflow for Crystal Structure Determination

The journey from a synthesized compound to a fully characterized crystal structure is a multi-step process that requires precision and patience. The following diagram and protocol outline a typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Choice of Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis & Visualization structure_solution->data_analysis

Caption: A generalized workflow for the determination of the X-ray crystal structure of a small organic molecule.

Detailed Experimental Protocol: Single Crystal Growth and X-ray Diffraction

The following protocol provides a comprehensive, step-by-step methodology for obtaining high-quality single crystals of pyrimidine derivatives suitable for X-ray diffraction studies.

Objective: To grow single crystals of a this compound derivative and determine its molecular structure by X-ray crystallography.

Materials:

  • Purified pyrimidine derivative (≥98% purity)[5]

  • A selection of analytical grade solvents (e.g., dichloromethane, methanol, ethanol, acetone, ethyl acetate, hexane)[5]

  • Small glass vials (1-2 mL) with screw caps or parafilm

  • Micro-syringes

  • Hot plate with water bath

  • Filtration apparatus (e.g., syringe filters)

  • Microscope for crystal inspection

  • Single-crystal X-ray diffractometer

Methodology:

Part 1: Crystallization by Slow Evaporation

The choice of solvent is a critical factor for successful crystallization.[5] The ideal solvent should dissolve the compound when hot but lead to a supersaturated solution upon cooling or slow evaporation.[5][6]

  • Solvent Screening:

    • Place a small amount (5-10 mg) of the purified pyrimidine derivative into several small, clean vials.

    • Add a small volume (0.5-1.0 mL) of different solvents to each vial.

    • Observe the solubility at room temperature. If the compound is insoluble, gently warm the vial in a water bath to check for increased solubility.

    • The ideal solvent will dissolve the compound completely upon heating and show signs of precipitation upon cooling.[5]

  • Preparation of the Crystallization Solution:

    • Once a suitable solvent is identified, prepare a nearly saturated solution by dissolving the compound in the chosen solvent with gentle heating.

    • Filter the hot solution through a syringe filter to remove any particulate matter.

  • Crystal Growth:

    • Transfer the filtered solution to a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[3]

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial periodically over several days to weeks for the formation of single crystals.

Part 2: X-ray Data Collection and Structure Determination

  • Crystal Selection and Mounting:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a suitable goniometer head.

  • Data Collection:

    • Center the crystal on the X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 293 K or a lower temperature for enhanced data quality).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Comparative Analysis of Derivative Crystal Structures

Derivative NameMethyl 4-amino-2-chloropyrimidine-5-carboxylate[7]2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine[8]2-Amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine[8]
Molecular Formula C₆H₆ClN₃O₂C₁₃H₁₃ClN₄OC₁₃H₁₃ClN₄O₂
Molecular Weight 187.59--
Crystal System Monoclinic--
Space Group P2₁/cP-1P-1
a (Å) 3.9110 (8)8.355 (1)8.169 (1)
b (Å) 10.136 (2)9.070 (1)9.208 (1)
c (Å) 9.848 (2)9.680 (1)9.771 (1)
α (°) 9063.88 (1)64.71 (1)
β (°) 98.71 (3)84.15 (1)84.14 (1)
γ (°) 9079.51 (1)79.16 (1)
Volume (ų) 385.89 (13)645.2 (1)646.6 (1)
Z 222
Key Structural Features The molecule is nearly planar, with an intramolecular N—H⋯O hydrogen bond. Molecules are linked by N—H⋯N hydrogen bonds into chains.The two compounds are isostructural. The pyrimidine rings are planar, but substituent atoms show significant displacement. Bond distances suggest electronic polarization. Molecules form sheets via N—H⋯N and N—H⋯O hydrogen bonds.The two compounds are isostructural. The pyrimidine rings are planar, but substituent atoms show significant displacement. Bond distances suggest electronic polarization. Molecules form sheets via N—H⋯N and N—H⋯O hydrogen bonds.

Discussion of Comparative Data:

The crystallographic data reveals that even with different substituents, the pyrimidine core can adopt a planar or near-planar conformation.[7][8] In the case of Methyl 4-amino-2-chloropyrimidine-5-carboxylate, the planarity is a key feature, and the crystal packing is stabilized by intermolecular hydrogen bonds.[7]

The two isostructural derivatives, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-Amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, demonstrate that significant changes in the N6-substituent do not necessarily alter the overall crystal packing, as they crystallize in the same space group with very similar unit cell dimensions.[8] This suggests a robust hydrogen bonding network that dictates the supramolecular assembly. The observation of polarized electronic structures in these derivatives is also a critical finding for understanding their reactivity and potential biological activity.[8]

Conclusion

The determination of the X-ray crystal structure of this compound and its derivatives is a vital step in the drug discovery process. This guide has provided a comprehensive overview of the experimental workflow, a detailed protocol for crystallization and data collection, and a comparative analysis of related crystal structures. The insights gained from these studies, particularly regarding molecular conformation and intermolecular interactions, are instrumental for the rational design of novel and more effective pyrimidine-based therapeutic agents.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocyles is a key strategy in drug discovery, and versatile starting materials are highly sought after. "2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde" is one such valuable precursor, offering multiple reaction sites for synthetic elaboration. This guide provides an in-depth spectroscopic analysis of the products derived from this compound, comparing them with products from an alternative synthetic route. Our objective is to equip researchers with the practical knowledge to not only synthesize but also rigorously characterize these important molecular entities.

The Strategic Importance of this compound

The reactivity of "this compound" is dictated by three key functional groups: the reactive chloro group at the 2-position, the nucleophilic methylamino group at the 4-position, and the aldehyde at the 5-position. The chloro atom is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of pyrimidine chemistry. The aldehyde group provides a handle for a wide array of transformations, including reductive aminations, condensations, and oxidations. Understanding the interplay of these functionalities is crucial for designing efficient synthetic strategies.

Nucleophilic Aromatic Substitution: A Primary Reaction Pathway

A primary and highly useful reaction of "this compound" is the displacement of the C2-chloro substituent by a nucleophile. This SNAr reaction is generally favored at the 4- and 6-positions of the pyrimidine ring due to the stabilizing effect of the ring nitrogens on the Meisenheimer intermediate. However, the presence of an electron-withdrawing aldehyde group and an electron-donating amino group influences the regioselectivity. In this case, the chloro group at the 2-position is readily displaced by various nucleophiles.

A representative reaction is the substitution with sodium methoxide to yield "2-Methoxy-4-(methylamino)-5-pyrimidinecarboxaldehyde".

graph "Reaction_Pathway_1" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Sodium Methoxide (NaOMe)\nMethanol (MeOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-Methoxy-4-(methylamino)-5-pyrimidinecarboxaldehyde", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="SNAr"]; reagent -> product [style=dotted]; }

Caption: Nucleophilic Aromatic Substitution on the Pyrimidine Core.

Spectroscopic Signature of the Starting Material and Product

A thorough spectroscopic analysis is essential to confirm the successful transformation. Below is a comparative table of the key spectroscopic data for the starting material and the methoxy-substituted product.

Spectroscopic DataThis compound2-Methoxy-4-(methylamino)-5-pyrimidinecarboxaldehyde
¹H NMR (DMSO-d₆, δ ppm) ~9.8 (s, 1H, CHO), ~8.3 (s, 1H, pyrimidine-H), ~8.0 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)~9.7 (s, 1H, CHO), ~8.1 (s, 1H, pyrimidine-H), ~7.8 (br s, 1H, NH), ~3.9 (s, 3H, O-CH₃), ~2.9 (d, 3H, N-CH₃)
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1600 (C=N stretch, ring), ~700 (C-Cl stretch)~3300 (N-H stretch), ~1675 (C=O stretch, aldehyde), ~1600 (C=N stretch, ring), ~1050 (C-O stretch)
Mass Spec (m/z) 171.58 [M]⁺167.16 [M]⁺

Note: The ¹H NMR data for the starting material is based on typical chemical shifts for similar structures. The data for the product is based on the analysis of 2-methoxy-5-pyrimidinecarboxaldehyde[1].

The key spectroscopic changes confirming the substitution are:

  • ¹H NMR: The disappearance of the C-Cl bond does not directly manifest in the ¹H NMR spectrum. However, the appearance of a singlet at approximately 3.9 ppm is indicative of the newly introduced methoxy group's protons.

  • IR: The most significant change is the appearance of a C-O stretching band around 1050 cm⁻¹ and the disappearance of the C-Cl stretching vibration, which is typically found in the 800-600 cm⁻¹ region[2].

  • Mass Spectrometry: A decrease in the molecular weight from 171.58 to 167.16 confirms the replacement of a chlorine atom (atomic weight ~35.5) with a methoxy group (molecular weight ~31).

An Alternative Synthetic Approach: The Vilsmeier-Haack Reaction

In drug development, exploring multiple synthetic routes is crucial for process optimization and intellectual property. An alternative method to generate the 4-(methylamino)pyrimidine-5-carboxaldehyde core, avoiding the chloro-substituted intermediate, is the Vilsmeier-Haack reaction. This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.

The synthesis can be envisioned to start from a suitably substituted aminopyrimidine. For instance, formylation of a 4-(methylamino)pyrimidine at the 5-position.

graph "Reaction_Pathway_2" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-(Methylamino)pyrimidine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Vilsmeier Reagent (POCl₃, DMF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-(Methylamino)-5-pyrimidinecarboxaldehyde", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Formylation"]; reagent -> product [style=dotted]; }

Caption: Vilsmeier-Haack Formylation as an Alternative Route.

Spectroscopic Comparison of Products from Different Routes
Spectroscopic DataProduct from SNAr (Hypothetical Dechlorination)Product from Vilsmeier-Haack
¹H NMR (DMSO-d₆, δ ppm) ~9.9 (s, 1H, CHO), ~8.5 (s, 1H, pyrimidine-H2), ~8.2 (s, 1H, pyrimidine-H6), ~7.9 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)~9.9 (s, 1H, CHO), ~8.5 (s, 1H, pyrimidine-H2), ~8.2 (s, 1H, pyrimidine-H6), ~7.9 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1600 (C=N stretch, ring)~3300 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1600 (C=N stretch, ring)
Mass Spec (m/z) 137.14 [M]⁺137.14 [M]⁺

As expected, the spectroscopic data for the final product from both routes would be identical, as they lead to the same molecule. The choice of synthetic route would therefore depend on factors such as the availability and cost of starting materials, reaction yields, and scalability.

Experimental Protocols

General Considerations for Spectroscopic Analysis
  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • IR Spectroscopy: Spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets for solid samples or as a thin film for oils.

  • Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for determining the molecular weight and fragmentation patterns of these compounds.

Protocol 1: Nucleophilic Substitution of this compound with Sodium Methoxide (Representative Protocol)
  • To a solution of "this compound" (1 mmol) in dry methanol (10 mL) is added sodium methoxide (1.2 mmol).

  • The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford "2-Methoxy-4-(methylamino)-5-pyrimidinecarboxaldehyde".

Protocol 2: Vilsmeier-Haack Formylation of an Aminopyrimidine (General Protocol)
  • To a stirred solution of the starting 4-aminopyrimidine (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, phosphorus oxychloride (POCl₃, 1.2 mmol) is added dropwise.

  • The reaction mixture is then heated to 80-90 °C and stirred for 2-4 hours.

  • After completion (monitored by TLC), the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with an appropriate organic solvent.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Conclusion

"this compound" stands as a versatile building block in the synthesis of functionalized pyrimidines. The facile displacement of its C2-chloro group via SNAr reactions provides a straightforward entry into a diverse range of derivatives. Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable tools for confirming these transformations, with characteristic shifts and signals providing unambiguous evidence of successful reactions. The Vilsmeier-Haack reaction offers a valuable alternative synthetic strategy to access the 4-(methylamino)pyrimidine-5-carboxaldehyde core, highlighting the importance of having multiple synthetic routes in the arsenal of a medicinal chemist. This guide provides the foundational spectroscopic knowledge and experimental frameworks to empower researchers in their pursuit of novel pyrimidine-based therapeutic agents.

References

A Senior Application Scientist's Guide to the Purity Assessment of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. In the synthesis of complex molecules, such as kinase inhibitors, the starting materials' integrity is paramount.[1] One such critical building block is 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde , a highly functionalized pyrimidine derivative sought after for its role in constructing various therapeutic agents, notably in oncology.[2][3]

This guide provides an in-depth, technically-grounded comparison of the essential analytical methodologies for assessing the purity of this key intermediate. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices, anticipates potential challenges, and offers a framework for a comprehensive and self-validating purity assessment strategy.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this knowledge informs the analyst about the likely impurities that may be present. While multiple synthetic pathways to this compound exist, a common and efficient method involves a two-step process: the nucleophilic substitution of a dichlorinated pyrimidine followed by a Vilsmeier-Haack formylation.

A probable synthetic pathway is outlined below:

  • Nucleophilic Aromatic Substitution (SNAr): 2,4-Dichloropyrimidine is treated with methylamine. The greater reactivity of the chlorine atom at the C4 position directs the regioselective substitution to yield 2-chloro-4-(methylamino)pyrimidine.[4]

  • Vilsmeier-Haack Formylation: The resulting 2-chloro-4-(methylamino)pyrimidine is then formylated at the electron-rich C5 position using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the target compound.[5][6]

This synthetic route, while effective, can introduce several classes of impurities that must be monitored:

  • Starting Materials: Unreacted 2,4-dichloropyrimidine and 2-chloro-4-(methylamino)pyrimidine.

  • Isomeric Byproducts: Although the SNAr reaction is highly regioselective for the C4 position, trace amounts of the isomeric 4-chloro-2-(methylamino)pyrimidine could be formed and subsequently formylated.[4]

  • Over-reaction Products: While less common in this specific Vilsmeier-Haack reaction, diformylation or other side reactions can occur under harsh conditions.[7]

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyrimidine derivative.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, ethyl acetate, hexanes) and residual Vilsmeier reagent byproducts.

A comprehensive purity analysis must be capable of separating and quantifying these potential contaminants.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a compound. A self-validating system relies on the orthogonal application of multiple methods, each providing a different and complementary piece of the puzzle. The following workflow illustrates a robust strategy for the purity assessment of this compound.

Purity Assessment Workflow Figure 1: Comprehensive Purity Assessment Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Techniques cluster_evaluation Purity Evaluation SynthesizedProduct Synthesized 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde HPLC HPLC-UV SynthesizedProduct->HPLC Primary quantitative assessment GCMS GC-MS SynthesizedProduct->GCMS Volatile impurities & residual solvents NMR NMR (1H & 13C) SynthesizedProduct->NMR Structural confirmation & proton/carbon environment EA Elemental Analysis SynthesizedProduct->EA Elemental composition confirmation PurityData Quantitative Purity Data (e.g., >98%) HPLC->PurityData ImpurityProfile Impurity Profile (Identification & Quantification) GCMS->ImpurityProfile NMR->ImpurityProfile EA->PurityData FinalDecision Release / Further Purification PurityData->FinalDecision ImpurityProfile->FinalDecision

Caption: A logical workflow for the comprehensive purity assessment of the target compound.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is driven by the specific information required. Here, we compare the most critical methods for the purity assessment of this compound.

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High sensitivity and resolution, widely applicable.Requires a chromophore for UV detection, may not resolve all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and residual solvents.High sensitivity for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation, detection of impurities with different proton/carbon environments.Provides detailed structural information, can quantify impurities with an internal standard.Lower sensitivity compared to chromatographic methods, may not detect co-eluting impurities.
Elemental Analysis (EA) Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirmation of elemental composition.Provides fundamental confirmation of the molecular formula.Does not provide information on the nature of impurities, requires high sample purity for accurate results.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to provide a quantitative assessment of the main component and separate it from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of Acetonitrile:Water (1:1 v/v) to a final concentration of 1 mg/mL.

Expected Results: The main peak for this compound should be sharp and well-resolved. The purity is calculated as the area of the main peak divided by the total area of all peaks. Impurities such as the unformylated precursor or hydrolyzed byproducts would likely elute earlier than the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the detection and identification of volatile impurities, including residual solvents.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 m/z

Sample Preparation: Dissolve approximately 2 mg of the sample in 1 mL of high-purity dichloromethane.

Expected Results: The chromatogram should be analyzed for peaks other than the solvent and the main component. The mass spectrum of any additional peaks can be compared to a library (e.g., NIST) to identify residual solvents or volatile byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for the definitive structural confirmation of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters:

  • ¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled carbon experiment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

Hypothetical ¹H NMR Data (in DMSO-d₆):

  • δ 9.9 (s, 1H, -CHO)

  • δ 8.5 (s, 1H, pyrimidine H-6)

  • δ 8.2 (q, 1H, -NH-)

  • δ 3.0 (d, 3H, -CH₃)

Hypothetical ¹³C NMR Data (in DMSO-d₆):

  • δ 188.0 (C=O, aldehyde)

  • δ 162.0 (C4)

  • δ 160.0 (C2)

  • δ 158.0 (C6)

  • δ 110.0 (C5)

  • δ 28.0 (-CH₃)

The absence of significant unassigned peaks in both ¹H and ¹³C spectra is a strong indicator of high purity.

Elemental Analysis

This technique provides fundamental confirmation of the compound's elemental composition.

Procedure: A precisely weighed sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Expected Composition for C₆H₆ClN₃O:

  • Carbon (C): 42.00%

  • Hydrogen (H): 3.52%

  • Nitrogen (N): 24.49%

Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[9]

Comparison with Alternatives in Drug Discovery

This compound is a valuable precursor, particularly in the synthesis of kinase inhibitors. Its utility stems from the differential reactivity of the chloro and aldehyde functionalities, allowing for sequential modifications. However, alternative building blocks are also employed in drug discovery programs.

Alternatives_Comparison Figure 2: Comparison of Pyrimidine Building Blocks cluster_features Key Features for Comparison Target This compound Reactivity Reactivity Profile Target->Reactivity Aldehyde for reductive amination, C-Cl for S_NAr/coupling SyntheticSteps Synthetic Versatility Target->SyntheticSteps Direct introduction of a formyl group FinalStructure Influence on Final Structure Target->FinalStructure Facilitates linker attachment via the aldehyde Alt1 2,4-Dichloro-5-cyanopyrimidine Alt1->Reactivity Nitrile for hydrolysis/reduction, C-Cl for S_NAr Alt1->SyntheticSteps Requires further functional group manipulation Alt1->FinalStructure Can be converted to carboxamide or amine Alt2 2,4-Dichloro-5-fluoropyrimidine Alt2->Reactivity C-F for specific S_NAr, C-Cl for S_NAr Alt2->SyntheticSteps Allows for selective halogen displacement Alt2->FinalStructure Fluorine can enhance binding or metabolic stability Alt3 4-Amino-2-chloro-5-nitropyrimidine Alt3->Reactivity Nitro for reduction to amine, C-Cl for S_NAr Alt3->SyntheticSteps Enables late-stage amine introduction Alt3->FinalStructure Introduces a key hydrogen bond donor

Caption: A comparison of the target compound with alternative pyrimidine building blocks used in drug discovery.

The choice between these alternatives depends on the specific synthetic strategy and the desired final molecular architecture. For instance, while 2,4-dichloro-5-cyanopyrimidine offers two reactive sites for substitution, it requires an additional step to convert the nitrile to a more useful functional group. In contrast, our target compound provides a readily reactive aldehyde for direct elaboration, for example, through reductive amination to introduce a variety of side chains.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and reliability of downstream research and development. A comprehensive approach, utilizing orthogonal analytical techniques such as HPLC, GC-MS, NMR, and elemental analysis, is essential for a complete and trustworthy evaluation. By understanding the synthetic pathway and potential impurities, researchers can develop a robust, self-validating system for purity determination. This diligence at the intermediate stage is a crucial investment in the integrity of the final drug candidates.

References

A Comparative Guide to Strategic Alternatives for 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Versatile Pyrimidine Building Block

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are cornerstones for creating molecules with significant biological activity. Among the vast array of available synthons, 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (CAS 839708-50-8) has emerged as a particularly useful building block.[1][2] Its structure is primed for reactivity: the C5-carboxaldehyde group serves as an electrophilic handle for cyclocondensation reactions, while the C2-chloro atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This dual functionality makes it a potent precursor for constructing fused heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines and other purine isosteres, which are prevalent in kinase inhibitors and other therapeutic agents.[3][4][5]

However, reliance on a single, highly functionalized starting material can present limitations in terms of cost, commercial availability, and synthetic flexibility. The modern imperative for rapid library synthesis, scaffold hopping, and the exploration of novel chemical space necessitates a broader toolkit. This guide provides a comparative analysis of strategic alternatives to this compound, offering researchers objective, data-supported pathways to key heterocyclic cores. We will explore alternative pyrimidine-based precursors and, more significantly, convergent multicomponent strategies that bypass the need for a pre-functionalized pyrimidine ring altogether.

Section 1: Comparative Synthesis of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its role in various inhibitors.[3][4] The synthesis of this bicyclic system is a classic application for our title compound.

Route A: The Direct Cyclocondensation Approach

The most straightforward application of this compound is its reaction with hydrazine or substituted hydrazines. This is a classic cyclocondensation reaction where the hydrazine attacks the aldehyde, followed by intramolecular cyclization and dehydration to form the pyrazole ring fused to the pyrimidine core.

  • Causality Behind the Choice: This route is chosen for its convergence and predictability. When the target molecule requires the specific methylamino group at what will become the 7-position and a handle for further modification at the 2-position (the chloro group), this starting material is highly efficient. The reaction is typically high-yielding and proceeds under mild conditions.

G start 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate product Pyrazolo[4,3-d]pyrimidine Core intermediate->product Intramolecular Cyclization

Caption: Route A: Direct synthesis of the pyrazolo[4,3-d]pyrimidine core.

Route B: The Convergent Three-Component Alternative

An increasingly popular and flexible alternative involves a three-component reaction between an aldehyde, malononitrile, and an N-unsubstituted amidine.[6] This approach builds the pyrimidine ring from acyclic precursors, offering greater diversity and atom economy.

  • Causality Behind the Choice: This method is the cornerstone of diversity-oriented synthesis. Instead of being constrained by a pre-built pyrimidine, researchers can vary all three components—the aldehyde, the amidine, and the nitrile source—to rapidly generate a large library of 4-amino-5-pyrimidinecarbonitriles.[6][7] This is particularly advantageous in the early stages of drug discovery for structure-activity relationship (SAR) studies.

G aldehyde Aldehyde (R1-CHO) product 4-Amino-5-pyrimidinecarbonitrile aldehyde->product Knoevenagel malononitrile Malononitrile malononitrile->product amidine Amidine (R2-C(NH)NH2) amidine->product Michael Add. & Cyclization final_product Pyrazolo[4,3-d]pyrimidine (after further steps) product->final_product Reduction & Cyclization

Caption: Route B: Multicomponent synthesis of a pyrimidine precursor.

Performance Comparison: Route A vs. Route B
FeatureRoute A (Direct Cyclocondensation)Route B (Multicomponent Synthesis)
Starting Materials Complex, pre-functionalized pyrimidineSimple, inexpensive acyclic precursors
Step Economy High for the final cyclization stepHigh overall (one-pot for pyrimidine core)
Diversity Potential Low; limited to varying the hydrazineHigh; three points of diversity (R1, R2, nitrile)
Control High regiochemical controlHigh regiochemical control
Ideal Application Late-stage synthesis, specific target synthesisEarly-stage discovery, library generation
References [8],[3][6],[7]

Section 2: Comparative Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are another class of fused heterocycles with significant therapeutic interest, including applications as kinase inhibitors and anticancer agents.[9][10] While the title compound is not the typical precursor for this scaffold, comparing its potential pathway to the established standard is highly instructive.

Route C: The Gewald Reaction - The Field Standard

The most robust and widely adopted method for synthesizing the thieno[3,2-d]pyrimidine core is a sequence starting with the Gewald three-component reaction . This reaction combines an aldehyde or ketone, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur to produce a highly substituted 2-aminothiophene.[9][11] This thiophene intermediate is then cyclized with a one-carbon source, such as formic acid or triethyl orthoformate, to form the fused pyrimidine ring.

  • Causality Behind the Choice: The Gewald reaction is exceptionally powerful due to its operational simplicity and the vast commercial availability of the starting materials. It allows for the construction of a polysubstituted thiophene ring with precisely placed functional groups (an amino group at C2 and a carboxylate at C3) that are perfectly poised for the subsequent pyrimidine ring annulation. This strategy offers unparalleled flexibility in decorating the thiophene portion of the final molecule.

G ketone Ketone/Aldehyde gewald_product 2-Aminothiophene-3-carboxylate ketone->gewald_product Gewald 3-Component Reaction nitrile Active Methylene Nitrile nitrile->gewald_product sulfur Sulfur (S8) sulfur->gewald_product final_product Thieno[3,2-d]pyrimidinone gewald_product->final_product Cyclization c1_source One-Carbon Source (e.g., Formic Acid) c1_source->final_product

Caption: Route C: The Gewald reaction pathway to thieno[3,2-d]pyrimidines.

Route D: A Hypothetical SNAr-Based Approach

While less common, one could envision a route starting from a pyrimidine like our title compound. This would involve an initial reaction to build the thiophene ring, for example, via reaction of the C5-aldehyde with a thioglycolate derivative, followed by intramolecular cyclization. This is a more linear and less flexible approach. A more practical, though still alternative, method involves starting with a pre-formed dichlorinated thienopyrimidine and performing sequential SNAr reactions to install the desired substituents.[12]

  • Causality Behind the Choice: This late-stage functionalization approach is primarily used when the core thieno[3,2-d]pyrimidine is already available and the goal is to explore substitutions at specific positions (e.g., C2 and C4). It provides direct and clean installation of nucleophiles.

Performance Comparison: Route C vs. Route D
FeatureRoute C (Gewald Reaction)Route D (Late-Stage SNAr)
Approach De novo synthesis of the fused systemLate-stage functionalization of a pre-formed core
Versatility Extremely high; builds the thiophene coreHigh; modifies the pyrimidine core
Starting Materials Simple, inexpensive, widely availableRequires synthesis of the chlorinated core
Key Advantage Unmatched flexibility for thiophene substitutionPrecise and predictable pyrimidine substitution
Ideal Application Core scaffold synthesis, library generationSAR exploration on a known scaffold
References [9],[11][12]

Section 3: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent validated procedures from the literature.

Protocol 1: Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile (Representative of Route B)

This protocol is adapted from a three-component synthesis methodology.[6]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), benzamidine hydrochloride (1.0 mmol, 157 mg), and sodium acetate (1.2 mmol, 98 mg).

  • Reaction Solvent: Add 10 mL of water to the flask. The use of water as a solvent is a key advantage for green chemistry principles.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 10 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to afford the pure 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile. Expected yields are typically in the range of 75-85%.

Protocol 2: Synthesis of a Tricyclic Thieno[3,2-d]pyrimidinone (Representative of Route C)

This protocol is a conceptual representation of the annulation step following a Gewald reaction.[9]

  • Reagent Preparation: To a solution of the 2-aminothiophene-3-carboxamide derivative (1.0 mmol) in dichloroethane (DCE, 10 mL), add phosphorus oxychloride (POCl₃, 3.0 mmol).

  • Addition of Lactam: Add the corresponding cyclic lactam (e.g., 2-pyrrolidone, 1.2 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir.

  • Monitoring: The annulation is often rapid and can be monitored by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tricyclic thieno[3,2-d]pyrimidinone. Yields can be excellent, often exceeding 90%.[9]

Conclusion and Senior Scientist's Perspective

This compound remains a valuable and highly effective reagent for the synthesis of specific, pre-defined heterocyclic targets, particularly in late-stage development where its unique substitution pattern is required. Its predictable reactivity in cyclocondensation and SNAr reactions provides a reliable path to complex molecules.

However, for modern, discovery-focused research, a rigid reliance on such a complex building block is synthetically constraining. The strategic alternatives presented here offer compelling advantages:

  • Multicomponent Reactions (MCRs) provide unparalleled efficiency and diversity for building pyrimidine libraries from the ground up. They embody the principles of atom and step economy, making them ideal for generating the chemical novelty required for hit identification.

  • The Gewald Reaction and subsequent annulation represents the gold standard for de novo thieno[3,2-d]pyrimidine synthesis. Its flexibility and use of simple, inexpensive starting materials make it the superior choice for constructing this particular scaffold.

The optimal synthetic strategy is dictated by the research goal. For targeted synthesis of a specific analog, a linear approach with a well-designed building block like this compound may be the most logical. For scaffold discovery and the rapid exploration of chemical space, convergent, multicomponent strategies are unequivocally the more powerful and forward-looking approach.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chlorine atom, a secondary amine, and an aldehyde—makes it a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The economic and procedural efficiency of obtaining this intermediate can significantly impact the overall cost and timeline of a drug discovery program.

This guide provides an in-depth cost-benefit analysis of two prominent synthetic strategies for preparing this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, operational complexities, and economic viability of each route. This analysis is designed to empower researchers, process chemists, and drug development professionals to make informed decisions based on the specific needs of their project, whether for small-scale laboratory research or large-scale industrial production.

Method 1: The Linear Approach via Vilsmeier-Haack Formylation of Uracil

This is a classical and widely documented approach that builds the functionalized pyrimidine ring in a linear sequence, starting from the inexpensive and readily available commodity chemical, uracil.[2][3] The key transformations involve the simultaneous formylation and chlorination of the pyrimidine core.

Strategic Overview

The core logic of this method is to first establish the di-oxo pyrimidine skeleton, introduce the C5-aldehyde via electrophilic substitution, and subsequently convert the hydroxyl groups to reactive chlorides. The final step involves a regioselective nucleophilic aromatic substitution (SNAr) to install the methylamino group.

Reaction Pathway and Workflow

Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidine- carboxaldehyde Uracil->Intermediate1  Step 1: Vilsmeier-Haack Formylation (SOCl₂ or POCl₃, DMF) Intermediate2 2,4-Dichloro-5-pyrimidine- carboxaldehyde Intermediate1->Intermediate2  Step 2: Chlorination (POCl₃, heat) FinalProduct 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde Intermediate2->FinalProduct  Step 3: Selective Amination (Methylamine, solvent, low temp)

Caption: Linear synthesis of the target compound starting from Uracil.

In-Depth Mechanistic Rationale & Protocol

Step 1: Vilsmeier-Haack Formylation of Uracil

The synthesis commences with the formylation of uracil. Uracil's electron-rich nature, conferred by the two nitrogen atoms, makes its C5 position susceptible to electrophilic attack. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and dimethylformamide (DMF), serves as the electrophile.[4][5] This reaction efficiently installs the aldehyde group at the desired position.

  • Experimental Protocol (Adapted from CN110903250B)[2]

    • To a reaction vessel, add N,N-dimethylformamide (DMF, 2.0 equivalents).

    • Cool the DMF to 0°C and slowly add thionyl chloride (SOCl₂, 2.5 equivalents) dropwise, maintaining the temperature below 10°C to form the Vilsmeier reagent.

    • Add uracil (1.0 equivalent) to the reagent mixture.

    • Warm the reaction mixture to 35-40°C and stir for 10-12 hours, monitoring the reaction progress by HPLC or TLC until the uracil is consumed.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The product, 2,4-dihydroxy-5-pyrimidinecarboxaldehyde, will precipitate from the aqueous solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde

The tautomeric keto-enol forms of the dihydroxy intermediate are readily converted to the more reactive dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] This is a standard transformation in pyrimidine chemistry, converting the relatively unreactive hydroxyl groups into excellent leaving groups for subsequent nucleophilic substitution.

  • Experimental Protocol (Adapted from CN110903250B)[2]

    • In a flask equipped with a reflux condenser, add the dried 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (1.0 equivalent) to phosphorus oxychloride (POCl₃, 4.0 equivalents).

    • Heat the mixture to 80°C and maintain for 3-5 hours. Monitor the reaction by HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture into a beaker containing ice water to quench the excess POCl₃.

    • Extract the aqueous mixture with an organic solvent such as toluene or dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-pyrimidinecarboxaldehyde.

Step 3: Regioselective Amination

The final step involves the selective reaction of the dichloro intermediate with methylamine. The chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent reactivity difference allows for a highly regioselective substitution when the reaction conditions, particularly temperature and stoichiometry, are carefully controlled.

  • Experimental Protocol

    • Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 equivalent) in a suitable solvent like ethanol or isopropanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of methylamine (1.0-1.1 equivalents) in the same solvent dropwise, ensuring the temperature does not exceed 10°C.

    • Stir the reaction at low temperature for 2-4 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor for the disappearance of the starting material by TLC/HPLC.

    • Upon completion, the product may precipitate. If so, collect by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Method 2: The Convergent "Late-Stage Formylation" Approach

This alternative strategy reorders the synthetic steps. It begins with a commercially available or easily prepared dichloropyrimidine, first installs the methylamino group, and then introduces the aldehyde in the final step. This can be advantageous if the intermediates are more stable or easier to handle.

Strategic Overview

This route leverages the same C4 regioselectivity for amination but on a simpler substrate, 2,4-dichloropyrimidine. The electron-donating nature of the newly introduced methylamino group then strongly activates the C5 position for a subsequent electrophilic formylation, which would be difficult on the electron-deficient 2,4-dichloropyrimidine itself.

Reaction Pathway and Workflow

Start 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-(methylamino)pyrimidine Start->Intermediate  Step 1: Selective Amination (Methylamine, solvent, low temp) FinalProduct 2-Chloro-4-(methylamino)-5- pyrimidinecarboxaldehyde Intermediate->FinalProduct  Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: Convergent synthesis via late-stage formylation of an aminated intermediate.

In-Depth Mechanistic Rationale & Protocol

Step 1: Selective Amination of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is a common starting material, typically synthesized by chlorinating uracil or barbituric acid with POCl₃.[6] As in Method 1, its reaction with one equivalent of methylamine at low temperatures leads to the preferential substitution at the C4 position, yielding 2-chloro-4-(methylamino)pyrimidine.

  • Experimental Protocol

    • Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

    • Cool the solution to 0°C.

    • Add a solution of methylamine (1.0 equivalent) dropwise. A base such as triethylamine or diisopropylethylamine (1.1 equivalents) is often added to scavenge the HCl byproduct.

    • Stir at 0-5°C for 1-2 hours, then allow to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC/HPLC.

    • Upon completion, filter off any amine hydrochloride salts that have precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain 2-chloro-4-(methylamino)pyrimidine.

Step 2: Vilsmeier-Haack Formylation

The key to this route is the final formylation step. The existing methylamino group is a powerful electron-donating group, which activates the pyrimidine ring—specifically the adjacent C5 position—towards electrophilic substitution. This allows for a clean Vilsmeier-Haack reaction to install the aldehyde.

  • Experimental Protocol

    • Prepare the Vilsmeier reagent: In a separate flask, cool DMF (3.0 equivalents) to 0°C and add POCl₃ (1.5 equivalents) dropwise. Stir for 30 minutes at 0°C.

    • In the main reaction vessel, dissolve 2-chloro-4-(methylamino)pyrimidine (1.0 equivalent) in a suitable solvent like 1,2-dichloroethane or DMF.

    • Add the pre-formed Vilsmeier reagent dropwise to the pyrimidine solution at 0°C.

    • After the addition is complete, heat the reaction mixture to 80-90°C for 3-6 hours.

    • Cool the reaction to room temperature and quench by pouring it onto ice.

    • Neutralize the mixture with a base, such as aqueous sodium hydroxide or sodium carbonate, to a pH of 7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to afford the final compound.

Cost-Benefit and Performance Analysis

The choice between these two methods depends on a careful evaluation of several factors, from raw material costs to operational safety and scalability.

MetricMethod 1 (Linear from Uracil)Method 2 (Convergent/Late-Stage Formylation)Rationale & Justification
Starting Material Cost Very Low Low to Moderate Uracil is a very inexpensive bulk chemical. 2,4-Dichloropyrimidine is also derived from uracil but is a value-added, purified starting material, making it more expensive.[6]
Number of Steps 3 Steps2 StepsThe convergent route is shorter, which is generally preferable for reducing labor and cumulative yield loss.
Overall Yield Moderate to Good Moderate Yields for Method 1 are often well-optimized in patents for industrial scale-up.[2] The late-stage formylation in Method 2 can sometimes be lower yielding or require more extensive purification.
Reagent Hazards High High Both methods utilize POCl₃ and/or SOCl₂, which are highly corrosive, water-reactive, and require specialized handling procedures.
Purification Difficulty Moderate Potentially High The intermediates in Method 1 can often be isolated by precipitation/crystallization, which is ideal for scale-up. The final formylation in Method 2 may require chromatographic purification.
Scalability Excellent Good Method 1 is well-documented in industrial process patents, indicating proven scalability.[2][3] The need for chromatography in Method 2 could be a bottleneck for very large scales.
Atom Economy Fair Fair Both routes use stoichiometric reagents like POCl₃, generating significant phosphorus-based waste that requires quenching and disposal. Neither is particularly "green".[7]
Process Control Requires careful control of amination temperature to ensure regioselectivity.Requires careful control of both the initial amination and the final formylation reaction conditions.Both syntheses rely on the inherent C4 reactivity, but controlling the reaction to prevent di-substitution or side reactions is key in both cases.

Conclusion and Recommendation

Method 1 (Linear from Uracil) is the superior choice for large-scale, cost-driven industrial production . Its primary advantages are the extremely low cost of the initial starting material (uracil) and its proven scalability, with purification steps that are amenable to manufacturing environments (precipitation and crystallization). The longer linear sequence is offset by the economic benefits.

Method 2 (Convergent/Late-Stage Formylation) is often more suitable for small-to-medium scale laboratory synthesis and rapid analogue generation . The shorter route and use of a commercially available, advanced intermediate (2,4-dichloropyrimidine) can save significant time for research chemists. While the starting material is more expensive, the reduced labor and faster access to the final product are often the primary drivers in a research setting.

Ultimately, the optimal synthetic route is dictated by the specific goals of the project. For process chemists focused on minimizing the cost of goods, the linear path from uracil is the clear winner. For medicinal chemists needing quick access to a key building block for lead optimization, the convergent approach offers a more practical and time-efficient solution.

References

A Senior Application Scientist's Guide to the Strategic Synthesis of Pyrimido[4,5-d]pyrimidine Cores for Kinase Inhibitors: A Comparative Analysis of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the choice of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth technical comparison of the utility of 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde as a key building block in the multi-step synthesis of pyrimido[4,5-d]pyrimidine-based kinase inhibitors, with a particular focus on the Aurora kinase inhibitor, Barasertib (AZD1152). We will objectively benchmark this approach against a well-established alternative synthetic strategy, providing experimental data and a rationale for methodological choices to empower you to make informed decisions in your synthetic campaigns.

Introduction: The Pyrimido[4,5-d]pyrimidine Scaffold and Its Importance

The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic motif found in numerous biologically active compounds, most notably in the realm of oncology as potent kinase inhibitors.[1][2] Its rigid, planar structure, rich in nitrogen atoms, allows for a multitude of hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to high-affinity and selective inhibition.[1] Barasertib (AZD1152), a selective inhibitor of Aurora B kinase, exemplifies the therapeutic potential of this scaffold.[3][4] The efficient construction of this core is therefore a pivotal challenge in the synthesis of these important drug candidates.

This guide will dissect and compare two distinct synthetic strategies for accessing the pyrimido[4,5-d]pyrimidine core, with a central focus on the efficiency and practicality of utilizing this compound.

Method 1: Convergent Synthesis via this compound

This approach leverages the pre-functionalized pyrimidine ring of this compound to rapidly construct the fused heterocyclic system in a convergent manner. The key transformation is the condensation of the aldehyde with a suitable guanidine derivative.

Causality Behind Experimental Choices

The strategic use of this compound is predicated on several key molecular features. The aldehyde at the C5 position is a highly reactive electrophile, primed for condensation with the nucleophilic nitrogens of guanidine. The chloro group at the C2 position and the methylamino group at the C4 position are strategically placed to modulate the electronic properties of the ring and serve as handles for subsequent functionalization, a common requirement in the synthesis of kinase inhibitor libraries.[5] The Vilsmeier-Haack reaction is a classical and efficient method for the introduction of the formyl group at the electron-rich C5 position of appropriately substituted pyrimidines, representing a reliable route to this key precursor.

Experimental Workflow & Protocol

The synthesis of the pyrimido[4,5-d]pyrimidine core using this method typically involves a one-pot cyclocondensation reaction.

A streamlined workflow for the synthesis of the pyrimido[4,5-d]pyrimidine core.

Protocol: Synthesis of a N2,N4-disubstituted-pyrimido[4,5-d]pyrimidine-2,5-diamine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired guanidine derivative (1.1 eq).

  • A catalytic amount of a base, such as sodium ethoxide or triethylamine, is added to facilitate the reaction.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

While a specific patent detailing the use of this compound in the synthesis of Barasertib was not identified in the search, the synthesis of analogous pyrimido[4,5-d]pyrimidines via this route is well-documented, with reported yields often exceeding 70-80% for the cyclization step.

Method 2: Linear Synthesis via a Pyrazoloquinazoline Intermediate (An Alternative Route to Barasertib)

A documented synthetic route to Barasertib (AZD1152) proceeds through a linear sequence starting from simpler, non-pyrimidine precursors to first construct a pyrazoloquinazoline scaffold.[6] This approach represents a valid alternative for comparison.

Causality Behind Experimental Choices
Experimental Workflow & Protocol

The synthesis of the core of Barasertib via this alternative route is a multi-step process.

A multi-step linear synthesis of the Barasertib core.

Protocol: Key Steps in the Alternative Synthesis of Barasertib [6]

  • Synthesis of Ethyl 3-cyano-4-oxobutanoate: Diethyl oxalate is condensed with ethyl cyanoacetate using sodium ethoxide in ethanol at low temperatures. The yield for this step is typically around 75%.[6]

  • Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate: The product from the previous step is cyclized with hydrazine hydrate in refluxing ethanol, with yields around 80%.[6]

  • Synthesis of the Pyrazolo-amide Intermediate: The pyrazole ester is hydrolyzed to the carboxylic acid, which is then coupled with 3-fluoroaniline using standard peptide coupling reagents like EDC and HOBt.

  • Condensation with the Quinazoline Fragment: The pyrazolo-amide intermediate is then condensed with a pre-synthesized, chlorinated quinazoline fragment to form the final pyrazoloquinazoline core of Barasertib. The yield for this condensation step is reported to be around 55%.[6]

Comparative Analysis: Efficiency and Strategic Considerations

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic strategies.

MetricMethod 1: Convergent Synthesis with this compoundMethod 2: Linear Synthesis via Pyrazoloquinazoline Intermediate
Overall Yield Potentially higher due to fewer steps to the core structure.Moderate, with yields for key steps ranging from 55-90%.[6]
Step Economy Excellent, with the core being formed in a single cyclocondensation step.Lower, requiring a multi-step sequence to build the heterocyclic system.
Atom Economy Generally good, with the main byproduct being water and HCl.Moderate, with the use of coupling reagents generating stoichiometric byproducts.
Convergence Highly convergent, allowing for late-stage combination of key fragments.Linear, with the overall yield being the product of the yields of each step.
Flexibility for Derivatization The pre-installed chloro and methylamino groups offer clear handles for late-stage diversification.Diversification can be introduced at various stages of the linear sequence.
Availability of Starting Materials This compound is commercially available but may be more expensive than the basic starting materials of Method 2.Starts from simple, inexpensive, and readily available commodity chemicals.[6]

Conclusion and Expert Recommendation

Both synthetic strategies present viable pathways to the pyrimido[4,5-d]pyrimidine core of kinase inhibitors like Barasertib.

Method 1 , utilizing This compound , offers a highly efficient and convergent approach. Its primary strength lies in its step economy, allowing for the rapid construction of the complex heterocyclic core in a single, high-yielding step. This strategy is particularly advantageous for lead optimization and the rapid synthesis of a library of analogs, as the pre-installed functional handles on the pyrimidine ring allow for late-stage diversification. The higher initial cost of the starting material may be offset by the reduced number of synthetic steps, lower solvent consumption, and simplified purification procedures.

Method 2 , the linear synthesis via a pyrazoloquinazoline intermediate, is a robust and well-established route that starts from inexpensive and readily available materials.[6] While it involves more synthetic steps, which can impact the overall yield and increase production time, it offers a high degree of modularity, allowing for the introduction of structural diversity at multiple points in the synthesis.

Ultimately, the choice of synthetic strategy is a balance of factors including the stage of the drug discovery program, the availability and cost of starting materials, and the desired throughput of analog synthesis. However, for its elegance, efficiency, and strategic advantages in rapid analog synthesis, This compound stands out as a highly valuable and efficient building block for the construction of pyrimido[4,5-d]pyrimidine-based kinase inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.